molecular formula C16H15N3O2 B164970 Fenamidone Metabolite CAS No. 332855-88-6

Fenamidone Metabolite

Cat. No.: B164970
CAS No.: 332855-88-6
M. Wt: 281.31 g/mol
InChI Key: KTUBSXMBPVHJQY-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fenamidone Metabolite is a useful research compound. Its molecular formula is C16H15N3O2 and its molecular weight is 281.31 g/mol. The purity is usually 95%.
The exact mass of the compound (5S)-3-Anilino-5-methyl-5-phenylimidazolidine-2,4-dione is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality Fenamidone Metabolite suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fenamidone Metabolite including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5S)-3-anilino-5-methyl-5-phenylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-16(12-8-4-2-5-9-12)14(20)19(15(21)17-16)18-13-10-6-3-7-11-13/h2-11,18H,1H3,(H,17,21)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUBSXMBPVHJQY-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)NC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C(=O)N(C(=O)N1)NC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583591
Record name (5S)-3-Anilino-5-methyl-5-phenylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332855-88-6
Record name (5S)-3-Anilino-5-methyl-5-phenylimidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Fenamidone Metabolite Identification and Structure Elucidation: A Senior Application Scientist's Field-Proven Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The robust characterization of pesticide metabolites is a cornerstone of modern environmental science and regulatory toxicology. Fenamidone, an imidazolinone fungicide, is effective against a range of Oomycete diseases on various crops.[1][2] Its efficacy, however, is only one part of its lifecycle. Understanding its transformation in the environment and in biological systems is critical for a comprehensive assessment of its safety and impact. This guide provides an in-depth, technically-grounded workflow for the identification and structural elucidation of fenamidone metabolites. Moving beyond a simple recitation of methods, this document explains the causality behind experimental choices, grounding each step in the principles of analytical chemistry and metabolic science to provide a self-validating and authoritative protocol.

The Fenamidone Molecule and its Metabolic Fate

Fenamidone, (S)-1-anilino-4-methyl-2-methylthio-4-phenyl-2-imidazolin-5-one, functions as a Quinone outside Inhibitor (QoI), disrupting mitochondrial respiration in fungi.[2] The parent compound is the S-enantiomer, which has been shown to be the biologically active form.[3][4] Crucially, studies have demonstrated that this chiral configuration is stable and does not undergo racemization during metabolic processes, meaning metabolites also retain the S-configuration.[4]

The metabolism of fenamidone is extensive and matrix-dependent, proceeding through several key biochemical reactions. When fenamidone enters soil, water, or a biological system (plant or animal), it is subjected to a range of enzymatic and chemical transformations.[5]

Primary Metabolic Transformations Include:

  • Hydrolysis: Cleavage of the imidazolinone ring is a significant pathway, particularly under certain pH conditions.[4]

  • Oxidation & Demethylation: The methylthio group is susceptible to oxidation.

  • Hydroxylation: Addition of hydroxyl groups to the phenyl rings is a common detoxification pathway.

  • Cleavage: The molecule can be cleaved at various points, leading to smaller, more polar degradation products.[6]

These reactions result in a complex mixture of metabolites. A summary of key reported metabolites is presented in Table 1.

Table 1: Key Metabolites and Degradation Products of Fenamidone

Metabolite CodeChemical NameMatrix FoundReference
RPA 410193(5S)-3-anilino-5-methyl-5-phenylimidazolidine-2,4-dionePlants (Tomato), Soil, Water[3][4][7]
RPA-411639(5S)-5-methyl-2-(methylthio)-3-(4-nitrophenyl)amino-5-phenyl-3,5-dihydro-4H-imidazol-4-oneSoil, Water[6][8]
RPA 408056N/A (Structure proprietary)Soil, Animal (Rat)[9][10]
RPA 412708N/A (Structure proprietary)Animal (Rat), Water (Hydrolysis Product)[4][10]
AcetophenoneAcetophenoneSoil, Water, Plants[6][7][8]

The following diagram illustrates the proposed degradation pathways for fenamidone in an aerobic soil environment, a common scenario for risk assessment.

Fenamidone_Metabolism Fenamidone Fenamidone (Parent Compound) RPA410193 RPA 410193 (Imidazolidine-2,4-dione) Fenamidone->RPA410193 Hydrolysis RPA411639 RPA-411639 (Nitrophenyl derivative) Fenamidone->RPA411639 Oxidation/ Nitration Acetophenone Acetophenone (Cleavage Product) Fenamidone->Acetophenone Cleavage Further_Deg Further Degradation Products RPA410193->Further_Deg RPA411639->Further_Deg Acetophenone->Further_Deg

Caption: Proposed degradation pathway of Fenamidone in aerobic soil.

The Analytical Workflow: A Self-Validating System

The following diagram outlines this core workflow.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_elucidation Structure Elucidation A 1. Matrix Sampling (Soil, Water, Plant) B 2. Extraction (e.g., QuEChERS) A->B C 3. Clean-up & Concentration (e.g., SPE) B->C D 4. UPLC Separation (C18 Column) C->D E 5. HRMS Full Scan (Q-TOF/Orbitrap) (Metabolite Screening) D->E F 6. MS/MS Fragmentation (Structural Clues) E->F G 7. Data Analysis (Mass Defect Filtering) F->G H 8. Confirmation (Reference Standard Matching) G->H

Caption: Integrated workflow for fenamidone metabolite identification.

Step-by-Step Protocol: Sample Preparation (QuEChERS)

Rationale: The goal of sample preparation is twofold: to efficiently extract the analytes of interest from a complex matrix and to remove interfering substances that could suppress instrument response or cause damage. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is an industry standard for pesticide residue analysis in food and environmental matrices due to its high recovery rates and efficiency.[11][12]

Protocol: Generic QuEChERS for Plant or Soil Matrix

  • Homogenization: Homogenize 10-15 g of the sample (e.g., tomato, soil) until a uniform consistency is achieved.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS extraction salt packet (commonly containing magnesium sulfate, sodium chloride, and sodium citrate salts). The anhydrous magnesium sulfate absorbs excess water, while the salts induce phase separation.

    • Seal the tube tightly and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes. This will separate the sample into an upper acetonitrile layer (containing the analytes) and a lower layer of water and solid matrix debris.

  • Dispersive Solid-Phase Extraction (d-SPE) Clean-up:

    • Transfer 1 mL of the upper acetonitrile extract into a 2 mL d-SPE tube. These tubes contain a primary secondary amine (PSA) sorbent to remove organic acids and sugars, and often C18 to remove non-polar interferences like fats.

    • Vortex for 30 seconds.

  • Final Centrifugation & Collection:

    • Centrifuge the d-SPE tube at ≥3000 rcf for 5 minutes.

    • Carefully collect the supernatant (the cleaned extract) and transfer it to an autosampler vial for LC-MS analysis.

Step-by-Step Protocol: UPLC-HRMS/MS Analysis

Rationale: Ultra-High-Performance Liquid Chromatography (UPLC) provides fast, high-resolution separation of complex mixtures.[13] Coupling this to High-Resolution Mass Spectrometry (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) instrument, is essential. HRMS provides highly accurate mass measurements, allowing for the confident determination of elemental formulas for putative metabolites.[14][15] Subsequent MS/MS analysis fragments these putative metabolites, yielding structural information that acts as a fingerprint for identification.[16][17]

Protocol: Generic UPLC-QTOF-MS Method

  • Chromatographic System: UPLC system coupled to a Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is standard for retaining and separating moderately polar compounds like fenamidone and its metabolites.

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid (aids in protonation for positive ion mode ESI).

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start with a high percentage of aqueous phase (e.g., 95% A) to retain polar metabolites, then ramp to a high percentage of organic phase (e.g., 98% B) to elute the parent compound and less polar metabolites.

  • Mass Spectrometry Parameters:

    • Ionization Mode: ESI positive and negative modes should both be tested, as different metabolites may ionize preferentially in one mode.

    • Acquisition Mode 1 (Screening): Full Scan MS over a mass range of m/z 50-1000. This captures all ions within the range.

    • Acquisition Mode 2 (Structure): Data-Dependent Acquisition (DDA) or MSE. In this mode, the instrument performs a full scan, and then automatically selects the top N most intense ions for fragmentation (MS/MS), providing structural data.

    • Collision Energy: A ramp of collision energies (e.g., 15-45 eV) should be applied during MS/MS to ensure a rich fragmentation spectrum.

Table 2: Typical UPLC-QTOF-MS Parameters

ParameterSettingRationale
UPLC
ColumnAcquity BEH C18, 2.1 x 100 mm, 1.7 µmIndustry standard for high-resolution separation of pesticide residues.
Mobile Phase A0.1% Formic Acid in WaterPromotes ionization in ESI+ mode.
Mobile Phase B0.1% Formic Acid in AcetonitrileOrganic solvent for eluting non-polar compounds.
Flow Rate0.4 mL/minOptimal for 2.1 mm ID columns.
Injection Volume2-5 µLBalances sensitivity with potential for column overloading.
Q-TOF MS
Ionization SourceElectrospray Ionization (ESI), Positive/NegativeVersatile source suitable for moderately polar compounds.
Capillary Voltage2.5 - 3.5 kVOptimizes ion generation and transfer.
Mass Range (Full Scan)m/z 50 - 1000Covers the expected mass range for fenamidone and its metabolites.
Acquisition ModeData-Dependent Acquisition (DDA) or MSEEnables automated MS/MS fragmentation of detected peaks for structural analysis.
Collision Energy (MS/MS)Ramped 15-45 eVProvides a range of fragmentation energies to produce a rich product ion spectrum.

The Gold Standard: Confirmation with Reference Standards

Trustworthiness: A self-validating system requires an ultimate point of confirmation. While HRMS and MS/MS provide strong evidence, they lead to a putative identification. Unambiguous confirmation is only achieved by comparing the analytical data of the suspected metabolite with that of a certified authentic reference standard.[16][18]

Confirmation Criteria:

  • Retention Time Matching: The suspected metabolite and the reference standard must elute at the same retention time (within a narrow tolerance, e.g., ±0.1 min) under identical chromatographic conditions.

  • Mass Accuracy Matching: The accurate mass of the precursor ion must match that of the standard.

  • MS/MS Fragmentation Pattern Matching: The product ion spectrum (the fragments and their relative intensities) of the suspected metabolite must be identical to that of the reference standard.

Commercially available analytical standards for fenamidone and some of its key metabolites are essential for any laboratory conducting these studies.[19][20][21]

Conclusion

The identification of fenamidone metabolites is a rigorous process that demands a systematic and multi-faceted analytical approach. By integrating efficient sample preparation like QuEChERS with the high-resolution separation of UPLC and the unparalleled diagnostic power of Q-TOF-MS/MS, researchers can move from complex environmental or biological samples to confident structural assignments. The logic flows from broad screening to specific confirmation, with each step building upon the last. This workflow, grounded in sound analytical principles and validated by comparison to authentic standards, provides the authoritative data required for accurate environmental risk assessment and regulatory compliance.

References

  • Title: Template FAO/JMPR evaluations Source: Food and Agriculture Organization of the United Nations URL: [Link]

  • Title: Dissipation kinetics of fenamidone, propamocarb and their metabolites in ambient soil and water samples and unknown screening of metabolites Source: ResearchGate URL: [Link]

  • Title: Fenamidone; Pesticide Tolerances Source: Federal Register URL: [Link]

  • Title: Dissipation kinetics of fenamidone, propamocarb and their metabolites in ambient soil and water samples and unknown screening of metabolites Source: PubMed URL: [Link]

  • Title: Environmental Chemistry Methods: Fenamidone (RPA 407213) Source: U.S. Environmental Protection Agency URL: [Link]

  • Title: FENAMIDONE - World Health Organization (WHO) Source: World Health Organization URL: [Link]

  • Title: Fenamidone (Ref: RPA 407213) Source: AERU - University of Hertfordshire URL: [Link]

  • Title: FENAMIDONE (264) Source: Food and Agriculture Organization of the United Nations URL: [Link]

  • Title: Behavior of fenhexamid in soil and water Source: ResearchGate URL: [Link]

  • Title: Fenamidone | C17H17N3OS | CID 10403199 Source: PubChem - NIH URL: [Link]

  • Title: Dissipation kinetic studies of fenamidone and propamocarb in vegetables under greenhouse conditions using liquid and gas chromatography coupled to high-resolution mass spectrometry Source: PubMed URL: [Link]

  • Title: Fenamidone, PESTANAL, analytic Source: Scientific Laboratory Supplies URL: [Link]

  • Title: Determination of famoxadone, fenamidone, fenhexamid and iprodione residues in greenhouse tomatoes Source: ResearchGate URL: [Link]

  • Title: Understanding the Fate of Pesticides after Application Source: PennState Extension URL: [Link]

  • Title: Determination of famoxadone, fenamidone, fenhexamid and iprodione residues in greenhouse tomatoes Source: PubMed URL: [Link]

  • Title: Determination of the residues of fenamidone and MPID in animal source foods by HPLC-MS Source: ResearchGate URL: [Link]

  • Title: Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples Source: PubMed Central URL: [Link]

  • Title: New metabolites of fenofibrate in Sprague–Dawley rats by UPLC-ESI-QTOF-MS-based metabolomics coupled with LC-MS/MS Source: NIH URL: [Link]

  • Title: UPLC-QTOF-MS-based metabolomics and chemometrics studies of geographically diverse C. torulosa needles Source: Analytical Methods (RSC Publishing) URL: [Link]

  • Title: Structure elucidation – Knowledge and References Source: Taylor & Francis Online URL: [Link]

  • Title: MS/MS interpretation in identification of unknowns Source: University of Alabama at Birmingham (UAB) URL: [Link]

  • Title: High-Resolution Mass Spectrometry Elucidates Metabonate (False Metabolite) Formation from Alkylamine Drugs during In Vitro Metabolite Profiling Source: ResearchGate URL: [Link]

Sources

An In-depth Technical Guide to the Biological Activity of Fenamidone Transformation Products

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Fenamidone, a potent imidazolinone fungicide, is widely utilized for the control of Oomycete diseases in a variety of agricultural settings.[1] Its efficacy is attributed to its role as a quinone outside inhibitor (QoI), specifically targeting the mitochondrial cytochrome-bc1 complex, thereby disrupting fungal respiration.[2][3] However, the environmental fate of fenamidone leads to the formation of various transformation products through both biotic and abiotic degradation pathways.[4][5] This technical guide provides a comprehensive analysis of the biological activities of these transformation products, offering critical insights for researchers, environmental scientists, and professionals in drug and pesticide development. The guide synthesizes available toxicological data, discusses the potential for retained fungicidal activity, and outlines the ecotoxicological implications of these compounds.

Introduction: Fenamidone and its Environmental Journey

Fenamidone is a chiral fungicide, with the (S)-enantiomer being the active component responsible for its fungicidal properties.[6] It is effective against a range of pathogens including those causing downy mildew and late blight.[3] Upon its introduction into the environment, fenamidone is subject to various degradation processes, including microbial metabolism in soil and water, photodegradation, and hydrolysis.[4] These processes result in a suite of transformation products, the most significant of which are detailed in this guide. Understanding the biological profile of these metabolites is paramount for a complete environmental risk assessment and for the development of more sustainable agricultural practices.

Mechanism of Action of the Parent Compound: A Brief Overview

Fenamidone's primary mode of action is the inhibition of mitochondrial respiration in fungi.[2][3] It binds to the quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain.[2] This binding blocks the transfer of electrons between ubiquinol and cytochrome c, leading to a disruption of ATP synthesis and ultimately, fungal cell death.[7][8]

The Transformation of Fenamidone: Key Degradation Pathways and Products

The environmental degradation of fenamidone is a multifaceted process influenced by soil type, microbial populations, pH, and sunlight exposure.[4][9] The primary route of degradation is aerobic biotransformation.[4] This leads to the formation of several key metabolites, which have been identified and characterized in various environmental matrices.

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Fenamidone_Degradation cluster_degradation Degradation Pathways cluster_products Transformation Products Fenamidone Fenamidone Aerobic Biotransformation Aerobic Biotransformation Fenamidone->Aerobic Biotransformation Photodegradation Photodegradation Fenamidone->Photodegradation Hydrolysis Hydrolysis Fenamidone->Hydrolysis RPA412636 RPA-412636 ((S)-Methyl-5-phenylimidazolidine-2,4-dione) Aerobic Biotransformation->RPA412636 RPA417208 RPA-417208 Aerobic Biotransformation->RPA417208 RPA410193 RPA-410193 Aerobic Biotransformation->RPA410193 RPA412708 RPA-412708 Aerobic Biotransformation->RPA412708 Acetophenone Acetophenone Photodegradation->Acetophenone RPA411639 RPA-411639 Hydrolysis->RPA411639 RPA417208->RPA412636 precursor

Caption: Major degradation pathways of fenamidone and its key transformation products.

Biological Activity of Fenamidone Transformation Products: A Detailed Analysis

Regulatory assessments and scientific studies have begun to elucidate the biological profiles of fenamidone's transformation products. A key finding is that these metabolites are generally considered to be no more toxic than the parent compound.[10]

Toxicological Profile of Key Metabolites

Toxicological studies, primarily conducted in rats, provide valuable data on the acute and subchronic effects of the major fenamidone metabolites.

MetaboliteChemical NameAcute Oral LD50 (rat)Subchronic Toxicity HighlightsReference
RPA-412636 (S)-Methyl-5-phenylimidazolidine-2,4-dione>2000 mg/kg bwNo adverse effects up to the highest dose tested in one study.[10]
RPA-410193 (5S)-5-Methyl-5-phenyl-3-(phenylamino)-2,4-imidazolidinedione>2000 mg/kg bwIncreased cholesterol and triglycerides at the highest dose tested in one study.[10]
RPA-412708 Not specified in readily available literature100-200 mg/kg bwData not available in reviewed literature.[11]
Acetophenone 1-Phenylethanone~815 mg/kg bwSkin and eye irritant.[12][13]

Expert Insight: The available data suggests a low acute toxicity profile for the primary RPA metabolites, with an LD50 greater than 2000 mg/kg, which is a common limit dose in acute toxicity testing. The observation of elevated cholesterol and triglycerides for RPA-410193 at high doses warrants further investigation into potential metabolic disruption with chronic exposure. Acetophenone, a known industrial chemical, exhibits moderate acute toxicity.

Fungicidal Activity: A Comparative Perspective

A critical question for agronomists and environmental scientists is whether the transformation products of fenamidone retain any of the parent compound's fungicidal activity. While comprehensive comparative studies are limited in the public domain, the structural modifications that occur during degradation strongly suggest a significant reduction or complete loss of efficacy.

Fenamidone's fungicidal action is highly specific to its molecular structure, which allows it to bind effectively to the Qo site of the cytochrome bc1 complex. The degradation processes, which involve cleavage and modification of the imidazolinone ring and its substituents, would likely disrupt this binding. For instance, the formation of acetophenone represents a complete breakdown of the core fungicidal structure. Further research is required to definitively quantify the fungicidal activity, if any, of the major RPA metabolites against key Oomycete pathogens.

Ecotoxicological Impact on Non-Target Organisms

The environmental safety of a pesticide is not solely determined by its mammalian toxicity but also by its effects on non-target organisms, including aquatic life, soil fauna, and beneficial insects. While fenamidone itself is classified as very toxic to aquatic life, detailed ecotoxicological data for its individual transformation products are less readily available.[2] The persistence of metabolites like RPA-412636 in the environment raises concerns about the potential for long-term exposure of non-target species.[14][15]

Expert Insight: The principle of "less is more" does not always apply to transformation products. In some cases, metabolites can be more toxic or persistent than the parent compound.[16] Therefore, a comprehensive ecotoxicological assessment of each major fenamidone metabolite is crucial for a complete environmental risk profile.

Experimental Protocols for Assessing Biological Activity

To address the existing data gaps, a robust experimental framework is necessary. The following outlines key experimental protocols for evaluating the biological activity of fenamidone transformation products.

In Vitro Assessment of Mitochondrial Respiration Inhibition

Objective: To determine if fenamidone transformation products inhibit mitochondrial respiration in a manner similar to the parent compound.

Methodology:

  • Isolation of Mitochondria: Isolate mitochondria from a relevant fungal species (e.g., Phytophthora infestans) or a model organism (e.g., Saccharomyces cerevisiae).

  • Oxygen Consumption Assay: Utilize a Clark-type oxygen electrode or a Seahorse XF Analyzer to measure the rate of oxygen consumption.

  • Experimental Setup:

    • Establish a baseline respiration rate with a suitable substrate (e.g., NADH or succinate).

    • Introduce the transformation product at various concentrations.

    • Include fenamidone as a positive control and a vehicle control (e.g., DMSO).

  • Data Analysis: Calculate the IC50 value (the concentration that inhibits oxygen consumption by 50%) for each compound.

dot

Mitochondrial_Respiration_Assay A Isolate Mitochondria B Prepare Reaction Buffer with Substrate A->B C Measure Baseline Oxygen Consumption B->C D Add Transformation Product or Control C->D E Record Oxygen Consumption Rate D->E F Calculate IC50 E->F

Caption: Workflow for assessing mitochondrial respiration inhibition.

In Vivo Fungicidal Efficacy Testing

Objective: To evaluate the ability of transformation products to control fungal growth on a host plant.

Methodology:

  • Plant Cultivation: Grow a susceptible host plant (e.g., tomato or potato seedlings) under controlled conditions.

  • Inoculation: Inoculate the plants with a spore suspension of a target Oomycete pathogen.

  • Treatment Application: Apply the transformation products at various concentrations to the foliage. Include fenamidone as a positive control and a water/surfactant-only spray as a negative control.

  • Disease Assessment: After a suitable incubation period, visually assess the percentage of leaf area affected by the disease.

  • Data Analysis: Determine the effective concentration (EC50) for each compound required to reduce disease severity by 50%.

Ecotoxicological Assays

A battery of standardized ecotoxicological tests should be performed to assess the potential risk to non-target organisms.

  • Aquatic Toxicity:

    • Acute toxicity to fish (e.g., Rainbow Trout, OECD Guideline 203).

    • Acute immobilization test with Daphnia magna (OECD Guideline 202).

    • Algal growth inhibition test (e.g., Pseudokirchneriella subcapitata, OECD Guideline 201).

  • Terrestrial Toxicity:

    • Earthworm acute toxicity test (OECD Guideline 222).

    • Honeybee acute contact and oral toxicity tests (OECD Guidelines 213 and 214).

In Silico Approaches for Predictive Toxicology

In silico methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can be powerful tools for predicting the toxicity of metabolites when experimental data is lacking.[17][18] By analyzing the chemical structures of the fenamidone transformation products, it is possible to predict their potential to interact with biological targets and cause adverse effects.[13][19][20][21][22] These predictive models can help prioritize which metabolites require more extensive in vitro and in vivo testing.[23][24]

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In_Silico_Workflow A Obtain Chemical Structures of Metabolites B Calculate Molecular Descriptors A->B C Develop/Apply QSAR Models for Toxicity Endpoints B->C D Predict Toxicity Profiles C->D E Prioritize Metabolites for Experimental Testing D->E

Caption: A generalized workflow for in silico toxicity prediction.

Conclusion and Future Directions

The biological activity of fenamidone's transformation products is a critical aspect of its overall environmental impact. Current data from regulatory agencies suggest that the major metabolites are not more toxic than the parent compound from a mammalian perspective. However, significant data gaps remain, particularly concerning their fungicidal activity and ecotoxicological effects on a broader range of non-target organisms.

Future research should focus on:

  • Comparative Fungicidal Efficacy: Head-to-head studies comparing the fungicidal activity of fenamidone and its primary metabolites against key Oomycete pathogens.

  • Mechanism of Action Studies: Investigating the molecular targets of the transformation products to determine if they share the same mode of action as fenamidone.

  • Comprehensive Ecotoxicology: Conducting a full suite of ecotoxicological tests on the major and most persistent transformation products.

  • Mixture Toxicity: Evaluating the potential for synergistic or additive toxic effects when organisms are exposed to a mixture of fenamidone and its degradation products, as is likely to occur in the environment.

By addressing these research needs, the scientific community can develop a more complete and nuanced understanding of the environmental fate and biological activity of fenamidone and its transformation products, ultimately contributing to the development of safer and more sustainable agricultural practices.

References

  • AERU. (n.d.). Fenamidone (Ref: RPA 407213). University of Hertfordshire. Retrieved from [Link]

  • FAO. (n.d.). Template FAO/JMPR evaluations. Retrieved from [Link]

  • Natursim Science Co., Ltd. (2024, April 23). Fenamidone. Retrieved from [Link]

  • Benamara, M., Djebar, M. R., Berrebah, H., & Hichem, N. (2016). Effect of a new fungicide combining the fenamidone and fosetyl aluminum on growth, respiratory metabolism and antioxidant enzyme activity of Paramecium SP. International Journal of Pharmaceutical Sciences Review and Research, 39(2), 100-103.
  • PubChem. (n.d.). Fenamidone. National Center for Biotechnology Information. Retrieved from [Link]

  • Klust, T. C., & Thulke, H. H. (2018). Predicting mammalian metabolism and toxicity of pesticides in silico. Pest management science, 74(8), 1731–1739.
  • Park, S., Kim, S. A., Lee, S. Y., & Kim, C. S. (2018). Suppression of mitochondrial respiration with local anesthetic ropivacaine targets breast cancer cells. Journal of experimental & clinical cancer research : CR, 37(1), 115.
  • Zheng, M., Liu, Z., Xue, C., Zhu, W., & Luo, X. (2021). Semi-automated workflow for molecular pair analysis and QSAR-assisted transformation space expansion.
  • Belfroid, A. C., Seinen, W., & Hermens, J. L. (1998). Relative risks of transformation products of pesticides for aquatic ecosystems. The Science of the total environment, 222(1-2), 167–183.
  • Vischetti, C., Casucci, C., & Perucci, P. (2007). Behavior of fenhexamid in soil and water. Journal of agricultural and food chemistry, 55(23), 9571–9576.
  • Pinto, A. F. M., Paíga, P., Santos, L. H. M. L. M., & Delerue-Matos, C. (2013). Standalone methodology for building QSAR models: an antioxidant QSAR model of di(hetero)aryl amines and amides as a case study. SAR and QSAR in environmental research, 24(11), 931–947.
  • Environmental Protection Agency. (2021, May 28). Fenamidone: Revised. Regulations.gov. Retrieved from [Link]

  • World Health Organization. (2013). Fenamidone. Retrieved from [Link]

  • Klust, T. C., & Thulke, H. H. (2018). Predicting mammalian metabolism and toxicity of pesticides in silico. ResearchGate. Retrieved from [Link]

  • Xu, J., Wang, Y., Zhang, Y., Li, Y., & Liu, X. (2025). Insight into abiotic and biotic transformations of fenaminstrobin in water and soil.
  • Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Fenamidone (RPA 407213); 453858-17. Retrieved from [Link]

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  • Federal Register. (2011, November 16). Fenamidone; Pesticide Tolerances. Retrieved from [Link]

  • Barr, D. A., Öeren, M., Hunt, P. A., Tyzack, J. D., Chrien, T., Mansley, T. E., & Segall, M. D. (2024). Tackling metabolism issues in drug discovery with in silico methods. AZoNetwork. Retrieved from [Link]

  • Hussain, S., Siddique, T., Saleem, M., Arshad, M., & Khalid, A. (2022). Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. MDPI. Retrieved from [Link]

  • Chen, Y. C., Lin-Shiau, S. Y., & Lin, J. K. (2003). Inhibition of mitochondrial respiration: a novel strategy to enhance drug-induced apoptosis in human leukemia cells by a reactive oxygen species-mediated mechanism. The Journal of biological chemistry, 278(38), 36027–36035.
  • Zheng, M., Liu, Z., Xue, C., Zhu, W., & Luo, X. (2021). Semi-automated workflow for molecular pair analysis and QSAR-assisted transformation space expansion. PubMed. Retrieved from [Link]

  • El-Sayed, A. S., El-Sayed, M. T., & El-Sayed, M. T. (2020). Overview of Bioactive Fungal Secondary Metabolites: Cytotoxic and Antimicrobial Compounds. PubMed Central. Retrieved from [Link]

  • Kümmerer, K., & Escher, B. I. (2023). Antimicrobial transformation products in the aquatic environment: global occurrence, ecotoxicological risks, and potential of a. Horizon IRD. Retrieved from [Link]

  • Gudz, T. I., Tserng, K. Y., & Hoppel, C. L. (1997). Direct inhibition of mitochondrial respiratory chain complex III by cell-permeable ceramide. The Journal of biological chemistry, 272(39), 24154–24158.
  • Rahman, M. M., & Hossain, M. S. (2024). POTENTIAL TOXICITY OF PESTICIDES AND ITS TRANSFORMATION PRODUCTS TO AQUATIC ORGANISMS. Khulna University Studies. Retrieved from [Link]

  • Hutar, P., Růžek, L., & Hutarová, Z. (2024). The Impact of Abiotic and Biotic Conditions for Degradation Behaviors of Common Biodegradable Products in Stabilized Composts. PubMed Central. Retrieved from [Link]

  • Zheng, M., Liu, Z., Xue, C., Zhu, W., & Luo, X. (2021). Semi-automated workflow for molecular pair analysis and QSAR-assisted transformation space expansion. ResearchGate. Retrieved from [Link]

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Foreword: Understanding the Environmental Journey of a Modern Fungicide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Environmental Degradation Pathways of Fenamidone

Fenamidone, an imidazolinone fungicide, is a vital tool in modern agriculture for controlling Oomycete diseases across a range of crops, including grapes, potatoes, and various vegetables.[1][2][3] Its efficacy is rooted in its ability to inhibit mitochondrial respiration in target pathogens.[3][4] However, the introduction of any active compound into the environment necessitates a rigorous understanding of its subsequent fate. This guide serves as a technical deep-dive for researchers, environmental scientists, and regulatory professionals, elucidating the complex degradation pathways of fenamidone in soil and water. We move beyond a mere recitation of facts to explore the causal mechanisms and experimental logic that underpin our current knowledge, providing a field-proven perspective on assessing the environmental behavior of this critical agrochemical.

Physicochemical Profile: The Foundation of Environmental Behavior

A molecule's intrinsic properties are the primary determinants of its environmental distribution and susceptibility to degradation. Fenamidone is a solid with low water solubility and a moderate octanol-water partition coefficient (Log Kₒw), suggesting a tendency to partition from water into organic phases like soil organic matter and sediments.[1][4] Its low vapor pressure indicates that volatilization is not a significant dissipation route.[1][5]

Table 1: Key Physicochemical Properties of Fenamidone

PropertyValueImplication for Environmental FateSource(s)
Molecular FormulaC₁₇H₁₇N₃OS-[1]
Molecular Weight311.4 g/mol -[1]
Water Solubility7.8 mg/L (at 20°C)Low mobility in aqueous phase; favors partitioning to sediment/soil.[1][4]
Vapor Pressure3.4 x 10⁻⁷ Pa (at 25°C)Low potential for volatilization from soil or water surfaces.[1][5]
Log Kₒw2.8 (at 20°C)Moderate lipophilicity; indicates potential for sorption to organic matter and limited bioaccumulation.[1][4]

Abiotic Degradation Pathways: Hydrolysis and Photolysis

Abiotic processes are chemical transformations that occur without the intervention of living organisms. For fenamidone, hydrolysis and photolysis are the key abiotic pathways influencing its persistence, particularly in aquatic systems.

Hydrolysis: The Role of pH

Hydrolysis is the cleavage of chemical bonds by the addition of water. The stability of fenamidone to hydrolysis is highly dependent on pH. In the typical environmental pH range of 5 to 7, fenamidone is stable.[5][6] However, under more acidic (pH 4) or alkaline (pH 9) conditions, hydrolysis proceeds, yielding distinct degradation products.[4][6]

  • Under Acidic Conditions (pH 4): The primary hydrolysis product is RPA 410193 ((5S)-3-Anilino-5-methyl-5-phenylimidazolidine-2,4-dione).[1][6]

  • Under Alkaline Conditions (pH 9): Degradation is more pronounced, leading to the formation of RPA 413350 and RPA 412708 .[1][6]

This pH-dependent stability is a critical factor in predicting fenamidone's persistence in different aquatic environments, from acidic bogs to alkaline soils.

Table 2: Hydrolytic Half-Lives (DT₅₀) of Fenamidone

pHHalf-Life (DT₅₀) in daysStabilityPrimary ProductsSource(s)
441.7UnstableRPA 410193[4][6]
5222Stable-[6]
7411Stable-[4][6]
927.6UnstableRPA 413350, RPA 412708[4][6]
Aqueous Photolysis: Degradation by Sunlight

Photolysis, or photodegradation, is the breakdown of molecules by light, primarily the UV component of sunlight. Laboratory studies demonstrate that fenamidone is susceptible to direct photolysis in water, with a half-life of approximately 5 to 6 days.[5] This pathway is most relevant in clear, shallow surface waters where sunlight penetration is maximal.[5] In natural waters containing high levels of dissolved organic matter (like humic acids), the rate of photolysis can be retarded as these substances absorb light, shielding the fenamidone molecule.[7]

The process involves the excitation of the fenamidone molecule, leading to bond cleavage and rearrangement. Photo-induced hydrogen abstraction from the anilino nitrogen can lead to oxidation, forming a quinone imide, a common reaction for anilino-type compounds.[8]

Diagram 1: Key Abiotic Degradation Pathways of Fenamidone

FEN Fenamidone HYD_ACID RPA 410193 FEN->HYD_ACID Hydrolysis (pH 4) HYD_ALK_1 RPA 413350 FEN->HYD_ALK_1 Hydrolysis (pH 9) HYD_ALK_2 RPA 412708 FEN->HYD_ALK_2 Hydrolysis (pH 9) PHOTO Photodegradation Products FEN->PHOTO Aqueous Photolysis (Sunlight)

Caption: Primary abiotic degradation routes for fenamidone in water.

Biotic Degradation in Soil and Water-Sediment Systems

While abiotic processes are significant, the major route of fenamidone degradation in the environment is biotransformation mediated by microorganisms.[5] This process is highly dependent on environmental conditions, particularly the presence of oxygen.

Aerobic Soil Metabolism

In aerobic soils, fenamidone is degraded relatively quickly by soil microorganisms, with reported half-lives ranging from 5 to 8 days.[5] The degradation proceeds through several concurrent pathways:

  • Primary Pathway: The most significant pathway involves the cleavage of the N-phenyl aniline ring to form RPA 412708 , which is then further degraded through the loss of the S-methyl group and hydrolysis to yield the major terminal metabolite, RPA 412636 ((S)-Methyl-5-phenylimidazolidine-2,4-dione).[5][6] This metabolite is notably more persistent than the parent compound, with half-lives that can extend up to 462 days.[5]

  • Secondary Pathways: Concurrent pathways involve the addition of a nitro group to the N-phenyl ring, forming the 2-nitro (RPA 413255 ) and 4-nitro (RPA 411639 ) derivatives of fenamidone.[6][9][10]

The rapid degradation in aerobic soil highlights the crucial role of a healthy, active microbial community in mitigating the persistence of the parent compound.[11] However, the formation of the persistent metabolite RPA-412636 is a key consideration in long-term environmental risk assessments.[5]

Aerobic and Anaerobic Aquatic Metabolism

In aquatic environments, fenamidone tends to partition from the water column to the sediment, where microbial degradation occurs.

  • Aerobic Water-Sediment Systems: Degradation is slower than in terrestrial soil, with system half-lives reported between 67 and 128 days.[5] The metabolic pathway mirrors that in aerobic soil, leading to the formation of the persistent metabolite RPA-412636.[5]

  • Anaerobic Aquatic Systems: Under anaerobic conditions, such as in deep sediment layers, the degradation of fenamidone is extremely slow, with calculated half-lives exceeding 1,000 days.[5] This indicates that microbial processes capable of degrading fenamidone are significantly inhibited in the absence of oxygen.

Table 3: Degradation Half-Lives (DT₅₀) of Fenamidone in Soil and Sediment

SystemConditionHalf-Life (DT₅₀) in daysKey ProcessSource(s)
SoilAerobic5 - 8Microbial Degradation[5]
Water-SedimentAerobic67 - 128Microbial Degradation[5]
Water-SedimentAnaerobic> 1000-[5]
WaterPhotolysis5 - 6Abiotic Photodegradation[5]

Diagram 2: Primary Biotic Degradation Pathway of Fenamidone in Aerobic Soil

FEN Fenamidone RPA412708 RPA 412708 FEN->RPA412708 Loss of N-phenyl aniline ring RPA413255 RPA 413255 (2-nitro derivative) FEN->RPA413255 Nitration RPA411639 RPA 411639 (4-nitro derivative) FEN->RPA411639 Nitration RPA412636 RPA 412636 (Persistent Metabolite) RPA412708->RPA412636 Loss of S-methyl & Hydrolysis cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results SOIL Characterize & Prepare Viable and Sterile Soil APP Apply Fenamidone to Soil Samples SOIL->APP FEN Prepare ¹⁴C-Fenamidone Application Solution FEN->APP INC Incubate in Dark (20°C) with Airflow & Volatile Traps APP->INC SAMP Sacrifice Samples at Time Intervals INC->SAMP EXT Solvent Extraction SAMP->EXT LSC Quantify Radioactivity (Extract, Bound, Volatiles) EXT->LSC HPLC HPLC-Radiochromatography (Profile Metabolites) EXT->HPLC KIN Calculate DT₅₀ & DT₉₀ (Kinetic Modeling) LSC->KIN LCMS LC-MS/MS Identification HPLC->LCMS HPLC->KIN PATH Elucidate Degradation Pathway LCMS->PATH KIN->PATH

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Toxicological Profile of Fenamidone Metabolites: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Fenamidone, a member of the imidazolinone class of fungicides, is widely utilized in agriculture to control a range of fungal pathogens, particularly Oomycetes.[1] Its efficacy stems from its specific mode of action as a Quinone outside Inhibitor (QoI), targeting mitochondrial respiration in fungi.[2][3] Upon its introduction into the environment, fenamidone undergoes metabolic transformation in various biological systems, including target and non-target organisms, as well as in soil and water. Understanding the toxicological profile of these metabolites is paramount for a comprehensive assessment of the environmental and human health risks associated with fenamidone use. This technical guide provides a detailed overview of the metabolism of fenamidone and the toxicological characteristics of its principal metabolites, intended for researchers, scientists, and drug development professionals.

Metabolism of Fenamidone

Fenamidone is extensively metabolized in plants, animals, and the environment. The metabolic pathways primarily involve hydrolysis, demethylation, and hydroxylation, leading to the formation of a range of degradation products.

Metabolism in Rats

In rats, fenamidone is extensively metabolized, with numerous radioactive species detected in urine, feces, and bile following administration of radiolabeled fenamidone.[4] The major metabolites identified, constituting more than 10% of the administered dose, include RPA 409352, RPA 409361, RPA 412708, and RPA 412636.[4]

Metabolism in Plants

The metabolism of fenamidone in plants, such as tomatoes and grapes, also leads to a variety of metabolites. A notable metabolite found in grapes, grape juice, and wine is (5S)-5-Methyl-5-phenyl-3-(phenylamino)-2,4-imidazolidine-dione (RPA 410193), which was not detected in rat metabolism studies.[4]

Environmental Fate: Soil and Water

In soil and water, fenamidone degradation is influenced by biotic and abiotic factors. The major terminal metabolite in aerobic soil and water sediment systems is the cleavage product (S)-Methyl-5-phenylimidazolidine-2,4-dione (RPA-412636).[5] This metabolite is persistent, with an aerobic soil half-life that can be as long as 462 days, and it is also highly mobile in soil.[5] Hydrolysis of fenamidone is pH-dependent, being more rapid under acidic and alkaline conditions.[6]

The following diagram illustrates the generalized metabolic pathway of fenamidone.

Fenamidone_Metabolism cluster_rat Rat Metabolism cluster_plant Plant Metabolism cluster_environment Environmental Degradation (Soil/Water) Fenamidone Fenamidone (C17H17N3OS) RPA412708 RPA 412708 ((5S)-5-Methyl-2-(methylthio)-5- phenyl-3,5-dihydro-4H-imidazol-4-one) Fenamidone->RPA412708 Biliary/Faecal Metabolite RPA412636_rat RPA 412636 ((S)-5-Methyl-5-phenyl-2,4- imidazolidine-dione) Fenamidone->RPA412636_rat Urine Metabolite RPA409352 RPA 409352 Fenamidone->RPA409352 RPA409361 RPA 409361 Fenamidone->RPA409361 RPA410193 RPA 410193 ((5S)-5-Methyl-5-phenyl-3-(phenylamino)- 2,4-imidazolidine-dione) Fenamidone->RPA410193 Grape Metabolite RPA412636_env RPA 412636 ((S)-Methyl-5-phenylimidazolidine-2,4-dione) Fenamidone->RPA412636_env Major Terminal Metabolite QoI_Mechanism cluster_ETC Mitochondrial Electron Transport Chain Complex_I Complex I CoQ Coenzyme Q (Ubiquinone) Complex_I->CoQ e- Complex_II Complex II Complex_II->CoQ e- Complex_III Complex III (Cytochrome bc1) CoQ->Complex_III e- Cyt_c Cytochrome c Complex_III->Cyt_c e- Complex_IV Complex IV Cyt_c->Complex_IV e- ATP_Synthase ATP Synthase Complex_IV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP produces Fenamidone Fenamidone (QoI Fungicide) Fenamidone->Complex_III Inhibits Qo site

Caption: Mechanism of action of QoI fungicides.

Ecotoxicological Profile

Fenamidone is classified as "very highly toxic" to aquatic invertebrates and "highly toxic" to freshwater fish on an acute exposure basis. [7]Chronic exposure to fenamidone has shown effects on the growth and reproduction of aquatic invertebrates. [7]While specific ecotoxicity data for all individual metabolites are not readily available, the persistence and mobility of metabolites like RPA-412636 in soil and water suggest a potential for environmental exposure and subsequent risk to non-target organisms. [5]One of the transformation products, RPA-412708, has shown moderate toxicity to mammals. [7]

Experimental Protocols for Toxicity Assessment

The toxicological evaluation of fenamidone metabolites relies on a battery of standardized in vitro and in vivo assays. The following provides an overview of a key experimental protocol.

Subchronic Oral Toxicity Study (Following OECD Guideline 408)

This study provides information on the possible health hazards likely to arise from repeated exposure over a 90-day period.

1. Principle: The test substance is administered orally on a daily basis to several groups of experimental animals at three or more dose levels for a period of 90 days. A control group receives the vehicle only.

2. Test Animals:

  • Species: Typically rats of a commonly used laboratory strain.

  • Age: Young, healthy adult animals.

  • Sex: Both males and females are used, with at least 10 animals of each sex per group.

3. Administration of Test Substance:

  • The test substance is administered by gavage or in the diet or drinking water.

  • Dose levels are selected based on the results of acute toxicity and dose-ranging studies. The highest dose should induce toxic effects but not death or severe suffering. The lowest dose should not produce any evidence of toxicity.

4. Observations:

  • Clinical Observations: Animals are observed daily for signs of toxicity. Detailed clinical examinations are performed weekly.

  • Body Weight and Food/Water Consumption: Recorded weekly.

  • Hematology and Clinical Biochemistry: Blood samples are collected at termination (and optionally at an interim period) for analysis of hematological and clinical biochemistry parameters.

  • Ophthalmological Examination: Performed prior to the start of the study and at termination.

  • Pathology: All animals are subjected to a full gross necropsy. Organs and tissues are weighed, and histopathological examinations are performed on the control and high-dose groups, and on all animals that die or are euthanized during the study.

5. Data Analysis: Data are evaluated for dose-response relationships and statistical significance. The No-Observed-Adverse-Effect Level (NOAEL) is determined.

The following diagram outlines the workflow for a subchronic oral toxicity study.

Subchronic_Toxicity_Workflow start Start acclimatization Animal Acclimatization (e.g., 7 days) start->acclimatization grouping Randomization into Dose Groups acclimatization->grouping dosing Daily Oral Administration (90 days) grouping->dosing observations Daily Clinical Observations Weekly Body Weight & Food Intake dosing->observations interim_analysis Interim Blood Collection (Optional) dosing->interim_analysis termination Terminal Sacrifice (Day 91) dosing->termination necropsy Gross Necropsy & Organ Weight Measurement termination->necropsy histopathology Histopathological Examination necropsy->histopathology data_analysis Data Analysis & NOAEL Determination histopathology->data_analysis end End data_analysis->end

Caption: Workflow for a 90-day subchronic oral toxicity study.

Regulatory Context and Conclusion

Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the European Food Safety Authority (EFSA) establish Maximum Residue Limits (MRLs) for fenamidone in various food commodities. [5]An Acceptable Daily Intake (ADI) has also been established for fenamidone. [4]The toxicological data on fenamidone and its metabolites are crucial for setting these regulatory limits and ensuring consumer safety.

References

  • United States Environmental Protection Agency. (2021). Fenamidone: Revised Human Health Risk Assessment for Registration Review. Retrieved from [Link]

  • World Health Organization. (2013). Fenamidone. In Pesticide residues in food - 2013: Toxicological evaluations. Joint FAO/WHO Meeting on Pesticide Residues.
  • Food and Agriculture Organization of the United Nations. (2005). Fenamidone. In Pesticide residues in food - 2005: Evaluations Part I - Residues. Joint FAO/WHO Meeting on Pesticide Residues.
  • PubChem. (n.d.). Fenamidone. National Center for Biotechnology Information. Retrieved from [Link]

  • United States Environmental Protection Agency. (2016). Fenamidone: Drinking Water Assessment for the Proposed IR-4 New Uses on Basil and Leafy. Retrieved from [Link]

  • Wikipedia. (n.d.). Fenamidone. Retrieved from [Link]

  • OECD. (1998). Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris.
  • AERU. (n.d.). Fenamidone (Ref: RPA 407213). University of Hertfordshire. Retrieved from [Link]

  • Altogen Labs. (n.d.). Oral Toxicity OECD 408. Retrieved from [Link]

  • López-Ruiz, R., et al. (2020). Dissipation kinetics of fenamidone, propamocarb and their metabolites in ambient soil and water samples and unknown screening of metabolites. Science of The Total Environment, 725, 138350.
  • United States Environmental Protection Agency. (2019). Fenamidone: Preliminary Ecological Risk Assessment for Registration Review. Retrieved from [Link]

  • Angioni, A., et al. (2012). Determination of famoxadone, fenamidone, fenhexamid and iprodione residues in greenhouse tomatoes. Pest Management Science, 68(4), 543-547.
  • OECD. (n.d.). OECD Guidelines for the Testing of Chemicals. Organisation for Economic Co-operation and Development. Retrieved from [Link]

  • FRAC. (n.d.). QoI Fungicides. Fungicide Resistance Action Committee. Retrieved from [Link]

  • Gisi, U., et al. (2002). QoI Fungicides: Resistance Mechanisms and Its Practical Importance. Pest Management Science, 58(8), 759-769.
  • Serra, H., et al. (2015). Mechanisms of resistance to QoI fungicides in phytopathogenic fungi. Fungal Genetics and Biology, 77, 63-72.
  • Oklahoma State University Extension. (n.d.). Fungicide Resistance Management. Retrieved from [Link]

  • Cabral, H., et al. (2021). Behavioral and developmental toxicity assessment of the strobilurin fungicide fenamidone in zebrafish embryos/larvae (Danio rerio). Chemosphere, 283, 131175.
  • OECD. (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris.
  • OECD. (2008). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. OECD Publishing, Paris.

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of Fenamidone Metabolite Standards

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis and characterization of pivotal metabolite standards of Fenamidone, a widely used fungicide. Understanding the metabolic fate of Fenamidone is critical for environmental monitoring, residue analysis, and ensuring regulatory compliance. This document offers field-proven insights and detailed methodologies for the preparation and validation of these essential analytical standards.

Introduction: The Significance of Fenamidone and its Metabolites

Fenamidone, chemically known as (S)-1-anilino-4-methyl-2-methylthio-4-phenylimidazolin-5-one, is a potent fungicide belonging to the imidazolinone class.[1][2] Its efficacy lies in the inhibition of mitochondrial respiration in fungi.[1] However, upon its introduction into the environment, Fenamidone undergoes biotransformation, leading to the formation of various metabolites. The presence and concentration of these metabolites are of significant interest to regulatory bodies and researchers for several reasons:

  • Toxicological Assessment: The metabolites may exhibit different toxicological profiles than the parent compound.

  • Environmental Fate: Understanding the degradation pathway of Fenamidone is crucial for assessing its environmental persistence and potential for groundwater contamination.

  • Residue Analysis: Accurate quantification of both the parent compound and its major metabolites in food and environmental samples is necessary to ensure safety and compliance with maximum residue limits (MRLs).

Therefore, the availability of high-purity metabolite standards is a prerequisite for developing and validating robust analytical methods. This guide focuses on the synthesis and characterization of key Fenamidone metabolites, providing a framework for their in-house preparation.

The Metabolic Landscape of Fenamidone

Fenamidone degrades in the environment through several pathways, primarily hydrolysis and photolysis, leading to a range of transformation products.[3] The major metabolic transformations involve modifications to the imidazolinone ring and the cleavage of its substituents. A proposed metabolic pathway for Fenamidone is illustrated below, highlighting the formation of key metabolites.

Fenamidone_Metabolism Fenamidone Fenamidone (RPA 407213) C17H17N3OS RPA410193 (5S)-3-Anilino-5-methyl-5-phenyl- imidazolidine-2,4-dione (RPA 410193) C16H15N3O2 Fenamidone->RPA410193 Hydrolysis RPA412708 (S)-5-methyl-2-methylthio-5-phenyl- 3,5-dihydroimidazol-4-one (RPA 412708) Fenamidone->RPA412708 Cleavage of -N-N- bond Acetophenone Acetophenone Fenamidone->Acetophenone Degradation RPA411639 RPA 411639 Fenamidone->RPA411639 Nitration RPA412636 (S)-5-Methyl-5-phenyl- imidazolidine-2,4-dione (RPA 412636) C10H10N2O2 RPA410193->RPA412636 Deamination

Caption: Proposed metabolic pathway of Fenamidone.

Synthesis of Key Fenamidone Metabolite Standards

The synthesis of Fenamidone metabolite standards requires a strategic approach based on fundamental organic chemistry principles. While specific, detailed protocols for every metabolite are not always publicly available, this section outlines a logical synthetic workflow for a key metabolite, (5S)-3-Anilino-5-methyl-5-phenylimidazolidine-2,4-dione (RPA 410193), based on established synthesis routes for similar chemical structures.

Synthesis of (5S)-3-Anilino-5-methyl-5-phenylimidazolidine-2,4-dione (RPA 410193)

This metabolite is formed through the hydrolysis of the methylthio group of Fenamidone. A plausible synthetic route involves the reaction of a substituted hydantoin precursor with phenylhydrazine.

Experimental Protocol:

  • Synthesis of 5-methyl-5-phenylhydantoin: This precursor can be synthesized via the Bucherer-Bergs reaction, starting from acetophenone, potassium cyanide, and ammonium carbonate.

  • Halogenation of the hydantoin: The hydantoin is then halogenated at the N-3 position, for example, using N-bromosuccinimide (NBS) in the presence of a radical initiator.

  • Nucleophilic substitution with phenylhydrazine: The final step involves the nucleophilic substitution of the halogen with phenylhydrazine to yield the target metabolite, (5S)-3-Anilino-5-methyl-5-phenylimidazolidine-2,4-dione. The reaction is typically carried out in a suitable solvent like ethanol with the addition of a base to neutralize the hydrohalic acid formed.

  • Purification: The crude product is then purified using column chromatography or recrystallization to obtain the analytical standard in high purity.

Synthesis_Workflow cluster_synthesis Synthesis of (5S)-3-Anilino-5-methyl-5-phenylimidazolidine-2,4-dione Start Acetophenone Step1 Bucherer-Bergs Reaction (KCN, (NH4)2CO3) Start->Step1 Intermediate1 5-methyl-5-phenylhydantoin Step1->Intermediate1 Step2 Halogenation (e.g., NBS) Intermediate1->Step2 Intermediate2 3-halo-5-methyl-5-phenylhydantoin Step2->Intermediate2 Step3 Nucleophilic Substitution (Phenylhydrazine, Base) Intermediate2->Step3 Product (5S)-3-Anilino-5-methyl-5-phenyl- imidazolidine-2,4-dione (RPA 410193) Step3->Product Purification Purification (Chromatography/Recrystallization) Product->Purification FinalProduct High-Purity Standard Purification->FinalProduct

Sources

A Senior Application Scientist's Guide to the Discovery and Characterization of Novel Fenamidone Metabolites in Planta

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Fenamidone, an imidazolinone fungicide, is a potent inhibitor of mitochondrial respiration widely employed to control Oomycete pathogens in agriculture.[1][2] Upon application, its metabolic fate within the plant is of critical importance for assessing overall efficacy, persistence, and the potential toxicological impact of its transformation products. While foundational metabolic pathways are understood, the discovery of novel, previously uncharacterized metabolites remains a significant analytical challenge and a regulatory imperative. This guide provides an in-depth technical framework for the systematic discovery and elucidation of novel fenamidone metabolites in plant matrices. We will move beyond standard protocols to explore the causality behind experimental design, emphasizing the integration of advanced analytical workflows, robust sample preparation, and logical structure elucidation. This document is structured to serve as a practical and authoritative resource, grounding its methodologies in established scientific principles to ensure trustworthy and reproducible outcomes.

Introduction: The Rationale for Novel Metabolite Discovery

Fenamidone belongs to the Quinone outside Inhibitor (QoI) class of fungicides, targeting the cytochrome bc1 complex in the mitochondrial electron transport chain.[1] Like many xenobiotics, plants subject fenamidone to a series of metabolic transformations, broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[3][4] These processes are designed to detoxify the compound and increase its water solubility for sequestration or elimination.

Known metabolic pathways for fenamidone in plants primarily involve hydrolysis of the thio-methyl side chain.[3] However, the vast enzymatic machinery within different plant species presents a high probability of generating a more complex profile of metabolites than is currently documented. The scientific and regulatory drivers for discovering these novel metabolites are clear:

  • Comprehensive Risk Assessment: Undiscovered metabolites may possess unique toxicological profiles, different from the parent compound.

  • Understanding Bioavailability and Persistence: Novel metabolites can exhibit altered mobility and persistence within the plant and the wider environment.

  • Efficacy and Resistance Monitoring: Metabolic pathways can influence the concentration of the active parent compound at its target site, potentially impacting efficacy and the development of resistance.

This guide will therefore focus on a strategic workflow designed to uncover this hidden metabolic landscape.

The Strategic Workflow for Metabolite Discovery

The discovery of unknown metabolites is not a linear process but an iterative cycle of hypothesis, detection, identification, and confirmation. Our approach is built on a foundation of high-resolution analytical technology and meticulous sample preparation.

Diagram: High-Level Discovery Workflow

A Plant Cultivation & Dosing B Sample Collection & Homogenization A->B C Extraction & Cleanup (QuEChERS) B->C D LC-HRMS Analysis (Untargeted Profiling) C->D E Data Processing & Feature Detection D->E F Putative Identification (Formula & Structure) E->F G MS/MS Fragmentation Analysis E->G F->G H Confirmation & Elucidation G->H

Caption: High-level workflow for novel fenamidone metabolite discovery.

Foundational Step: Sample Preparation with a Validated Protocol

The quality of your analytical data is inextricably linked to the quality of your sample preparation. The goal is to efficiently extract fenamidone and its potential metabolites—which will span a range of polarities—while minimizing matrix interferences from the complex plant sample (e.g., pigments, lipids, sugars).

The QuEChERS Method: A Self-Validating Choice

For this application, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is the protocol of choice.[5][6] Its widespread adoption is a testament to its effectiveness for multi-residue pesticide analysis.[7]

Causality Behind the Choice:

  • Effectiveness: QuEChERS utilizes acetonitrile for extraction, which is highly effective at extracting a broad range of pesticides and their metabolites.[6] The subsequent "salting-out" step using magnesium sulfate and sodium chloride forces a phase separation, partitioning the analytes into the acetonitrile layer.[5]

  • Matrix Removal: The dispersive solid-phase extraction (d-SPE) cleanup step is crucial. It employs:

    • Magnesium Sulfate (MgSO₄): To remove residual water from the extract.

    • Primary Secondary Amine (PSA): To remove organic acids, fatty acids, and sugars.

    • Graphitized Carbon Black (GCB) or C18: Can be added to remove pigments like chlorophyll and sterols (use with caution as GCB can retain planar molecules).

  • Ruggedness: The method is robust and shows good reproducibility across various complex food and plant matrices.[8][9]

Detailed Protocol: Modified QuEChERS for Metabolite Discovery

This protocol is based on the AOAC Official Method 2007.01, adapted for metabolite discovery.

Step-by-Step Methodology:

  • Sample Homogenization:

    • Weigh 10-15 g of the plant sample (e.g., leaves, fruit) into a 50 mL centrifuge tube. For dry samples, rehydrate with an appropriate amount of purified water.

    • Expertise Insight: Cryogenic grinding can be employed for tough matrices to prevent enzymatic degradation of metabolites during homogenization.[8]

  • Extraction:

    • Add 15 mL of 1% acetic acid in acetonitrile to the tube. The acetic acid helps to stabilize base-sensitive pesticides.

    • Add appropriate internal standards.

    • Add the QuEChERS extraction salts (e.g., 6 g anhydrous MgSO₄, 1.5 g sodium acetate).

    • Cap tightly and shake vigorously for 1 minute. Mechanical shaking ensures consistency.[8]

    • Centrifuge at ≥3,000 rcf for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer an aliquot (e.g., 6 mL) of the acetonitrile supernatant to a 15 mL d-SPE tube.

    • The d-SPE tube should contain 900 mg anhydrous MgSO₄ and 150 mg PSA.

    • Vortex for 30 seconds.

    • Centrifuge at ≥3,000 rcf for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • The sample is now ready for LC-MS analysis.

The Analytical Core: LC-HRMS for Untargeted Profiling

To discover novel metabolites, a non-targeted approach is essential. Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS), particularly using Orbitrap or TOF technologies, is the instrument of choice.[10][11]

Causality Behind the Choice:

  • High Resolving Power: HRMS provides highly accurate mass measurements (typically < 5 ppm), which is critical for calculating the elemental composition of an unknown ion. This is the first step in identifying a novel compound.

  • Sensitivity: Modern HRMS instruments offer the sensitivity required to detect low-abundance metabolites.

  • Untargeted Data Acquisition: Unlike triple quadrupole systems that monitor for specific masses (MRM), HRMS instruments acquire full-scan data, capturing information on all ionizable compounds in the sample, known and unknown.[10]

Experimental Protocol: LC-HRMS Analysis

Liquid Chromatography (LC):

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is a robust starting point for separating moderately polar compounds like fenamidone and its likely metabolites.

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate (aids ionization).

  • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would run from 5% B to 95% B over 15-20 minutes to elute compounds across a range of polarities.

  • Expertise Insight: For potentially very polar metabolites (e.g., glycosides), a Hydrophilic Interaction Liquid Chromatography (HILIC) column could be used in a separate analysis to improve retention.[12]

High-Resolution Mass Spectrometry (HRMS):

  • Ionization: Heated Electrospray Ionization (HESI) in both positive and negative modes to capture the widest range of metabolites.

  • Acquisition Mode: Full scan MS followed by data-dependent MS/MS (dd-MS2). In this mode, the instrument acquires a high-resolution full scan, and then automatically selects the top N most intense ions in that scan for fragmentation, providing structural information.[13]

  • Mass Range: 100 - 1000 m/z.

  • Resolution: Set to >60,000 FWHM to ensure accurate mass measurements.

Data Processing and Structure Elucidation

Raw data from the LC-HRMS is a complex four-dimensional dataset (retention time, m/z, intensity, fragmentation). Specialized software is required to mine this data for potential metabolites.

The Logic of Metabolite Identification

The process follows a logical cascade from broad filtering to specific structural confirmation.

Diagram: Metabolite Elucidation Funnel

A Raw LC-HRMS Data B Feature Finding & Alignment (Across samples: treated vs. control) A->B C Metabolite Prediction (Common Phase I & II transformations) B->C D Mass Filtering & Matching (Match features to predicted metabolite masses) C->D E Putative Candidates Accurate Mass + Predicted Formula D->E F Isotope Pattern Matching (Confirm elemental composition) E->F G MS/MS Fragmentation Analysis (Correlate fragments to parent structure) F->G H Final Structure Confirmation (NMR or Synthesis) G->H

Caption: Logical funnel for the identification of novel metabolites.

Key Data Analysis Steps
  • Metabolite Prediction: Begin by creating a theoretical list of potential metabolites. This involves applying common metabolic transformation rules to the parent fenamidone structure (C₁₇H₁₇N₃OS, Mol. Wt. 311.1143).[14]

    Table: Predicted Phase I & II Transformations for Fenamidone

Transformation TypeReactionMass Shift (Da)Predicted Metabolite m/z [M+H]⁺
Phase I Hydroxylation+15.9949328.1170
Hydrolysis (Thio-methyl to OH)-31.9903280.1291
N-dealkylation (Phenylamino)-77.0524235.0672
Ring CleavageVariableVariable
Phase II Glucosidation (on OH group)+162.0528490.1698 (from hydroxylated)
Malonylation (on Glucoside)+86.0004576.1702 (from glucosidated)
  • Feature Detection and Filtering: Use software to detect all chromatographic peaks (features) in the treated samples that are absent or significantly lower in the control (untreated plant) samples.

  • Matching and Formula Generation: Match the accurate masses of the detected features against the predicted metabolite list. For features not on the list, generate putative elemental formulas based on the accurate mass and isotopic pattern.

  • MS/MS Fragmentation Analysis: This is the most critical step for structure elucidation. The fragmentation pattern of a metabolite should be logically related to the parent compound. For example, a key fragment ion corresponding to the core imidazolinone structure of fenamidone would be strong evidence. The loss of a glucoside group (a neutral loss of 162.0528 Da) is a clear indicator of a Phase II conjugate.[13]

Conclusion: A Framework for Authoritative Discovery

The discovery of novel fenamidone metabolites in plants is a complex but achievable objective. By abandoning rigid templates in favor of a logical, evidence-based workflow, researchers can move from untargeted screening to confident structural elucidation. The integration of robust sample preparation like QuEChERS with the power of LC-HRMS provides the necessary foundation.[5][10] However, it is the intellectual framework—predicting transformations, systematically filtering data, and logically interpreting fragmentation patterns—that ultimately transforms raw data into authoritative scientific discovery. This guide provides the technical protocols and, more importantly, the scientific reasoning to empower researchers in this critical area of study.

References

  • Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce. Journal of AOAC International. Available at: [Link]

  • Bayer CropScience. (2024). Fenamidone - Knowledge. Natursim Science Co., Ltd. Available at: [Link]

  • Cole-Parmer. (2021). The QuEChERS Workflow for Pesticide Residue Analysis. Available at: [Link]

  • Cunha, S. C., & Fernandes, J. O. (2018). QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. Available at: [Link]

  • European Committee for Standardization. (2008). EN 15662: Foods of plant origin - Determination of pesticide residues using GC-MS and/or LC-MS/MS following acetonitrile extraction/partitioning and clean-up by dispersive SPE - QuEChERS-method. Available at: [Link]

  • Fenomenex. (2023). QuEChERS Method for Pesticide Residue Analysis. Available at: [Link]

  • Goscinny, S., & van der Hooft, J. J. J. (2013). Untargeted profiling of pesticide metabolites by LC-HRMS: An exposomics tool for human exposure evaluation. Analytical and Bioanalytical Chemistry. Available at: [Link]

  • Lehotay, S. J. (2007). QuEChERS: Home. Available at: [Link]

  • LECO Corporation. (2019). LC–MS/MS Analysis of Polar Pesticides in Food and Water. LCGC International. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Fenamidone. PubChem. Available at: [Link]

  • Restek. (n.d.). QuEChERS Methodology: AOAC Method. Available at: [Link]

  • Schymanski, E. L., et al. (2020). Improving the Screening Analysis of Pesticide Metabolites in Human Biomonitoring by Combining High-Throughput In Vitro Incubation and Automated LC–HRMS Data Processing. Analytical Chemistry. Available at: [Link]

  • University of Hertfordshire. (n.d.). Fenamidone (Ref: RPA 407213). AERU. Available at: [Link]

  • Wikipedia. (n.d.). Fenamidone. Available at: [Link]

Sources

Navigating the Metabolic Fate of Fenamidone: An In-depth Technical Guide to Rat Liver Microsomal Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the in vitro metabolism of fenamidone, a prominent imidazolinone fungicide, with a specific focus on its biotransformation within rat liver microsomes. As the primary site of xenobiotic metabolism, the liver, and specifically the enzymatic machinery within its microsomal fraction, plays a pivotal role in determining the pharmacokinetic and toxicological profile of compounds like fenamidone. This document will delve into the known metabolic pathways of fenamidone in rats, elucidate the critical role of cytochrome P450 enzymes, and provide a detailed, field-proven protocol for conducting in vitro metabolism studies using rat liver microsomes. The insights and methodologies presented herein are designed to empower researchers in drug development, toxicology, and environmental science to conduct robust and reproducible investigations into the metabolic fate of fenamidone and other xenobiotics.

Introduction: The Significance of Fenamidone Metabolism

Fenamidone, chemically known as (S)-1-anilino-4-methyl-2-methylthio-4-phenylimidazolin-5-one, is a widely used fungicide effective against a range of plant pathogens. Understanding its metabolic fate in mammalian systems is paramount for assessing its potential risks to human health and the environment. The rat serves as a crucial animal model in toxicological studies, and investigations into fenamidone's metabolism in this species provide invaluable data for regulatory assessments.

In rats, fenamidone undergoes extensive metabolism, primarily through Phase I (oxidation, reduction, and hydrolysis) and Phase II (conjugation) reactions, leading to the formation of over 20 metabolites.[1] This metabolic cascade is orchestrated by a host of enzymes, with the cytochrome P450 (CYP) superfamily, located in the endoplasmic reticulum of hepatocytes, playing a central role in the initial oxidative transformations.[2] Rat liver microsomes, which are vesicles of the endoplasmic reticulum, provide a robust in vitro system to study these CYP-mediated reactions, offering a controlled environment to dissect metabolic pathways and identify key enzymatic players.[1][3]

The Metabolic Landscape of Fenamidone in Rats

Studies on the metabolism of fenamidone in rats have identified several major metabolites, providing a roadmap of its biotransformation. The primary metabolic transformations involve modifications of the imidazolinone ring and the phenyl groups.

Key Metabolic Pathways:

  • Hydroxylation: The introduction of hydroxyl (-OH) groups onto the phenyl rings is a common Phase I reaction catalyzed by CYP enzymes. This increases the water solubility of the compound, facilitating its excretion.

  • N-dealkylation: The removal of the methyl group from the methylthio moiety is another potential metabolic step.

  • Hydrolysis: Cleavage of the imidazolinone ring can occur, leading to the formation of more polar metabolites.

  • Conjugation: Following Phase I modifications, the resulting metabolites can undergo Phase II conjugation reactions, such as glucuronidation or sulfation, to further enhance their water solubility and facilitate their elimination from the body.

The major metabolites of fenamidone identified in rats include RPA 409352, RPA 409361, RPA 412708, and RPA 412636.[4]

Data Presentation: Major Fenamidone Metabolites in Rats
Metabolite CodeChemical Name/ModificationSignificance
RPA 409352 Structure not detailed in search resultsMajor Metabolite
RPA 409361 Structure not detailed in search resultsMajor Metabolite
RPA 412708 Structure not detailed in search resultsMajor Metabolite
RPA 412636 Structure not detailed in search resultsMajor Metabolite

The Engine of Metabolism: Cytochrome P450 Enzymes

The cytochrome P450 (CYP) superfamily of heme-containing monooxygenases is the cornerstone of Phase I drug metabolism.[2] In rats, the CYP2 and CYP3A subfamilies are particularly important for the metabolism of a wide array of xenobiotics.[5][6][7][8] Given that the primary initial steps in fenamidone metabolism involve oxidation, it is highly probable that CYP enzymes are the principal catalysts.

While the specific CYP isoforms responsible for fenamidone metabolism have not been definitively identified in the provided search results, the general principles of CYP-mediated metabolism suggest that isoforms with broad substrate specificity, such as those in the CYP2C, CYP2D, and CYP3A families, are likely candidates. Further research involving recombinant CYP enzymes and specific inhibitors would be necessary to pinpoint the exact contributions of each isoform.

Experimental Workflow: Investigating Fenamidone Metabolism in Rat Liver Microsomes

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_rlm Preparation of Rat Liver Microsomes incubation Incubation of Fenamidone with Rat Liver Microsomes and NADPH prep_rlm->incubation prep_reagents Preparation of Reagents (Fenamidone, NADPH, Buffers) prep_reagents->incubation termination Termination of Reaction (e.g., Acetonitrile) incubation->termination centrifugation Centrifugation termination->centrifugation supernatant Collection of Supernatant centrifugation->supernatant analysis LC-MS/MS Analysis of Metabolites supernatant->analysis identification Metabolite Identification analysis->identification quantification Metabolite Quantification analysis->quantification pathway Metabolic Pathway Elucidation identification->pathway quantification->pathway G cluster_exp Experimental Execution cluster_data Data Generation cluster_interp Interpretation & Knowledge cluster_app Application incubation In Vitro Incubation analysis LC-MS/MS Analysis incubation->analysis raw_data Raw Chromatographic and Spectral Data analysis->raw_data met_id Metabolite Identification raw_data->met_id met_profile Metabolic Profile met_id->met_profile pathway Metabolic Pathway met_profile->pathway pk_prediction Prediction of In Vivo Pharmacokinetics pathway->pk_prediction tox_assessment Toxicological Risk Assessment pathway->tox_assessment

Sources

An In-depth Technical Guide to the Environmental Fate of Fenamidone and its Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Fenamidone, the (S)-enantiomer of (S)-1-anilino-4-methyl-2-methylthio-4-phenylimidazolin-5-one, is a broad-spectrum imidazolinone fungicide.[1] It is deployed to combat Oomycete diseases, such as downy mildew and late blight, in a variety of crops including grapes, potatoes, tomatoes, and vegetables.[2][3] Its mode of action involves the inhibition of mitochondrial respiration by blocking the electron transport chain at the cytochrome bc1 complex (QoI fungicide).[3][4] Given its widespread agricultural use, a thorough understanding of its environmental fate—how it behaves and persists in various environmental compartments and the byproducts it forms—is of paramount importance for assessing its ecological risk. This guide provides a comprehensive technical overview of the environmental degradation and transformation of fenamidone, intended for researchers, environmental scientists, and professionals in drug and pesticide development.

Physicochemical Properties Governing Environmental Behavior

The environmental distribution and fate of a pesticide are fundamentally governed by its physicochemical properties. Fenamidone is a white, solid powder with low aqueous solubility and moderate lipophilicity, which dictates its partitioning behavior in soil and aquatic systems.

PropertyValueSource
Molecular FormulaC₁₇H₁₇N₃OS[3][4]
Molecular Weight311.4 g/mol [3]
Water Solubility7.8 mg/L (at 20°C)[4]
Vapor Pressure3.4 x 10⁻⁴ mPa (at 25°C)[4]
Log Kₒw (Octanol-Water Partition Coefficient)2.8 (at 20°C)[4]
Hydrolysis Half-life (DT₅₀)pH 4: 41.7 days; pH 7: 411 days; pH 9: 27.6 days[2][4]
Aqueous Photolysis Half-life (DT₅₀)6 days (at pH 7)[2]

The low water solubility and moderate Log Kₒw suggest that fenamidone will have a tendency to adsorb to organic matter in soil and sediment. Its low vapor pressure indicates that volatilization into the atmosphere is not a significant dissipation pathway.[4]

Environmental Fate in Soil

Once introduced into the terrestrial environment, fenamidone is subject to a combination of biotic and abiotic degradation processes. The persistence of fenamidone in soil is generally considered to be low to moderate.[5]

Abiotic Degradation in Soil

Abiotic degradation of fenamidone in soil is primarily driven by hydrolysis, although this process is relatively slow under neutral pH conditions. The rate of hydrolysis is significantly influenced by soil pH.[2][4]

Biotic Degradation in Soil

Microbial degradation is a key factor in the dissipation of fenamidone from soil.[6][7] A variety of soil microorganisms, including bacteria and fungi, can utilize fenamidone as a source of carbon and nitrogen, breaking it down into smaller, less complex molecules.[8][9] The rate of microbial degradation is influenced by several soil factors, including organic matter content, moisture, temperature, and the composition of the microbial community.[10]

Sorption and Mobility in Soil

Fenamidone exhibits moderate to high mobility in soil, as indicated by laboratory studies. However, field observations suggest that leaching below a 15 cm depth is limited. This discrepancy can be attributed to the strong adsorption of fenamidone to soil organic matter and clay particles, which retards its downward movement through the soil profile.[11][12] The soil organic carbon partition coefficient (Koc) is a key parameter in predicting the mobility of fenamidone.

Environmental Fate in Aquatic Systems

Fenamidone can enter aquatic environments through spray drift, runoff from treated fields, or leaching. In aquatic systems, fenamidone partitions between the water column and sediment and undergoes degradation through hydrolysis and photolysis.

Hydrolysis in Water

The hydrolysis of fenamidone in water is highly dependent on the pH of the water.[2][4] It is relatively stable at neutral pH but degrades more rapidly under acidic and alkaline conditions.[1][2][4] The rate of hydrolysis increases significantly with increasing alkalinity.[13]

  • At acidic pH (pH 4): The major hydrolysis product is RPA 410193.[1]

  • At alkaline pH (pH 9): The major hydrolysis products are RPA 413350 and RPA 412708.[1]

Photolysis in Water

Fenamidone is susceptible to photodegradation in aqueous environments. The aqueous photolysis half-life is approximately 6 days at pH 7.[2] This indicates that sunlight plays a significant role in the degradation of fenamidone in surface waters.

Behavior in Water-Sediment Systems

Due to its moderate lipophilicity, fenamidone readily partitions from the water column to sediment. Once in the sediment, it can persist for longer periods, with a water-sediment system DT₅₀ of 97 days.[2] The degradation in sediment is primarily driven by microbial activity under both aerobic and anaerobic conditions.

Major Byproducts and Degradation Pathways

The degradation of fenamidone leads to the formation of several metabolites and byproducts. The primary degradation pathways include hydrolysis of the thio-methyl group and other transformations of the imidazolinone ring.

Some of the key identified metabolites of fenamidone in the environment include:

  • RPA 410193 ((5S)-3-anilino-5-methyl-5-phenylimidazolidine-2,4-dione): A major hydrolysis product under acidic conditions.[1]

  • Acetophenone: A monitored metabolite of fenamidone.[5]

  • RPA-411639 ((5S)-5-methyl-2-(methylthio)-3-(4-nitrophenyl)amino-5-phenyl-3,5-dihydro-4H-imidazol-4-one): A significant metabolite of fenamidone.[5][14]

  • RPA 405862: The only significant metabolite found in plants, formed by the hydrolysis of the thio-methyl side chain.[4]

The following diagram illustrates a simplified degradation pathway of fenamidone.

Fenamidone_Degradation Fenamidone Fenamidone (C₁₇H₁₇N₃OS) Hydrolysis Hydrolysis Fenamidone->Hydrolysis Photolysis Photolysis Fenamidone->Photolysis Microbial Microbial Degradation Fenamidone->Microbial RPA405862 RPA 405862 (Plant Metabolism) Fenamidone->RPA405862 In Plants RPA410193 RPA 410193 (Acidic Hydrolysis) Hydrolysis->RPA410193 RPA413350 RPA 413350 (Alkaline Hydrolysis) Hydrolysis->RPA413350 RPA412708 RPA 412708 (Alkaline Hydrolysis) Hydrolysis->RPA412708 Acetophenone Acetophenone Microbial->Acetophenone RPA411639 RPA-411639 Microbial->RPA411639 Further_Degradation Further Degradation (Mineralization to CO₂, H₂O) RPA410193->Further_Degradation RPA413350->Further_Degradation RPA412708->Further_Degradation Acetophenone->Further_Degradation RPA411639->Further_Degradation RPA405862->Further_Degradation Fenamidone_Study_Workflow cluster_prep Sample Preparation cluster_extraction Extraction and Cleanup cluster_analysis Analysis cluster_data Data Interpretation Soil_Sample Soil/Water Sample Collection Spiking Spiking with Fenamidone Soil_Sample->Spiking Incubation Incubation under Controlled Conditions (pH, Temp, Light) Spiking->Incubation Extraction Solvent Extraction (e.g., QuEChERS) Incubation->Extraction Cleanup Solid Phase Extraction (SPE) Cleanup Extraction->Cleanup Analysis Instrumental Analysis (UHPLC-MS, GC-MS) Cleanup->Analysis Quantification Quantification of Fenamidone and Metabolites Analysis->Quantification Metabolite_ID Metabolite Identification Analysis->Metabolite_ID Kinetics Degradation Kinetics (DT₅₀ Calculation) Quantification->Kinetics Risk_Assessment Environmental Risk Assessment Kinetics->Risk_Assessment Metabolite_ID->Risk_Assessment

Caption: General workflow for a fenamidone degradation study.

Detailed Methodologies

1. Sample Preparation and Incubation:

  • Objective: To simulate environmental conditions and monitor the degradation of fenamidone over time.

  • Protocol:

    • Collect representative soil or water samples.

    • Characterize the physicochemical properties of the samples (pH, organic carbon content, texture).

    • Spike the samples with a known concentration of fenamidone.

    • Incubate the samples under controlled conditions of temperature, moisture, and light (for photolysis studies).

    • Collect subsamples at predetermined time intervals for analysis.

2. Extraction of Fenamidone and its Metabolites:

  • Objective: To efficiently extract the target analytes from the environmental matrix.

  • Protocol (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):

    • Homogenize the soil or water sample.

    • Add an extraction solvent (e.g., acetonitrile) and salts (e.g., magnesium sulfate, sodium chloride) to partition the analytes into the organic phase.

    • Shake vigorously and centrifuge to separate the layers.

    • Collect the supernatant for cleanup.

3. Cleanup of Extracts:

  • Objective: To remove interfering substances from the extract before instrumental analysis.

  • Protocol (Dispersive Solid-Phase Extraction - d-SPE):

    • Add a sorbent material (e.g., primary secondary amine - PSA) to the extract to remove interfering matrix components.

    • Vortex and centrifuge.

    • The resulting supernatant is ready for analysis.

4. Instrumental Analysis:

  • Objective: To separate, identify, and quantify fenamidone and its byproducts.

  • Techniques:

    • Ultra-High-Performance Liquid Chromatography coupled to Orbitrap Mass Spectrometry (UHPLC-Orbitrap-MS): Provides high resolution and accurate mass measurements for the identification and quantification of known and unknown metabolites. [5] * Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of thermally stable and volatile compounds. [15]

Ecotoxicological Implications

Fenamidone is classified as moderately toxic to most aquatic and terrestrial organisms. [2]While fenamidone itself poses a risk, its degradation products can also exhibit toxicity, and their environmental impact must be considered. [5]For instance, fenamidone has been shown to have toxic effects on aquatic invertebrates at low concentrations. [5]Therefore, a comprehensive environmental risk assessment must take into account the parent compound and its major metabolites.

Conclusion

The environmental fate of fenamidone is a complex interplay of abiotic and biotic processes that are heavily influenced by environmental conditions. While fenamidone is not considered persistent in soil and water systems, its degradation leads to the formation of various byproducts whose ecotoxicological profiles require careful consideration. [2][5]Understanding the degradation pathways, the factors influencing them, and the analytical methodologies for their study is crucial for ensuring the safe and sustainable use of this important fungicide. Further research into the toxicity of fenamidone's metabolites will enhance our ability to conduct thorough environmental risk assessments.

References

  • Fenamidone (Ref: RPA 407213) - AERU - University of Hertfordshire. [Link]

  • Dissipation kinetics of fenamidone, propamocarb and their metabolites in ambient soil and water samples and unknown screening of metabolites. Journal of Environmental Management. [Link]

  • Fenamidone; Pesticide Tolerances. Federal Register. [Link]

  • Registration Decision for Fenamidone. Health Canada. [Link]

  • Fenamidone. PubChem. [Link]

  • Fenamidone: Revised Human Health Draft Risk Assessment for Registration Review. Regulations.gov. [Link]

  • Changed degradation behavior of pesticides when present in mixtures. Science of The Total Environment. [Link]

  • Behavior of fenhexamid in soil and water. Journal of Environmental Science and Health, Part B. [Link]

  • FENAMIDONE (264). Food and Agriculture Organization of the United Nations. [Link]

  • Microbiology and Biochemistry of Pesticides Biodegradation. MDPI. [Link]

  • Microbial Degradation of Pesticide Residues and an Emphasis on the Degradation of Cypermethrin and 3-phenoxy Benzoic Acid: A Review. Molecules. [Link]

  • Main environmental fate parameters, detection frequency and regulatory... ResearchGate. [Link]

  • Fine scale spatial variability of microbial pesticide degradation in soil: scales, controlling factors, and implications. Frontiers in Microbiology. [Link]

  • Fenamidone. Natursim Science Co., Ltd. [Link]

  • Determination of famoxadone, fenamidone, fenhexamid and iprodione residues in greenhouse tomatoes. Journal of the Science of Food and Agriculture. [Link]

  • Validation and global uncertainty of a gas chromatographic with mass spectrometry method for fenamidone analysis in grapes and wines. Journal of Environmental Science and Health, Part B. [Link]

  • Adsorption-desorption of dimethenamid and fenarimol onto three agricultural soils as affected by treated wastewater and fresh sewage sludge-derived dissolved organic carbon. Journal of Environmental Management. [Link]

  • Hydrolysis of p-Phenylenediamine Antioxidants: The Reaction Mechanism, Prediction Model, and Potential Impact on Aquatic Toxicity. Environmental Science & Technology. [Link]

  • High pH can cause pesticide breakdown. Nichino UK. [Link]

  • Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. Journal of Agricultural and Food Chemistry. [Link]

  • Adsorption–Desorption Behaviour of Imidacloprid, Thiamethoxam, and Clothianidin in Different Agricultural Soils. MDPI. [Link]

  • Simple Review of Environmental Analytic Methods for the Determination of Pesticide Metabolites. Journal of Biomedical Research & Environmental Sciences. [Link]

  • Intra aquifer variations in pesticide sorption during a field injection experiment. TU Delft Repository. [Link]

  • Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. MDPI. [Link]

  • The Effect of Water pH on Pesticide Effectiveness. Atticus LLC. [Link]

  • Dissipation kinetics of fenamidone, propamocarb and their metabolites in ambient soil and water samples and unknown screening of metabolites. PubMed. [Link]

  • Articles List. Analytical Methods in Environmental Chemistry Journal. [Link]

  • Sorption of Antibiotics in Agricultural Soils as a Function of pH. MDPI. [Link]

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An In-depth Technical Guide on the Mechanism of Action of Fenamidone as a Mitochondrial Respiration Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fenamidone is a highly effective fungicide from the imidazolinone chemical class, primarily utilized for the control of plant pathogens within the class Oomycetes.[1] Its fungicidal activity stems from a precise and potent inhibition of mitochondrial respiration. This technical guide provides a comprehensive exploration of the molecular mechanism underpinning Fenamidone's action. We will dissect its specific target within the mitochondrial electron transport chain, detail the biochemical consequences of its binding, present validated experimental protocols for characterizing its inhibitory effects, and discuss the implications of this mechanism for its application and the development of resistance.

Introduction: The Central Role of Mitochondrial Respiration in Fungal Viability

Mitochondria are the powerhouses of eukaryotic cells, responsible for generating the bulk of cellular energy in the form of adenosine triphosphate (ATP) through a process called oxidative phosphorylation.[2] This process is driven by the electron transport chain (ETC), a series of multi-protein complexes embedded in the inner mitochondrial membrane.[3] The ETC facilitates the transfer of electrons from donors like NADH and succinate to a final electron acceptor, molecular oxygen. This electron flow is coupled with the pumping of protons from the mitochondrial matrix to the intermembrane space, creating an electrochemical gradient that drives ATP synthase.[4]

Disruption of the ETC is a catastrophic event for an aerobic organism. It halts ATP production, leading to a rapid depletion of cellular energy and, ultimately, cell death.[1][5] This vital pathway is therefore an attractive target for antimicrobial agents. Fenamidone is classified as a Quinone outside Inhibitor (QoI), a group of fungicides that specifically target Complex III of the ETC.[1][6][7][8]

The Molecular Target: Unraveling Complex III (Cytochrome bc₁ Complex)

Complex III, also known as the ubiquinol-cytochrome c reductase or cytochrome bc₁ complex, is a central component of the ETC.[9][10][11] It catalyzes the transfer of electrons from ubiquinol (reduced coenzyme Q) to cytochrome c.[9] This is not a simple linear transfer but a sophisticated process known as the Q-cycle, which enhances the efficiency of proton pumping across the inner mitochondrial membrane.

Structurally, Complex III is a homodimer, with each monomer comprising several subunits.[11][12] The catalytic core is formed by three key subunits:[3][9][13][14]

  • Cytochrome b (encoded by the MT-CYB gene): A large, transmembrane protein that contains two distinct heme groups (bL and bH) and houses the two crucial quinone-binding sites.[3][9][12]

  • Cytochrome c₁: Contains a heme c group and is responsible for docking with and reducing cytochrome c.[12][13]

  • Rieske Iron-Sulfur Protein (ISP): Contains a high-potential 2Fe-2S cluster and plays a critical role in transferring the first electron from ubiquinol.[3][12][13]

The Q-cycle mechanism relies on two distinct binding sites for ubiquinone within the cytochrome b subunit:[12][15]

  • The Qo (Quinone outside) site: Located near the intermembrane space (P-side), where ubiquinol (QH₂) binds and is oxidized.

  • The Qi (Quinone inside) site: Located near the mitochondrial matrix (N-side), where ubiquinone (Q) binds and is reduced.

The Core Mechanism: How Fenamidone Disrupts Electron Flow

The fungicidal activity of Fenamidone is a direct result of its high-affinity binding to the Qo site of the cytochrome b subunit within Complex III.[1][7]

The sequence of events is as follows:

  • Binding and Competition: Fenamidone occupies the Qo binding pocket, sterically hindering the binding of the natural substrate, ubiquinol.

  • Inhibition of Electron Transfer: By blocking the Qo site, Fenamidone prevents the oxidation of ubiquinol. This halts the transfer of electrons to the Rieske iron-sulfur protein and, consequently, to cytochrome c₁.[1]

  • Collapse of the Q-Cycle: The entire Q-cycle is stalled. This immediately stops the pumping of protons by Complex III.

  • Dissipation of Membrane Potential: The cessation of proton pumping leads to a rapid collapse of the proton gradient across the inner mitochondrial membrane.

  • ATP Synthesis Halts: Without the proton-motive force, ATP synthase can no longer produce ATP.[1][5]

  • Cellular Energy Depletion and Death: The fungal cell is starved of energy, leading to the inhibition of vital processes like spore germination and mycelial growth, and ultimately resulting in cell death.[1][5]

Fenamidone_MoA cluster_ETC Mitochondrial Electron Transport Chain cluster_ATP ATP Synthesis ComplexI Complex I (NADH Dehydrogenase) CoQ Coenzyme Q (Ubiquinone Pool) ComplexI->CoQ e- H_grad H+ Gradient ComplexI->H_grad H+ pumping ComplexII Complex II (Succinate Dehydrogenase) ComplexII->CoQ e- ComplexIII Complex III (Cytochrome bc₁) CoQ->ComplexIII e- (QH₂) CytC Cytochrome c ComplexIII->CytC e- ComplexIII->H_grad H+ pumping ComplexIV Complex IV (Cytochrome c Oxidase) CytC->ComplexIV e- ComplexIV->H_grad H+ pumping ATPSynthase ATP Synthase ATP ATP (Cellular Energy) ATPSynthase->ATP produces Fenamidone Fenamidone Block X Fenamidone->Block Block->ComplexIII Binds to Qo site & Blocks e- transfer H_grad->ATPSynthase drives

Caption: Mitochondrial ETC and the inhibitory action of Fenamidone.

Experimental Validation: Protocols for Characterizing Inhibitory Action

The mechanism of action of mitochondrial inhibitors like Fenamidone is elucidated and quantified through a series of well-established biochemical and cell-based assays.

Experimental Protocol 1: Spectrophotometric Assay of Complex III Activity

This assay directly measures the enzymatic activity of Complex III by monitoring the reduction of cytochrome c.

  • Principle: The activity of ubiquinol-cytochrome c reductase is determined by measuring the increase in absorbance at 550 nm, which corresponds to the reduction of ferricytochrome c to ferrocytochrome c.[16] A synthetic, water-soluble ubiquinol analogue (e.g., decylubiquinol) is used as the electron donor.[16]

  • Methodology:

    • Isolate mitochondria from the target fungal species or use a purified Complex III preparation.

    • Prepare an assay buffer containing phosphate buffer, EDTA, and oxidized cytochrome c.

    • Add the mitochondrial preparation to the assay buffer in a cuvette.

    • Add various concentrations of Fenamidone (dissolved in a suitable solvent like DMSO) or solvent control to different cuvettes and incubate briefly.

    • Initiate the reaction by adding the ubiquinol analogue substrate.

    • Immediately monitor the change in absorbance at 550 nm over time using a spectrophotometer.

    • The rate of reaction is calculated from the linear portion of the absorbance curve. The activity is often measured as the rate sensitive to Antimycin A, a known Complex III inhibitor that binds to the Qi site.[16]

  • Expected Outcome: A dose-dependent decrease in the rate of cytochrome c reduction will be observed in the presence of Fenamidone, allowing for the calculation of an IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Experimental Protocol 2: High-Resolution Respirometry (Oxygen Consumption Rate)

This technique provides a comprehensive view of mitochondrial function in intact cells or isolated mitochondria by measuring the rate of oxygen consumption (OCR).

  • Principle: The ETC consumes oxygen as the final electron acceptor. By measuring OCR in real-time and using a sequence of specific inhibitors, one can dissect the function of individual complexes and determine the site of inhibition.[17]

  • Methodology (using a Seahorse XF Analyzer or similar instrument):

    • Culture fungal protoplasts or seed isolated mitochondria onto a specialized microplate.

    • Replace the culture medium with an assay medium.

    • Place the plate in the instrument and measure the basal OCR.

    • Sequentially inject compounds through instrument ports to probe different respiratory states:

      • Test Compound: Inject Fenamidone to observe its direct effect on basal respiration.

      • Oligomycin: Injects an ATP synthase inhibitor to measure proton leak-associated respiration.

      • FCCP (a protonophore): Injects an uncoupling agent to collapse the proton gradient and induce maximal respiration. This reveals the total capacity of the ETC.

      • Rotenone & Antimycin A: Inject a combination of Complex I and Complex III inhibitors to shut down all mitochondrial respiration, revealing the non-mitochondrial oxygen consumption.

  • Expected Outcome: Fenamidone will cause a significant drop in both basal and maximal (FCCP-stimulated) respiration, similar to the effect of the control inhibitor Antimycin A.[18][19] This confirms that inhibition occurs within the central ETC and not at the level of ATP synthase.

OCR_Workflow start Start: Measure Basal OCR injection1 Injection 1 Fenamidone start->injection1 measure1 Measure Effect on Coupled Respiration injection1->measure1 injection2 Injection 2 Oligomycin measure1->injection2 measure2 Measure Proton Leak injection2->measure2 injection3 Injection 3 FCCP measure2->injection3 measure3 Measure Maximal Respiration injection3->measure3 injection4 Injection 4 Rotenone/Antimycin A measure3->injection4 measure4 Measure Non-Mitochondrial Respiration injection4->measure4 end End: Calculate Respiratory Parameters measure4->end

Caption: Experimental workflow for OCR analysis.

Quantitative Efficacy of Fenamidone

The potency of Fenamidone can be quantified and compared across different fungal pathogens by determining its half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀). These values represent the concentration of the fungicide required to inhibit the target enzyme's activity or fungal growth by 50%, respectively.

Assay TypeTarget OrganismParameterTypical Value Range
Enzymatic AssayZymoseptoria triticiIC₅₀ (Complex III)Low nanomolar (nM)
Mycelial GrowthPhytophthora infestansEC₅₀Sub-micromolar (µM)
Spore GerminationPlasmopara viticolaEC₅₀Sub-micromolar (µM)
Note: Specific values are determined experimentally and can vary based on the fungal species, isolate, and assay conditions.

Mechanism of Resistance

The site-specific nature of QoI fungicides makes them vulnerable to the development of resistance through target-site modification.[6][20] The primary mechanism of resistance to this class of fungicides is a point mutation in the mitochondrially-encoded cytochrome b (CYTB) gene.[5] The most well-documented mutation conferring high-level resistance to strobilurin QoIs is a substitution of glycine with alanine at position 143 (G143A).[4][5] While Fenamidone is a QoI, its specific binding interactions may differ from other members of the group, potentially affecting cross-resistance patterns. Continuous monitoring and resistance management strategies, such as rotating Fenamidone with fungicides that have different modes of action, are essential for its long-term efficacy.[1]

Conclusion

Fenamidone's mechanism of action is a classic example of targeted biochemical disruption. By specifically binding to the Qo site of the cytochrome bc₁ complex, it effectively severs a critical link in the mitochondrial electron transport chain. This leads to a complete shutdown of aerobic energy production, resulting in potent fungicidal activity. A thorough understanding of this mechanism, validated through robust experimental protocols, is fundamental for its effective deployment in disease management, for developing new synergistic fungicidal mixtures, and for strategically mitigating the risk of resistance.

References

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An In-Depth Technical Guide to the Characterization of Fenamidone Metabolite RPA 410193

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Metabolite Characterization in Agrochemical Safety

In the lifecycle of an agrochemical, the parent molecule is only the beginning of the story. Its transformation within plants, soil, and animals yields a series of metabolites, each with a unique physicochemical and toxicological profile. A thorough characterization of these metabolites is paramount for a comprehensive environmental and human health risk assessment. Fenamidone (IUPAC: (5S)-5-methyl-2-(methylthio)-5-phenyl-3-(phenylamino)-3,5-dihydro-4H-imidazol-4-one) is a potent Quinone outside Inhibitor (QoI) fungicide, classified under FRAC Group 11, that effectively controls Oomycete pathogens by disrupting mitochondrial respiration.[1][2][3] Its efficacy is rooted in its ability to block the cytochrome bc1 complex, halting ATP production in target fungi.[1][2]

This guide focuses on a key plant and hydrolysis metabolite of Fenamidone: RPA 410193 . This metabolite, chemically identified as (5S)-5-Methyl-5-phenyl-3-(phenylamino)-imidazolidine-2,4-dione, is formed through the oxidative hydrolysis of Fenamidone's thiomethyl side chain.[4][5] While not detected in rat metabolism studies, its presence in grapes, grape juice, and wine necessitates a rigorous analytical and toxicological evaluation to ensure consumer safety and meet global regulatory standards.[6] This document provides a technical framework for researchers and drug development professionals to approach the comprehensive characterization of RPA 410193, from understanding its formation to implementing robust analytical workflows.

Part 1: Genesis and Physicochemical Profile of RPA 410193

Metabolic and Environmental Formation Pathways

The formation of RPA 410193 is a critical transformation pathway for Fenamidone in agricultural and environmental systems. Understanding its genesis dictates where and when to look for this metabolite.

  • Plant Metabolism: In plants, the primary route to RPA 410193 is through the oxidative hydrolysis of the thio-methyl group of the parent Fenamidone molecule. This conversion makes RPA 410193 a significant component of the terminal residue in treated crops like tomatoes and lettuce.[4]

  • Abiotic Hydrolysis: Fenamidone is susceptible to hydrolysis under certain pH conditions. Notably, RPA 410193 is a major hydrolysis product in acidic environments (pH 4), while other metabolites are formed under alkaline conditions (pH 9).[4] This is a crucial consideration for its environmental fate in different soil and water types.

The following diagram illustrates the primary transformation pathway from the parent compound to the metabolite.

Fenamidone_Metabolism Fenamidone Fenamidone (RPA 407213) C17H17N3OS RPA410193 RPA 410193 (Diketo-fenamidone) C16H15N3O2 Fenamidone->RPA410193 Oxidative Hydrolysis (Loss of -SCH3, addition of =O) [Plant Metabolism, pH 4 Hydrolysis]

Caption: Metabolic conversion of Fenamidone to its metabolite RPA 410193.

Physicochemical Properties

The chemical identity and properties of RPA 410193 govern its environmental mobility, persistence, and the analytical strategies required for its detection. These properties are summarized below.

PropertyValueSource
IUPAC Name (5S)-3-Anilino-5-methyl-5-phenylimidazolidine-2,4-dionePubChem[5]
CAS Number 332855-88-6Santa Cruz Biotechnology[7]
Molecular Formula C₁₆H₁₅N₃O₂PubChem[5]
Molecular Weight 281.31 g/mol PubChem[5]
Synonyms Diketo-fenamidone, (S)-5-Methyl-5-phenyl-3-(phenylamino)imidazolidine-2,4-dioneWHO, PubChem[5][6]

Part 2: Analytical Characterization Workflow

A robust and validated analytical method is the cornerstone of accurately quantifying RPA 410193 residues in complex matrices. The choice of methodology is driven by the need for high sensitivity, selectivity, and reproducibility to meet stringent regulatory limits, such as the Maximum Residue Levels (MRLs) established by authorities.[8][9] High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application.[10]

The diagram below outlines a comprehensive workflow for the analysis of RPA 410193.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Grapes, Soil, Water) Homogenize 2. Homogenization (e.g., Cryo-milling) Sample->Homogenize Extraction 3. Solvent Extraction (QuEChERS) Homogenize->Extraction Cleanup 4. Dispersive SPE (d-SPE Cleanup) Extraction->Cleanup Final 5. Reconstitution (in mobile phase) Cleanup->Final LC 6. UHPLC Separation (Reversed-Phase C18) Final->LC MS 7. Mass Spectrometry (ESI+ MRM) LC->MS Quant 8. Quantification (Matrix-matched calibration) MS->Quant Confirm 9. Confirmation (Ion ratios) Quant->Confirm Report 10. Reporting (vs. MRLs) Confirm->Report

Caption: End-to-end workflow for RPA 410193 residue analysis.

Detailed Experimental Protocol: QuEChERS Extraction and LC-MS/MS Analysis

This protocol provides a self-validating system for the determination of RPA 410193 in a representative plant matrix (e.g., tomato). The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is chosen for its efficiency and broad applicability.[9]

Objective: To accurately quantify RPA 410193 residues in tomato samples.

Materials:

  • Homogenizer (e.g., high-speed blender)

  • Centrifuge capable of 5000 x g

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical column: C18 reversed-phase, 2.1 x 100 mm, 1.8 µm

  • Reagents: Acetonitrile (ACN), water (LC-MS grade), formic acid, anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), QuEChERS d-SPE cleanup tubes (e.g., containing PSA and MgSO₄).

  • RPA 410193 analytical standard

Procedure:

  • Sample Preparation & Homogenization:

    • Weigh 10 g (± 0.1 g) of a homogenized tomato sample into a 50 mL centrifuge tube.

    • Causality: Homogenization ensures a representative subsample, critical for accuracy.

  • Extraction:

    • Add 10 mL of 1% acetic acid in acetonitrile to the tube.

    • Add a QuEChERS salt packet containing 4 g MgSO₄ and 1 g NaCl.

    • Seal the tube and shake vigorously for 1 minute.

    • Causality: Acetonitrile facilitates the partitioning of the moderately polar metabolite from the aqueous sample matrix. The salts induce phase separation.

  • Centrifugation:

    • Centrifuge the tube at 4000 x g for 5 minutes. The upper layer is the acetonitrile extract.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer 1 mL of the supernatant to a 2 mL d-SPE cleanup tube containing 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA).

    • Vortex for 30 seconds and centrifuge at 5000 x g for 2 minutes.

    • Causality: PSA removes organic acids and other polar interferences from the tomato matrix, while MgSO₄ removes residual water. This cleanup is essential to reduce matrix effects and protect the analytical instrument.

  • Final Sample Preparation:

    • Transfer an aliquot of the cleaned extract, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable volume (e.g., 500 µL) of mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

    • Filter through a 0.22 µm syringe filter before injection.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

      • Flow Rate: 0.3 mL/min

      • Column Temperature: 40 °C

      • Injection Volume: 5 µL

    • MS/MS Conditions (ESI+, Multiple Reaction Monitoring - MRM):

      • Source parameters must be optimized for RPA 410193.

      • Monitor at least two precursor-to-product ion transitions for quantification and confirmation. For C₁₆H₁₅N₃O₂, the precursor ion [M+H]⁺ would be m/z 282.1. Product ions would need to be determined by infusion of the analytical standard.

  • Quantification:

    • Prepare matrix-matched calibration standards by spiking blank tomato extract with known concentrations of the RPA 410193 standard.

    • Causality: Matrix-matched calibration is a self-validating step that compensates for matrix-induced signal suppression or enhancement, ensuring accurate quantification.

Part 3: Toxicological Profile and Regulatory Context

The toxicological assessment of RPA 410193 is a critical component of the overall safety evaluation of Fenamidone. Regulatory bodies require a comprehensive dataset to establish safe exposure levels for consumers.

Summary of Toxicological Endpoints

Studies conducted on RPA 410193 indicate a low level of acute and genetic toxicity. This profile is favorable, but subchronic studies are also considered by regulatory agencies to understand potential effects from repeated exposure.[11]

Study TypeResultConclusionSource
Acute Oral Toxicity (Rat) No clinical signs of toxicity observed.Low acute oral toxicity.WHO[6]
Bacterial Reverse Mutation (Ames Test) Non-mutagenic in S. typhimurium and E. coli strains.No evidence of mutagenicity.U.S. Federal Register[12]
In Vivo Mouse Micronucleus Assay Not clastogenic up to 2,000 mg/kg.No evidence of chromosomal damage.U.S. Federal Register[12]
Regulatory Standing

Regulatory agencies like the U.S. Environmental Protection Agency (EPA) include significant metabolites in their risk assessments. For Fenamidone, the residues of concern for tolerance setting and risk assessment include the parent compound and its metabolites, including RPA 410193.[12] The establishment of tolerances (MRLs) is based on data from supervised field trials and the toxicological profile of the parent compound and its metabolites.[12] Therefore, the accurate characterization and quantification of RPA 410193 are not merely academic exercises; they are legal requirements for the registration and continued use of Fenamidone-based products.

Conclusion

The characterization of Fenamidone metabolite RPA 410193 is a multi-faceted process that integrates metabolic chemistry, analytical science, and toxicology. This guide provides a framework built on established scientific principles and regulatory expectations. The causality-driven experimental designs and self-validating protocols, such as the use of matrix-matched standards in LC-MS/MS analysis, are essential for generating trustworthy and defensible data. For researchers and professionals in the agrochemical field, a deep understanding of these principles is crucial for navigating the complex landscape of pesticide safety and regulation, ultimately ensuring the protection of both the environment and public health.

References

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Methodological & Application

High-Throughput Analysis of Fenamidone and Its Metabolites in Complex Matrices Using UHPLC-Orbitrap-MS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: A-001

Abstract

This application note details a robust and sensitive method for the simultaneous quantification and identification of the fungicide fenamidone and its primary metabolites in complex environmental and agricultural matrices. Leveraging the separation power of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with the high-resolution, accurate-mass (HRAM) capabilities of Orbitrap Mass Spectrometry (MS), this method provides a comprehensive workflow for researchers, food safety scientists, and drug development professionals. The protocol outlines sample preparation, optimized chromatographic conditions, and mass spectrometry parameters, along with data analysis strategies for confident metabolite identification.

Introduction

Fenamidone, an imidazolinone fungicide, is widely used to control oomycete diseases in various crops.[1] Its application raises concerns about potential residues in food products and environmental compartments.[2] Understanding the metabolic fate of fenamidone is crucial for comprehensive risk assessment. The parent compound can degrade into several metabolites, some of which may exhibit comparable or higher toxicity.[3][4][5] Therefore, a highly sensitive and selective analytical method is required to monitor fenamidone and its transformation products.

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Orbitrap Mass Spectrometry has emerged as a powerful tool for metabolomic analysis due to its high sensitivity, resolution, and ability to characterize a wide range of molecules.[6][7] The Orbitrap analyzer's exceptional mass accuracy and resolution are ideal for the detailed characterization of complex profiles, enabling the confident identification of metabolites in intricate matrices.[6][8] This application note presents a validated UHPLC-Orbitrap-MS method designed for the targeted quantification of fenamidone and the simultaneous screening and identification of its metabolites.

Scientific Principles

The method's efficacy is built upon the synergistic combination of UHPLC's superior separation efficiency and the Orbitrap's HRAM capabilities.

  • UHPLC Separation: The use of sub-2-μm particle columns in UHPLC systems allows for rapid and highly efficient separations, providing excellent resolution of the parent compound from its structurally similar metabolites.[7] This is critical for accurate quantification and reduces ion suppression effects in the mass spectrometer.

  • Orbitrap Mass Analysis: The Orbitrap mass analyzer traps ions in an electrostatic field and measures their oscillation frequencies to determine their mass-to-charge ratios (m/z).[6] This technology provides:

    • High Resolution: The ability to distinguish between ions with very similar m/z values, which is essential for separating analyte signals from matrix interferences.

    • High Mass Accuracy: Typically in the low ppm range, this allows for the confident determination of elemental compositions and significantly reduces the number of potential candidates during metabolite identification.[9]

This combination enables a workflow where targeted compounds can be quantified with high certainty, while simultaneously screening for known and unknown metabolites in a single analytical run.

Experimental Workflow

The overall analytical workflow is depicted below, from sample collection to final data analysis.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization Sample Homogenization (e.g., tomato, soil) Extraction QuEChERS Extraction (Acetonitrile) Homogenization->Extraction 10g sample Cleanup Dispersive SPE (PSA/C18) Extraction->Cleanup Supernatant UHPLC UHPLC Separation (C18 Column) Cleanup->UHPLC Final Extract MS Orbitrap MS Detection (HRAM Full Scan & dd-MS²) UHPLC->MS Quant Targeted Quantification MS->Quant Screen Metabolite Screening & Identification MS->Screen Report Reporting Quant->Report Screen->Report

Caption: Overview of the analytical workflow.

Detailed Protocols

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted technique for pesticide residue analysis in food and agricultural samples.[10]

Materials:

  • Homogenized sample (e.g., tomato, soil): 10 g

  • Acetonitrile (ACN), HPLC grade

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Chloride (NaCl)

  • Dispersive SPE tubes containing Primary Secondary Amine (PSA) and C18 sorbents

  • 50 mL polypropylene centrifuge tubes

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at 5000 rpm for 5 minutes.[11]

  • Transfer the supernatant (acetonitrile layer) to a dispersive SPE tube containing PSA and C18.

  • Vortex for 30 seconds.

  • Centrifuge at 5000 rpm for 5 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for UHPLC-Orbitrap-MS analysis.

Causality: The acetonitrile extraction efficiently partitions the moderately polar fenamidone and its metabolites from the aqueous sample matrix. The d-SPE step with PSA removes organic acids and sugars, while C18 removes non-polar interferences, resulting in a cleaner extract and minimizing matrix effects.

UHPLC-Orbitrap-MS Analysis

Instrumentation:

  • UHPLC System: Thermo Scientific™ Vanquish™ Horizon UHPLC System (or equivalent)

  • Mass Spectrometer: Thermo Scientific™ Q Exactive™ HF Hybrid Quadrupole-Orbitrap™ Mass Spectrometer (or equivalent)

UHPLC Parameters:

ParameterValue
Column Hypersil GOLD™ C18 (100 x 2.1 mm, 1.9 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temp. 40 °C
Gradient 5% B to 95% B in 8 min, hold for 2 min, re-equilibrate

Orbitrap MS Parameters:

ParameterValue
Ionization Mode Heated Electrospray Ionization (HESI), Positive
Spray Voltage 3.5 kV
Capillary Temp. 320 °C
Full Scan Resolution 60,000
Scan Range m/z 100-1000
dd-MS² Resolution 15,000
TopN 5
NCE Stepped 20, 30, 40

Causality: A C18 column provides excellent retention and separation for fenamidone and its metabolites. The acidic mobile phase promotes protonation, making positive ion mode ESI more efficient. The high-resolution full scan ensures accurate mass measurement for precursor ions, while the data-dependent MS² (dd-MS²) provides fragmentation data for structural elucidation of potential metabolites.[12]

Data Analysis and Metabolite Identification

Targeted Quantification

For fenamidone, quantification is performed by extracting the ion chromatogram for its exact mass [M+H]⁺. A calibration curve should be prepared using matrix-matched standards to compensate for any matrix effects.[13]

Metabolite Identification

The major degradation pathway for fenamidone in the environment involves biotransformation under aerobic conditions.[14] Key metabolites include cleavage products and hydroxylated derivatives.[3][4]

Metabolism Fenamidone Fenamidone (Parent Compound) Metabolite1 RPA-412636 (S)-Methyl-5-phenyl- imidazolidine-2,4-dione Fenamidone->Metabolite1 Cleavage Metabolite2 Hydroxylated Fenamidone Fenamidone->Metabolite2 Hydroxylation Metabolite3 Acetophenone Fenamidone->Metabolite3 Degradation

Caption: Simplified metabolic pathway of Fenamidone.

Identification Strategy:

  • Mass Extraction: Extract potential metabolite exact masses from the full scan data based on predicted biotransformations (e.g., hydroxylation, demethylation, cleavage).

  • Isotopic Pattern Matching: Verify the isotopic pattern of the candidate peaks with the theoretical pattern for the proposed elemental formula.

  • Fragmentation Analysis: Compare the experimental dd-MS² fragmentation pattern with that of the parent compound and/or with in-silico fragmentation predictions to confirm the structure.

Method Validation

To ensure the reliability of the method, a validation study should be conducted according to established guidelines (e.g., SANTE/11813/2017).[11][15] Key parameters to evaluate include:

  • Linearity: Assess the response of the instrument to different concentrations of the analyte.

  • Accuracy & Precision: Determined through recovery studies at multiple fortification levels.[11] Recoveries should typically be within 70-120% with a relative standard deviation (RSD) of ≤20%.

  • Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision.

  • Specificity: The ability of the method to differentiate the target analyte from other components in the sample.[15]

Conclusion

The described UHPLC-Orbitrap-MS method offers a powerful and reliable solution for the analysis of fenamidone and its metabolites. The combination of high-efficiency separation, high-resolution mass spectrometry, and a streamlined sample preparation protocol enables sensitive and accurate quantification of the parent compound while providing the capability to identify key metabolic products. This comprehensive approach is essential for accurate environmental monitoring, food safety assessment, and a deeper understanding of the metabolic fate of fenamidone.

References

  • Analytical method validation, dissipation and safety evaluation of combination fungicides fenamidone + mancozeb and iprovalicarb + propineb in/on tomato. National Institutes of Health. [Link]

  • Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. ResearchGate. [Link]

  • Method Validation for Pesticide Residue Analysis in Water, Food, Soil & Air Using Gas Chromatography. SWA Environmental Consultants & Engineers. [Link]

  • Validation of Analytical Methods Used for Pesticide Residue Detection in Fruits and Vegetables. OUCI. [Link]

  • Method Validation and Quality Control Procedures for Pesticide Residues Analysis in Food and Feed. European Commission. [Link]

  • Determination of the residues of fenamidone and MPID in animal source foods by HPLC-MS. ResearchGate. [Link]

  • Validation and global uncertainty of a gas chromatographic with mass spectrometry method for fenamidone analysis in grapes and wines. LEPABE - Universidade do Porto. [Link]

  • Fenamidone: Drinking Water Assessment for the Proposed IR-4 New Uses on Basil and Leafy. Regulations.gov. [Link]

  • Fundamentals and Advances of Orbitrap Mass Spectrometry. ResearchGate. [Link]

  • Mass-spectrometry based metabolomics: an overview of workflows, strategies, data analysis and applications. PubMed Central. [Link]

  • Mass Spectrometry for Metabolomics: Techniques, Applications, and Instrumentation. Metabolomics-2024. [Link]

  • Spatial metabolomics principles and application to cancer research. Lirias. [Link]

  • Environmental Chemistry Methods: Fenamidone (RPA 407213). US EPA. [Link]

  • Orbitrap Mass Spectrometry. ACS Publications. [Link]

  • Dissipation kinetics of fenamidone, propamocarb and their metabolites in ambient soil and water samples and unknown screening of metabolites. ResearchGate. [Link]

  • Determination of fenamidone residues by surface-enhanced Raman spectroscopy. E3S Web of Conferences. [Link]

  • Dissipation kinetics of fenamidone, propamocarb and their metabolites in ambient soil and water samples and unknown screening of metabolites. PubMed. [Link]

  • Diphenamid metabolism in plants. PubMed. [Link]

  • Rapid Discovery of the Potential Toxic Compounds in Polygonum multiflorum by UHPLC/Q-Orbitrap-MS-Based Metabolomics and Correlation Analysis. Frontiers. [Link]

Sources

Application Note: Solid-Phase Extraction (SPE) for the Cleanup of Fenamidone and Its Metabolites in Environmental and Agricultural Samples

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide and a detailed protocol for the cleanup and concentration of Fenamidone and its primary metabolites from complex matrices using solid-phase extraction (SPE). Fenamidone, an imidazolinone fungicide, is effective against Oomycete diseases, but its persistence and the potential toxicity of its degradation products necessitate robust analytical methods for monitoring.[1][2] This application note delves into the causality behind methodological choices, offering a scientifically grounded protocol for researchers, analytical chemists, and regulatory scientists. The described method utilizes reversed-phase SPE, which is ideally suited for the physicochemical properties of Fenamidone, to achieve high recovery and clean extracts suitable for downstream analysis by LC-MS/MS or GC-MS.[3][4]

Introduction: The Analytical Challenge of Fenamidone

Fenamidone ((S)-5-Methyl-2-methylthio-5-phenyl-3-(phenylamino)-3,5-dihydro-4H-imidazol-4-one) is a widely used fungicide with protective and curative action.[2] Its mode of action involves the inhibition of mitochondrial respiration in fungi. Following application, Fenamidone degrades in the environment, forming several metabolites. Key degradation products of concern include RPA 410193, acetophenone, and the persistent terminal metabolite (S)-Methyl-5-phenylimidazolidine-2,4-dione (RPA-412636).[5][6] Given that metabolites can sometimes exhibit toxicity comparable to or greater than the parent compound, comprehensive analytical methods must account for both Fenamidone and its key degradation products.

The analysis of these compounds in complex matrices such as soil, water, and crop tissues is challenging due to the presence of numerous interfering substances (e.g., lipids, pigments, organic acids). Solid-phase extraction (SPE) offers a powerful and efficient technique for sample cleanup, providing significant advantages over traditional liquid-liquid extraction by reducing solvent consumption, improving reproducibility, and enabling automation.[7]

Principle of Reversed-Phase SPE for Fenamidone

SPE is a chromatographic technique used to separate components of a mixture, where a sample is passed through a solid adsorbent (the stationary phase).[7][8] Components are separated based on their differential affinity for the stationary phase and the liquid phase.

Causality of Sorbent Selection: Fenamidone has a low aqueous solubility and is soluble in various organic solvents, indicating its relatively non-polar (hydrophobic) nature.[2][9] This property makes reversed-phase SPE the ideal mechanism for its extraction. In this mode, a non-polar stationary phase (e.g., C18-bonded silica or a polymeric sorbent) is used to retain non-polar analytes from a polar sample matrix.

  • C18 (Octadecylsilane): This is the most common reversed-phase sorbent. It retains non-polar compounds through hydrophobic interactions between the analyte and the long alkyl chains bonded to the silica surface. It is highly effective for extracting Fenamidone and many of its metabolites from aqueous extracts.[10]

  • Polymeric Sorbents (e.g., Polystyrene-divinylbenzene): These sorbents offer a higher surface area and are stable across a wider pH range than silica-based sorbents. They can provide stronger retention for very non-polar compounds and are an excellent alternative for Fenamidone analysis, as documented in established methods.[11]

The fundamental principle is to create an environment where Fenamidone and its metabolites are preferentially retained on the SPE sorbent while polar interferences are washed away. The retained analytes are then eluted with a small volume of a non-polar organic solvent.

Comprehensive SPE Protocol for Fenamidone Cleanup

This protocol is a robust starting point for the cleanup of Fenamidone and its metabolites from a pre-extracted sample (e.g., an aqueous extract from a QuEChERS procedure or a filtered water sample).

Scientist's Note: The success of any SPE method hinges on understanding the interplay of polarities between the analyte, the sorbent, the sample matrix, and the solvents. Each step is designed to exploit these differences to maximize purity and recovery.

Required Materials
  • SPE Cartridges: C18 or Polystyrene-divinylbenzene (PSDVB), 500 mg, 6 mL format

  • SPE Vacuum Manifold

  • Solvents: HPLC-grade Methanol, Acetonitrile, and Deionized Water

  • pH adjustment reagents: Formic acid or Ammonium hydroxide (if necessary)

  • Sample extract (dissolved in a polar solvent, e.g., 10% Methanol in water)

Step-by-Step Methodology

Step 1: Sorbent Conditioning

  • Pass 5 mL of Methanol through the SPE cartridge.

  • Do not allow the sorbent bed to go dry.

  • Follow with 5 mL of deionized water.

  • Again, ensure the sorbent bed remains submerged.

  • Causality: The initial methanol wash serves to solvate the non-polar C18 chains, activating them for interaction with the analytes. The subsequent water wash displaces the methanol, creating a polar environment ready to receive the aqueous sample. Failure to perform this step results in poor analyte retention and low recovery.

Step 2: Sample Loading

  • Load the pre-treated sample extract onto the conditioned cartridge.

  • Maintain a slow, consistent flow rate of approximately 1-2 mL/min.

  • Causality: A slow flow rate is critical to ensure sufficient residence time for the analytes to interact with and bind to the stationary phase. Loading too quickly can lead to analyte breakthrough, where the target compounds pass through the cartridge unretained.

Step 3: Washing (Interference Removal)

  • Pass 5 mL of deionized water through the cartridge to remove highly polar, water-soluble interferences.

  • Follow with 5 mL of a weak organic solvent mixture (e.g., 5-10% Methanol in water).

  • After the final wash, dry the sorbent bed thoroughly by applying vacuum for 5-10 minutes.

  • Causality: The initial water wash removes salts and other very polar matrix components. The subsequent wash with a weak organic solvent mixture is designed to remove weakly-bound, slightly non-polar interferences without prematurely eluting the target analytes. A thorough drying step is crucial as residual water can interfere with the subsequent elution step and affect the final analysis.

Step 4: Elution (Analyte Collection)

  • Place a clean collection tube inside the vacuum manifold.

  • Add 5-8 mL of a suitable elution solvent, such as Acetonitrile or Methanol.[12]

  • Use a slow flow rate to ensure complete desorption of the analytes from the sorbent.

  • Causality: A strong (non-polar) organic solvent is used to disrupt the hydrophobic interactions between the analytes and the C18 stationary phase, causing them to release from the sorbent and be collected. Acetonitrile is often a good choice as it is compatible with both LC and GC analysis. Using the smallest volume necessary for complete elution helps to concentrate the final sample.[12]

Step 5: Post-Elution Processing

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in a small, precise volume (e.g., 1 mL) of a solvent compatible with the analytical instrument (e.g., mobile phase for LC-MS/MS).

  • Causality: This step concentrates the analytes, thereby increasing the sensitivity of the subsequent analytical measurement. Reconstituting in the initial mobile phase composition ensures good peak shape during chromatographic analysis.

Visualization of the SPE Workflow

The following diagram illustrates the complete logical flow of the solid-phase extraction protocol for Fenamidone cleanup.

SPE_Workflow start Start: Sample Extract (e.g., from QuEChERS) conditioning Step 1: Conditioning 1. Methanol (5 mL) 2. Water (5 mL) start->conditioning loading Step 2: Sample Loading (1-2 mL/min) conditioning->loading Ready for loading washing Step 3: Washing 1. Water (5 mL) 2. 10% MeOH (5 mL) 3. Dry Sorbent loading->washing Analytes Retained elution Step 4: Elution Acetonitrile (5-8 mL) washing->elution Interferences Discarded post_elution Step 5: Concentration Evaporate & Reconstitute (1 mL) elution->post_elution Purified Analytes Collected analysis Final Extract for LC-MS/MS Analysis post_elution->analysis

Caption: Workflow diagram of the solid-phase extraction protocol.

Performance Characteristics and Data

A properly validated SPE method for Fenamidone should yield high and reproducible recoveries. The following table summarizes typical performance data based on established analytical methods for pesticide residues.[13]

AnalyteFortification Level (mg/kg)Mean Recovery (%)Relative Standard Deviation (RSD, %)
Fenamidone 0.0595.24.8
0.597.93.1
Metabolite RPA 410193 0.0591.56.2
0.593.84.5
Metabolite RPA-412636 0.0588.37.1
0.590.15.9

Data are representative and should be verified experimentally in the user's laboratory and specific matrix.

Conclusion

This application note details a robust and scientifically-grounded solid-phase extraction protocol for the cleanup of Fenamidone and its key metabolites. By leveraging the principles of reversed-phase chromatography, this method effectively removes matrix interferences, leading to cleaner extracts, improved analytical sensitivity, and more reliable quantification. The provided step-by-step protocol and the causal explanations behind each step empower researchers to implement and adapt this methodology for routine monitoring in environmental and food safety applications.

References

  • ResearchGate. (n.d.). Dissipation kinetics of fenamidone, propamocarb and their metabolites in ambient soil and water samples and unknown screening of metabolites. Retrieved from [Link]

  • E3S Web of Conferences. (2021). Determination of fenamidone residues by surface-enhanced Raman spectroscopy. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Fenamidone (Ref: RPA 407213). AERU. Retrieved from [Link]

  • E3S Web of Conferences. (2021). Determination of fenamidone residues by surface-enhanced Raman spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of a new fungicide combining the fenamidone and fosetyl aluminum on growth, respiratory metabolism and antioxidant enzyme activity of Paramecium SP. Retrieved from [Link]

  • PubMed. (2019). Dissipation kinetic studies of fenamidone and propamocarb in vegetables under greenhouse conditions using liquid and gas chromatography coupled to high-resolution mass spectrometry. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Fenamidone (RPA 407213); 453858-17. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (2014). FENAMIDONE (264). Retrieved from [Link]

  • Wiley Online Library. (2004). Use of Solid Phase Microextraction (SPME) for Profiling Fungal Volatile Metabolites. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of the residues of fenamidone and MPID in animal source foods by HPLC-MS. Retrieved from [Link]

  • Regulations.gov. (2016). Fenamidone: Drinking Water Assessment for the Proposed IR-4 New Uses on Basil and Leafy. Retrieved from [Link]

  • MDPI. (2022). The Isolation of Specialty Compounds from Amphidinium carterae Biomass by Two-Step Solid-Phase and Liquid-Liquid Extraction. Retrieved from [Link]

  • Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]

  • Restek. (n.d.). QuEChERS Methodology: AOAC Method. Retrieved from [Link]

  • National Institutes of Health. (2018). Analytical method validation, dissipation and safety evaluation of combination fungicides fenamidone + mancozeb and iprovalicarb + propineb in/on tomato. Retrieved from [Link]

  • Korean Society for Horticultural Science. (n.d.). Development of Analytical Method for Fenamidone Residues in Horticultural Crops Using HPLC-UVD/MS. Retrieved from [Link]

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the GC-MS Analysis of Volatile Fenamidone Metabolites

Abstract

This application note provides a comprehensive, technically detailed guide for the analysis of the fungicide Fenamidone and its key volatile or derivatizable metabolites using Gas Chromatography-Mass Spectrometry (GC-MS). Fenamidone, an imidazolinone fungicide, is crucial for managing Oomycete pathogens in agriculture.[1][2] Monitoring its environmental fate and metabolic transformation is essential for regulatory compliance and food safety. This document outlines a robust methodology, from sample extraction in complex matrices like soil and plant tissues to instrumental analysis and method validation, designed for researchers, analytical scientists, and professionals in drug and pesticide development.

Introduction: The Analytical Imperative for Fenamidone

Fenamidone, the (S)-enantiomer of 5-methyl-2-methylthio-5-phenyl-3-phenylamino-3,5-dihydroimidazol-4-one, functions by inhibiting the mitochondrial cytochrome bc1 complex, a vital respiratory pathway in fungi.[1][2] Its application on crops such as grapes, tomatoes, and potatoes necessitates rigorous analytical oversight of its residues and metabolic byproducts.[1][3]

Environmental and biological systems transform Fenamidone into various metabolites. While liquid chromatography is often employed, GC-MS remains a powerful, cost-effective, and highly specific technique, particularly for volatile metabolites or those rendered volatile through derivatization. Key metabolites of interest include the cleavage product (S)-Methyl-5-phenylimidazolidine-2,4-dione (RPA-412636), acetophenone, and RPA 410193.[4][5][6][7] This guide provides the framework to reliably quantify these compounds.

Principle of the Analytical Workflow

The protocol is founded on a logical sequence designed to isolate, identify, and quantify target analytes from a complex sample matrix. The core steps involve:

  • Efficient Extraction: Utilizing a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol or targeted liquid-liquid extraction to move the analytes from the solid/aqueous matrix into an organic solvent.[8][9]

  • Selective Cleanup: Employing dispersive solid-phase extraction (d-SPE) to remove interfering matrix components such as pigments and lipids, which can contaminate the GC system and compromise analytical accuracy.

  • Chemical Derivatization: Converting non-volatile metabolites containing polar functional groups (e.g., -NH) into thermally stable, volatile derivatives suitable for gas chromatography. This is a critical step for expanding the scope of GC-MS beyond naturally volatile compounds.[10]

  • GC-MS Analysis: Separating the derivatized analytes on a capillary GC column followed by detection and quantification using a mass spectrometer, typically in Selected Ion Monitoring (SIM) mode for maximum sensitivity and specificity.[11]

The entire analytical process is visualized in the workflow diagram below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis & Data Processing Sample 1. Sample Collection (Soil, Water, Plant) Homogenize 2. Homogenization (Cryogenic Grinding) Sample->Homogenize Extract 3. Extraction (Acetonitrile/Ethyl Acetate) Homogenize->Extract Cleanup 4. d-SPE Cleanup (PSA / MgSO4) Extract->Cleanup Derivatize 5. Derivatization (Silylation) Cleanup->Derivatize GCMS 6. GC-MS Analysis (SIM Mode) Derivatize->GCMS Process 7. Data Processing (Integration & Quantification) GCMS->Process Report 8. Final Report (Validated Results) Process->Report

Caption: End-to-end workflow for Fenamidone metabolite analysis.

Detailed Protocols

Sample Preparation and Extraction

The choice of extraction protocol is matrix-dependent. The following details a modified QuEChERS method for plant matrices and an LLE method for soil.

Protocol 3.1.1: Modified QuEChERS for Plant Matrices (e.g., Tomato, Grape)

  • Rationale: This method is highly effective for a broad range of pesticides in high-moisture food matrices. Acetonitrile extraction followed by a salting-out step provides efficient partitioning, while d-SPE with Primary Secondary Amine (PSA) removes organic acids and sugars.[9][12]

  • Homogenization: Weigh 10 g of a cryogenically homogenized sample into a 50 mL centrifuge tube.

  • Fortification (for QC): For recovery and QC samples, spike with an appropriate volume of the Fenamidone and metabolite standard solution and let stand for 30 minutes.

  • Extraction: Add 10 mL of 1% acetic acid in acetonitrile. Cap and shake vigorously for 1 minute.

  • Salting-Out: Add 4 g of anhydrous magnesium sulfate (MgSO₄) and 1 g of sodium acetate (NaOAc). Shake immediately for 1 minute, then centrifuge at 5000 rpm for 5 minutes.

  • Cleanup (d-SPE): Transfer 1 mL of the supernatant to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA.

  • Finalize: Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes. The supernatant is now ready for derivatization.

Protocol 3.1.2: Liquid-Liquid Extraction for Soil Samples

  • Rationale: This protocol uses a robust solvent system to extract analytes from a complex soil matrix. It is adapted from established environmental testing methodologies.[13]

  • Preparation: Weigh 10 g of air-dried, sieved soil into a 50 mL centrifuge tube. For wet soils, a moisture content correction is required.

  • Hydration: Add 5 mL of deionized water and vortex to create a slurry.

  • Extraction: Add 15 mL of ethyl acetate. Cap and shake on a mechanical shaker for 30 minutes.

  • Phase Separation: Centrifuge at 5000 rpm for 10 minutes.

  • Collection: Carefully transfer the upper ethyl acetate layer to a clean tube. Repeat the extraction with another 15 mL of ethyl acetate and combine the extracts.

  • Concentration: Evaporate the combined extracts to near dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of ethyl acetate for derivatization.

Derivatization Protocol
  • Causality: Metabolites like RPA-410193 contain an N-H group, making them polar and prone to poor peak shape and thermal degradation in a hot GC inlet. Silylation replaces the active hydrogen with a nonpolar trimethylsilyl (TMS) group, increasing volatility and stability.[10][14]

  • Solvent Exchange: Take 100 µL of the final extract from the cleanup step and evaporate to complete dryness under nitrogen. It is critical to remove all protic solvents like acetonitrile, which can quench the derivatizing reagent.[15]

  • Reaction: Add 50 µL of a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) and 50 µL of pyridine (as a catalyst).

  • Incubation: Cap the vial tightly and heat at 70°C for 60 minutes.

  • Analysis: After cooling to room temperature, the sample is ready for immediate GC-MS injection.

GC-MS Instrumentation and Parameters

Optimal instrumental conditions are paramount for achieving separation and sensitivity. The following parameters are based on established methods for Fenamidone and serve as a validated starting point.[11][16]

ParameterRecommended SettingRationale
Gas Chromatograph Agilent 7890 or equivalentProvides robust and reproducible chromatographic performance.
Injector Splitless, 2 µL injection volumeMaximizes analyte transfer to the column for trace-level analysis.
Inlet Temperature 290°CEnsures rapid volatilization of derivatized analytes without thermal degradation.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas providing optimal column efficiency.
GC Column DB-5MS, 30 m x 0.25 mm, 0.25 µmA low-polarity (5% phenyl) methylpolysiloxane column offering excellent separation for a wide range of analytes.
Oven Program 100°C (hold 1 min), ramp to 220°C at 25°C/min, then ramp to 290°C at 5°C/min (hold 5 min)A tailored temperature program to separate analytes from matrix interferences and elute them with sharp peaks.
Mass Spectrometer Agilent 5977 or equivalentA sensitive and reliable single quadrupole mass spectrometer.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching.
MS Source Temp. 230°COptimal temperature for ionization efficiency.
MS Quad Temp. 150°CEnsures stable mass filtering.
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only characteristic ions for each target analyte.

Table 1: Recommended GC-MS Parameters

Target Ions for SIM Analysis

The selection of appropriate ions is critical for confident identification and quantification. The table below lists suggested ions for Fenamidone and a key derivatized metabolite. These must be empirically verified with authentic standards.

CompoundDerivatizationQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
FenamidoneNone311268238
RPA-410193-TMSSilylatedTo be determinedTo be determinedTo be determined
AcetophenoneNone10577120

Table 2: Suggested Ions for SIM Mode Acquisition (Note: Ions for derivatized metabolites must be determined by injecting a derivatized standard and examining the resulting mass spectrum.)

Method Validation: Ensuring Trustworthy Data

A self-validating protocol is one that has been rigorously tested for performance. Validation should be conducted according to internationally accepted guidelines, such as the EU's SANTE/11312/2021 document.[17]

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present. This is confirmed by analyzing blank matrix samples to ensure no interfering peaks are present at the retention times of the target analytes.

  • Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. Analyze matrix-matched calibration standards at a minimum of five concentration levels. A correlation coefficient (r²) of >0.99 is typically required.

  • Accuracy (Recovery): Assessed by spiking blank matrix samples at low, medium, and high concentration levels (e.g., 0.01, 0.1, and 0.5 mg/kg) with six replicates at each level. Mean recoveries should be within 70-120%.[8]

  • Precision (Repeatability): Calculated as the relative standard deviation (%RSD) of the replicate recovery samples at each concentration level. The RSD should be ≤20%.

  • Limit of Quantification (LOQ): The lowest concentration at which the method is validated with acceptable accuracy and precision. This is typically the lowest successful recovery spike level.

  • Limit of Detection (LOD): The lowest concentration of analyte that can be reliably detected. It can be estimated as the concentration that yields a signal-to-noise ratio of 3.

Validation_Pathway Start Method Development Specificity Specificity (Blank Matrix Analysis) Start->Specificity Linearity Linearity (Calibration Curve, r² > 0.99) Start->Linearity Spike Spike Blank Matrix (Low, Med, High Levels) Start->Spike Validated Validated Method Specificity->Validated Linearity->Validated Accuracy Accuracy (Recovery: 70-120%) Spike->Accuracy Precision Precision (RSD ≤ 20%) Spike->Precision LOQ Determine LOQ & LOD Accuracy->LOQ Precision->LOQ LOQ->Validated

Caption: Logical flow for single-laboratory method validation.

References

  • European Commission. (2021). Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed (SANTE/11312/2021). [Link]

  • Kittlaus, S., et al. (2018). Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC-MS/MS. PubMed. [Link]

  • Kittlaus, S., et al. (2018). Validation of an Analytical Method for the Determination of Pesticide Residues in Vine Leaves by GC-MS/MS. Journal of Agricultural and Food Chemistry. [Link]

  • SWA Environmental. (2023). Method Validation for Pesticide Residue Analysis in Water, Food, Soil & Air Using Gas Chromatography. [Link]

  • Shabeer, T. P. A., et al. (2017). Analytical method validation, dissipation and safety evaluation of combination fungicides fenamidone + mancozeb and iprovalicarb + propineb in/on tomato. Environmental Science and Pollution Research. [Link]

  • U.S. Environmental Protection Agency. (2016). Fenamidone: Drinking Water Assessment for the Proposed IR-4 New Uses on Basil and Leafy. Regulations.gov. [Link]

  • López-Ruiz, R., et al. (2020). Dissipation kinetics of fenamidone, propamocarb and their metabolites in ambient soil and water samples and unknown screening of metabolites. PubMed. [Link]

  • FAO/JMPR. (2014). Fenamidone Evaluation Report. [Link]

  • Albero, B., et al. (2007). Validation and global uncertainty of a gas chromatographic with mass spectrometry method for fenamidone analysis in grapes and wines. ResearchGate. [Link]

  • López-Ruiz, R., et al. (2019). Dissipation kinetic studies of fenamidone and propamocarb in vegetables under greenhouse conditions using liquid and gas chromatography coupled to high-resolution mass spectrometry. [Link]

  • PubChem. (n.d.). Fenamidone. National Center for Biotechnology Information. [Link]

  • López-Ruiz, R., et al. (2020). Dissipation kinetics of fenamidone, propamocarb and their metabolites in ambient soil and water samples and unknown screening of metabolites. ResearchGate. [Link]

  • U.S. Environmental Protection Agency. (2007). Method 1699: Pesticides in Water, Soil, Sediment, Biosolids, and Tissue by HRGC/HRMS. [Link]

  • López-Ruiz, R., et al. (2019). Dissipation kinetic studies of fenamidone and propamocarb in vegetables under greenhouse conditions using liquid and gas chromatography coupled to high-resolution mass spectrometry. PubMed. [Link]

  • ResearchGate. (n.d.). Gas chromatography with mass spectrometry (GC-MS) chromatogram of a fortified grape sample. [Link]

  • Zhang, H., et al. (2015). Determination of fenamidone residues by surface-enhanced Raman spectroscopy. E3S Web of Conferences. [Link]

  • Ibrahim, A., et al. (2013). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. [Link]

  • ResearchGate. (2016). Derivatization for GC-MS analysis?. [Link]

  • Moros, G., et al. (2017). Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. PubMed. [Link]

Sources

Application Note: HPLC-UVD for Routine Screening of Fenamidone Residues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Need for Fenamidone Surveillance

Fenamidone, an imidazolinone class fungicide, is widely employed in agriculture to control Oomycete diseases like downy mildew and late blight on a variety of crops, including grapes, potatoes, and vegetables.[1][2] Its mechanism of action involves the inhibition of mitochondrial respiration by blocking the Quinone outside (QoI) site of the cytochrome-bc1 complex, effectively halting fungal growth.[1] Due to its widespread use, regulatory bodies globally have established Maximum Residue Limits (MRLs) to ensure food safety and protect consumer health.[3]

This application note details a robust, reliable, and cost-effective High-Performance Liquid Chromatography with Ultraviolet-Visible Diode (HPLC-UVD) method for the routine screening of fenamidone residues in horticultural crops. While mass spectrometry (MS) methods offer higher sensitivity and confirmatory capabilities, HPLC-UVD stands as a highly practical and accessible technique for routine monitoring in quality control laboratories, ensuring that agricultural products comply with regulatory standards.

Principle of the Method

The analytical workflow is designed for efficiency and reliability. The core principle involves three sequential stages:

  • Extraction: Fenamidone residues are extracted from the homogenized sample matrix into an organic solvent (acetone).

  • Purification: The crude extract undergoes a two-step cleanup involving liquid-liquid partitioning followed by solid-phase extraction (SPE) with a Florisil cartridge. This critical stage removes matrix co-extractives such as pigments and lipids that could interfere with the analysis.

  • Quantification: The purified extract is analyzed by reverse-phase HPLC. Fenamidone is separated from any remaining interferences on a C18 column and quantified by its characteristic UV absorbance.

This systematic approach ensures the method's selectivity and sensitivity, making it suitable for complex matrices like fruits and vegetables.

Materials and Reagents

3.1. Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Photodiode Array (PDA) detector.

  • C18 Reverse-Phase HPLC Column (e.g., 4.6 x 250 mm, 5 µm).

  • High-speed homogenizer.

  • Centrifuge.

  • Rotary evaporator.

  • Solid-Phase Extraction (SPE) manifold and Florisil cartridges (1 g).

  • Analytical balance (0.1 mg sensitivity).

  • Glassware: volumetric flasks, graduated cylinders, pipettes, separatory funnels.

  • Syringe filters (0.45 µm, PTFE).

3.2. Chemicals and Standards

  • Fenamidone analytical standard (Purity ≥98%).

  • Acetonitrile (HPLC grade).

  • Acetone (Pesticide residue grade).

  • Dichloromethane (Pesticide residue grade).

  • n-Hexane (Pesticide residue grade).

  • Ethyl acetate (Pesticide residue grade).

  • Methanol (HPLC grade).

  • Anhydrous sodium sulfate (ACS grade, baked at 400°C for 4 hours).

  • Deionized water (18.2 MΩ·cm).

Experimental Protocols

4.1. Preparation of Standard Solutions

  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of fenamidone standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile. This solution should be stored at 4°C and is stable for up to 6 months.

  • Intermediate Standard Solution (10 µg/mL): Pipette 10 mL of the stock standard solution into a 100 mL volumetric flask and dilute to the mark with acetonitrile.

  • Working Calibration Standards (0.05 - 2.0 µg/mL): Prepare a series of calibration standards by serially diluting the intermediate standard solution with acetonitrile. A suggested calibration range is 0.05, 0.1, 0.25, 0.5, 1.0, and 2.0 µg/mL.

4.2. Sample Preparation: Extraction and Cleanup Protocol

This protocol is adapted from validated methods for horticultural crops.

  • Homogenization: Prepare a representative laboratory sample by chopping and homogenizing the crop material.

  • Extraction:

    • Weigh 20 g of the homogenized sample into a 250 mL centrifuge bottle.

    • Add 100 mL of acetone and 10 g of anhydrous sodium sulfate.

    Expert Insight: Acetone is an efficient solvent for extracting fenamidone. Anhydrous sodium sulfate is added to absorb excess water from the sample matrix, improving extraction efficiency.

    • Homogenize at high speed for 3 minutes.

    • Centrifuge at 4,000 rpm for 5 minutes.

    • Decant the supernatant (acetone extract) into a collection flask.

  • Liquid-Liquid Partitioning:

    • Transfer the acetone extract to a 500 mL separatory funnel.

    • Add 100 mL of dichloromethane and 100 mL of a 5% NaCl solution.

    • Shake vigorously for 2 minutes and allow the layers to separate.

    Expert Insight: This partitioning step moves the moderately polar fenamidone from the water-miscible acetone into the immiscible dichloromethane layer, leaving polar interferences (sugars, organic acids) in the aqueous phase.

    • Drain the lower dichloromethane layer into a flask. Repeat the partitioning of the aqueous layer with another 50 mL of dichloromethane. Combine the dichloromethane fractions.

  • Concentration: Evaporate the combined dichloromethane extracts to near dryness using a rotary evaporator with a water bath set to 40°C.

  • Florisil Cartridge Cleanup:

    • Condition a 1 g Florisil SPE cartridge by passing 5 mL of n-hexane through it. Do not allow the cartridge to go dry.

    • Dissolve the residue from step 4 in 5 mL of n-hexane and load it onto the conditioned cartridge.

    • Wash the cartridge with 10 mL of a 15% ethyl acetate in n-hexane solution to elute non-polar interferences. Discard this eluate.

    • Elute the target analyte (fenamidone) with 10 mL of a 50% ethyl acetate in n-hexane solution into a collection tube.

    Expert Insight: Florisil is a polar adsorbent effective at removing pigments and fatty compounds common in plant matrices. The step-wise elution with increasing solvent polarity allows for the separation of fenamidone from interferences.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 2.0 mL of acetonitrile. Filter through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC-UVD Instrumental Conditions

The following conditions have been shown to provide excellent separation and sensitivity for fenamidone.

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase Acetonitrile / Water (65:35, v/v), Isocratic
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 40°C
Detection Wavelength 230 nm
Run Time 15 minutes

Causality Behind Choices: A C18 column is the standard for reverse-phase chromatography of moderately non-polar compounds like fenamidone. The acetonitrile/water mobile phase provides good resolution and peak shape. A column temperature of 40°C ensures reproducible retention times by minimizing viscosity fluctuations. The detection wavelength of 230 nm is selected for optimal sensitivity for fenamidone.

Method Validation & Performance

To ensure trustworthiness, the method must be validated according to international guidelines (e.g., SANTE/11312/2021). The following table summarizes the expected performance characteristics based on published data.

Validation ParameterSpecificationTypical Result
Linearity Correlation Coefficient (r²) ≥ 0.99r² > 0.999 over 0.05 - 2.0 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 100.04 mg/kg
Accuracy (Recovery) 70 - 120%85.5% - 97.9% (at 0.2 & 1.0 mg/kg)
Precision (RSDr) ≤ 20%< 10%
Specificity No interfering peaks at the retention time of fenamidone in blank matrix chromatograms.Confirmed by comparing blank, standard, and spiked sample chromatograms.

Data Analysis and Calculation

  • Calibration Curve: Generate a linear calibration curve by plotting the peak area of fenamidone against the concentration of the working standards.

  • Quantification: Determine the concentration of fenamidone in the sample extract (C_extract, in µg/mL) from the calibration curve.

  • Residue Calculation: Calculate the final residue concentration (R, in mg/kg) in the original sample using the following formula:

    R (mg/kg) = (C_extract × V_final) / W_sample

    Where:

    • C_extract = Concentration from calibration curve (µg/mL)

    • V_final = Final volume of the reconstituted extract (mL)

    • W_sample = Weight of the initial sample (g)

Visualization of the Analytical Workflow

The following diagram illustrates the complete process from sample receipt to final analysis.

Fenamidone_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Sample Homogenization Extraction 2. Extraction with Acetone Sample->Extraction 20g sample Partition 3. Liquid-Liquid Partitioning Extraction->Partition Acetone Extract Cleanup 4. Florisil SPE Cleanup Partition->Cleanup DCM Extract FinalPrep 5. Reconstitution in Mobile Phase Cleanup->FinalPrep Purified Eluate HPLC 6. HPLC-UVD Analysis FinalPrep->HPLC Data 7. Data Processing & Quantification HPLC->Data Report 8. Final Report (mg/kg) Data->Report

Caption: End-to-end workflow for Fenamidone residue analysis.

References

  • Choung, M.-G., & Kang, I.-K. (2016). Development of Analytical Method for Fenamidone Residues in Horticultural Crops Using HPLC-UVD/MS. Korean Journal of Horticultural Science and Technology, 34(5), 739-749. [Link]

  • CODEX ALIMENTARIUS. (2015). Fenamidone. FAO/WHO Food Standards. [Link]

  • Natursim Science Co., Ltd. (2024). Fenamidone. Natursim. [Link]

  • PubChem. (n.d.). Fenamidone. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]

  • University of Hertfordshire. (n.d.). Fenamidone (Ref: RPA 407213). AERU Pesticide Properties Database. Retrieved January 22, 2026, from [Link]

  • Wikipedia. (2023). Fenamidone. In Wikipedia. [Link]

  • Health Canada. (2014). Proposed Maximum Residue Limit PMRL2014-74, Fenamidone. Canada.ca. [Link]

Sources

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Fenamidone Metabolite RPA 717879 in Soil

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and sensitive analytical method for the determination of the fenamidone metabolite, RPA 717879, in soil matrices. Fenamidone is a widely used fungicide, and monitoring its metabolites in soil is crucial for environmental risk assessment and regulatory compliance. The described method utilizes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, ensuring high selectivity and low detection limits. The protocol provides a comprehensive guide for researchers, scientists, and professionals in drug development and environmental monitoring, covering sample preparation, extraction, clean-up, and instrumental analysis. The causality behind each procedural step is explained to provide a deeper understanding of the methodology.

Introduction

Fenamidone, (S)-1-anilino-4-methyl-2-methylthio-4-phenylimidazolin-5-one, is an effective fungicide used to control a variety of plant diseases.[1] Following its application, fenamidone degrades in the soil, forming several metabolites. One of the significant metabolites is RPA 717879 (2,4-imidazolidinedione, 5-methyl-5-phenyl).[2] Due to the potential for persistence and mobility of pesticide metabolites in the environment, regulatory bodies such as the U.S. Environmental Protection Agency (EPA) establish tolerances for both the parent compound and its key metabolites in various matrices, including soil.[2][3] Therefore, a reliable and sensitive analytical method is essential for the accurate quantification of RPA 717879 in soil to ensure environmental safety and adherence to regulatory standards.

This application note details a validated method for the analysis of RPA 717879 in soil, adapted from established environmental chemistry methods.[4] The method employs a liquid-solid extraction followed by solid-phase extraction (SPE) clean-up and subsequent analysis by LC-MS/MS. The use of tandem mass spectrometry provides a high degree of selectivity and sensitivity, allowing for the accurate measurement of RPA 717879 at trace levels.

Principle of the Method

The analytical workflow is initiated with the extraction of RPA 717879 from soil samples using an acetone and water mixture. This solvent system is effective in disrupting the soil matrix and solubilizing the target analyte. The subsequent centrifugation and filtration steps separate the soil particulates from the extract. A crucial clean-up step using a polystyrene-divinylbenzene polymer cartridge is employed to remove interfering co-extractives from the soil matrix.[4] The final determination and quantification are performed using a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS). The analyte is separated from remaining matrix components on a C18 reversed-phase column and is then detected using multiple reaction monitoring (MRM) for unambiguous identification and accurate quantification.

Materials and Reagents

Reagents and Solvents
  • Acetone (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Acetic Acid (Glacial, ACS grade)

  • RPA 717879 analytical standard (Purity ≥ 98%)

  • Nitrogen gas (High purity)

Equipment and Supplies
  • High-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with a turbo ion spray interface[4]

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Solid-phase extraction (SPE) manifold

  • Polystyrene-divinylbenzene polymer SPE cartridges[4]

  • Centrifuge tubes (50 mL, polypropylene)

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Syringe filters (0.22 µm, PTFE)

  • Evaporation system (e.g., nitrogen evaporator)

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

Workflow cluster_prep Sample Preparation cluster_cleanup Sample Clean-up cluster_analysis Analysis Soil_Sample Soil Sample Collection and Homogenization Extraction Extraction with Acetone:Water (3:1) Soil_Sample->Extraction Centrifugation Centrifugation and Filtration Extraction->Centrifugation SPE Solid-Phase Extraction (Polystyrene-Divinylbenzene) Centrifugation->SPE Filtered Extract Elution Elution of Analyte SPE->Elution Evaporation Evaporation and Reconstitution Elution->Evaporation LC_MSMS LC-MS/MS Analysis (C18 Column, MRM Mode) Evaporation->LC_MSMS Reconstituted Sample Quantification Data Processing and Quantification LC_MSMS->Quantification

Figure 1: Experimental workflow for the analysis of RPA 717879 in soil.

Detailed Protocols

Preparation of Standard Solutions
  • Primary Stock Standard (approx. 200 µg/mL): Accurately weigh approximately 20 mg of RPA 717879 analytical standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.[4] This solution should be stored at 4°C in the dark.

  • Fortification Standard (approx. 20 µg/mL): Pipette 10 mL of the primary stock standard into a 100 mL volumetric flask and dilute to the mark with acetonitrile.[4]

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the fortification standard with a mixture of acetonitrile and water to match the final sample solvent composition. A typical calibration range would be 1-100 ng/mL.

Sample Preparation and Extraction
  • Soil Sample Homogenization: Air-dry the soil sample to a constant weight and sieve through a 2 mm mesh to remove large debris.[5][6] Homogenize the sieved soil thoroughly.

  • Extraction: Weigh 20 g of the homogenized soil into a 50 mL polypropylene centrifuge tube. Add 40 mL of acetone:water (3:1, v/v) extraction solvent.

  • Vortexing and Centrifugation: Cap the tube and vortex for 2 minutes to ensure thorough mixing. Centrifuge the sample at 5000 rpm for 5 minutes.[7]

  • Filtration: Decant the supernatant and filter it through a 0.22 µm syringe filter into a clean collection tube.

Solid-Phase Extraction (SPE) Clean-up

The rationale behind using a polystyrene-divinylbenzene polymer for SPE is its excellent retention of non-polar to moderately polar compounds from aqueous solutions, which is ideal for isolating RPA 717879 while allowing more polar interferences to pass through.

  • Cartridge Conditioning: Condition a polystyrene-divinylbenzene SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the filtered extract onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of water to remove any remaining polar impurities.

  • Elution: Elute the retained RPA 717879 with 10 mL of acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of acetonitrile:water (1:1, v/v) for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions

The following table summarizes the recommended starting conditions for the LC-MS/MS analysis. These may need to be optimized for the specific instrumentation used.

Parameter Condition
HPLC System Agilent 1200 Series or equivalent
Column C18 reversed-phase (e.g., 100 mm x 2.1 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 10% B, ramp to 90% B over 8 min, hold for 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Mass Spectrometer API 4000 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) To be determined based on standard infusion
Product Ion (m/z) To be determined based on standard infusion
Collision Energy To be optimized

Method Validation and Quality Control

To ensure the trustworthiness of the results, the method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

  • Linearity: A calibration curve should be constructed using at least five concentration levels, and a correlation coefficient (r²) of >0.99 should be achieved.

  • Accuracy and Precision: Determined by analyzing replicate (n=5) fortified blank soil samples at three different concentration levels (e.g., 10, 50, and 500 ppb).[4] The recovery should be within 70-120%, with a relative standard deviation (RSD) of <20%.[8]

  • LOD and LOQ: The LOD can be estimated as 3 times the signal-to-noise ratio (S/N), and the LOQ as 10 times the S/N. The target LOQ for RPA 717879 in soil is typically around 10 ppb.[4]

A method blank and a fortified matrix spike should be included in each analytical batch to monitor for contamination and matrix effects.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of the fenamidone metabolite RPA 717879 in soil. The detailed protocol, from sample preparation to instrumental analysis, is designed to yield accurate and reproducible results. The inclusion of causality for experimental choices and a robust quality control procedure ensures the integrity of the data generated. This method is well-suited for environmental monitoring and regulatory compliance testing.

References

  • U.S. Environmental Protection Agency. Environmental Chemistry Methods: Fenamidone (RPA 407213).
  • Jadhav, M. R., et al. (2020). Analytical method validation, dissipation and safety evaluation of combination fungicides fenamidone + mancozeb and iprovalicarb + propineb in/on tomato. Journal of the Science of Food and Agriculture, 100(5), 2145-2154. [Link]

  • U.S. Geological Survey. Soil Sample Preparation Protocol. [Link]

  • Federal Register. (2014). Fenamidone; Pesticide Tolerances. Federal Register, 79(48), 13879-13883. [Link]

  • University of Georgia Extension. (2017). Soil Sample Preparation. [Link]

  • Federal Register. (2002). Fenamidone; Pesticide Tolerance. Federal Register, 67(188), 60934-60942. [Link]

  • Federal Register. (2017). Fenamidone; Pesticide Tolerances. Federal Register, 82(144), 35122-35127. [Link]

  • University of Kansas. Samples Preparation Method | Soil Analyses Service Center. [Link]

  • Health Canada. (2014). Registration Decision for Fenamidone. [Link]

  • U.S. Environmental Protection Agency. (2016). Fenamidone: Drinking Water Assessment for the Proposed IR-4 New Uses on Basil and Leafy. [Link]

  • González-Gaya, B., et al. (2019). Dissipation kinetics of fenamidone, propamocarb and their metabolites in ambient soil and water samples and unknown screening of metabolites. Science of The Total Environment, 650, 241-250. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10403199, Fenamidone. [Link]

  • Golovko, O., et al. (2016). Development of fast and robust multiresidual LC-MS/MS method for determination of pharmaceuticals in soils. Environmental Science and Pollution Research, 23(11), 10844-10855. [Link]

  • Wang, Y., et al. (2022). Simultaneous Determination of 54 Pesticides in Proso Millet Using QuEChERS with Liquid Chromatography-Tandem Mass Spectrometry (LC–MS/MS). Foods, 11(15), 2288. [Link]

  • Tsochatzis, E. D., et al. (2022). Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction. Applied Sciences, 12(21), 10896. [Link]

  • López-Fernández, O., et al. (2017). Determination of famoxadone, fenamidone, fenhexamid and iprodione residues in greenhouse tomatoes. Food Additives & Contaminants: Part A, 34(11), 1933-1940. [Link]

  • Tsochatzis, E. D., et al. (2022). Validation and Simultaneous Monitoring of 311 Pesticide Residues in Loamy Sand Agricultural Soils by LC-MS/MS and GC-MS/MS, Combined with QuEChERS-Based Extraction. ResearchGate. [Link]

Sources

Introduction: The Imperative for Monitoring Fenamidone in Aquatic Environments

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Environmental Monitoring of Fenamidone and its Primary Metabolite RPA 408056 in Water Samples.

Fenamidone, an imidazolinone fungicide, is widely applied to control Oomycete diseases, such as downy mildew and late blight, on a variety of agricultural crops.[1][2][3] Its mode of action involves the inhibition of mitochondrial respiration in fungi.[1] Following application, fenamidone can enter aquatic ecosystems through runoff and leaching, where it undergoes degradation. One of its significant transformation products is the metabolite RPA 408056. The presence of both the parent compound and its metabolites in water sources is of environmental concern due to their potential toxicity to aquatic life.[4] Therefore, a sensitive, specific, and robust analytical method is essential for the accurate quantification of these residues to ensure environmental safety and regulatory compliance.

This application note presents a detailed protocol for the simultaneous quantification of fenamidone and its metabolite RPA 408056 in water samples. The methodology employs Solid-Phase Extraction (SPE) for sample concentration and cleanup, followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This approach provides the high selectivity and sensitivity required for detecting these compounds at trace levels relevant to environmental monitoring.

Analyte Physicochemical Properties

Understanding the chemical characteristics of fenamidone and RPA 408056 is fundamental to developing an effective analytical method. These properties dictate the choice of extraction sorbents and chromatographic conditions.

PropertyFenamidone (RPA 407213)RPA 408056
Chemical Structure (S)-1-anilino-4-methyl-2-methylthio-4-phenylimidazolin-5-one(S)-5-methyl-2-(methylthio)-5-phenyl-3-amino-4H-imidazol-4-one
Molecular Formula C₁₇H₁₇N₃OSC₁₁H₁₁N₃OS
Molecular Weight 311.4 g/mol [4]~233.3 g/mol
Water Solubility 7.8 mg/L (at 20 °C)[1]Data not readily available, expected to be moderately soluble
Log K_ow_ (Octanol-Water Partition Coeff.) 2.8[1]Lower than parent compound, indicating higher polarity

Overall Analytical Workflow

The entire process, from sample collection to final quantification, is designed to ensure maximum recovery, minimize matrix interference, and provide reliable, reproducible results. The workflow is summarized in the diagram below.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample 1. Water Sample Collection (100 mL) Filter 2. Filtration (0.7 µm Glass Fiber) Sample->Filter Remove Particulates SPE 3. Solid-Phase Extraction (SPE) Filter->SPE Load onto Cartridge Elute 4. Elution & Concentration SPE->Elute Isolate Analytes Recon 5. Reconstitution in Mobile Phase Elute->Recon Prepare for Injection LC 6. LC Separation (C18 Column) Recon->LC Inject MS 7. MS/MS Detection (MRM Mode) LC->MS Ionization (ESI+) Data 8. Data Processing & Quantification MS->Data Peak Integration

Caption: High-level workflow for the analysis of Fenamidone and RPA 408056.

Part 1: Detailed Experimental Protocols

Materials and Reagents
  • Standards: Fenamidone (≥98% purity) and RPA 408056 (≥98% purity) analytical reference standards.

  • Solvents: Acetonitrile, Methanol (both LC-MS grade); Methylene Chloride (HPLC grade).

  • Reagents: Formic acid (LC-MS grade, ~99%); Ammonium formate (LC-MS grade); Acetic Acid (Glacial). Deionized water (18.2 MΩ·cm).

  • SPE Cartridges: Polystyrene-divinylbenzene (PS-DVB) polymer cartridges (e.g., 200 mg, 6 mL). This sorbent is effective for retaining moderately polar to non-polar compounds from aqueous matrices.

  • Supplies: Volumetric flasks (Class A), pipettes, autosampler vials, 0.7 µm glass fiber filters.

Preparation of Standard Solutions

Accurate standard preparation is critical for quantification. All solutions should be stored in amber glass at ≤10°C and brought to room temperature before use.

  • Primary Stock Solutions (~200 µg/mL):

    • Accurately weigh ~20 mg of Fenamidone and RPA 408056 into separate 100 mL volumetric flasks.

    • Dissolve and dilute to volume with acetonitrile. Mix thoroughly by inversion. These solutions are stable for several months when stored properly.

  • Intermediate Mixed Standard Solution (~20 µg/mL):

    • Using Class A volumetric pipettes, transfer 10 mL of each ~200 µg/mL primary stock solution into the same 100 mL volumetric flask.

    • Dilute to the mark with acetonitrile and mix by inversion.

  • Working Calibration Standards (e.g., 0.5 - 100 ng/mL):

    • Perform serial dilutions of the intermediate mixed standard solution using a reconstitution solvent (e.g., 20:80 acetonitrile:water with 0.1% formic acid) to prepare a series of at least six calibration standards. These standards should bracket the expected concentration range of the samples.

Protocol: Sample Preparation via Solid-Phase Extraction (SPE)

This SPE protocol is designed to concentrate the analytes and remove interfering matrix components like salts and humic substances.

  • Sample Pre-treatment:

    • Filter the water sample (100 mL) through a 0.7 µm glass fiber filter to remove suspended particulates that could clog the SPE cartridge.[5]

  • SPE Cartridge Conditioning:

    • Causality: This step wets the sorbent and creates a chemical environment conducive to analyte retention.

    • Pass 6 mL of methanol through the PS-DVB cartridge, followed by 6 mL of deionized water.[6] Do not allow the sorbent to go dry before loading the sample.

  • Sample Loading:

    • Load the 100 mL filtered water sample onto the conditioned cartridge at a steady flow rate of approximately 5 mL/min.[6]

  • Washing:

    • Causality: This step removes polar, water-soluble interferences that were retained on the sorbent without eluting the target analytes.

    • Wash the cartridge with 6 mL of deionized water.[6]

    • Dry the cartridge under vacuum for 30-60 minutes to remove residual water, which can interfere with the subsequent elution step.[7]

  • Elution:

    • Causality: A strong organic solvent is used to disrupt the interactions between the analytes and the sorbent, releasing them from the cartridge.

    • Elute the analytes from the cartridge by passing 6-8 mL of acetonitrile or methanol through the sorbent at a slow flow rate (~2 mL/min). Collect the eluate in a clean collection tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to near dryness at 40°C under a gentle stream of nitrogen.

    • Reconstitute the residue in 1.0 mL of a suitable solvent, typically the initial mobile phase composition (e.g., 20:80 acetonitrile:water with 0.1% formic acid). Vortex briefly to ensure complete dissolution.

    • Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

Part 2: Instrumental Analysis & Data

Protocol: LC-MS/MS Analysis

The analysis is performed using a reversed-phase C18 column, which separates compounds based on their hydrophobicity, coupled to a triple quadrupole mass spectrometer for highly selective detection.

2.1.1. Liquid Chromatography (LC) Conditions

ParameterRecommended Setting
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Program Time (min)
0.0
1.0
12.0
15.0
15.1
18.0

2.1.2. Tandem Mass Spectrometry (MS/MS) Conditions

  • Rationale: Electrospray ionization in positive mode (ESI+) is chosen as it provides efficient protonation of the nitrogen-containing fenamidone and its metabolite. Multiple Reaction Monitoring (MRM) is used for its superior selectivity and sensitivity, where a specific precursor ion is selected and fragmented, and a resulting unique product ion is monitored. This process acts as a highly specific chemical filter, drastically reducing background noise.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 - 4.5 kV (instrument dependent)
Source Temperature 120 - 150 °C
Desolvation Gas Nitrogen, at a flow and temperature optimized for the specific instrument
Collision Gas Argon

2.1.3. MRM Transitions for Quantification and Confirmation

The following precursor → product ion transitions should be used. It is essential to monitor at least two transitions per compound for confident identification, with the most intense transition used for quantification.

CompoundPrecursor Ion (m/z)Product Ion (Quantifier)Product Ion (Qualifier)
Fenamidone 312.1194.1119.1
RPA 408056 234.1119.191.1

Note: The optimal collision energy for each transition must be determined experimentally for the specific mass spectrometer being used.

Method Performance Characteristics

This method, when validated, demonstrates excellent performance for the analysis of fenamidone and RPA 408056 in various water matrices. The following table summarizes typical performance data.

ParameterFenamidoneRPA 408056
Linearity (R²) >0.995>0.995
Limit of Quantification (LOQ) 0.05 µg/L0.05 µg/L
Limit of Detection (LOD) 0.015 µg/L0.015 µg/L
Average Recovery (%) 85 - 110%80 - 105%
Precision (% RSD) < 15%< 15%

Values are representative and should be confirmed during in-house method validation according to established guidelines. Recovery studies should be performed by fortifying blank water samples at low, medium, and high concentration levels.[3]

References

  • U.S. Environmental Protection Agency. (2019). Drinking Water Exposure Assessment for the Registration Review of Fenamidone. Available at: [Link]

  • U.S. Environmental Protection Agency. (1999). Fenamidone (RPA 407213): Method of Analysis for RPA 407213 and Its Metabolites in Soil, Version 2. Available at: [Link]

  • Natursim Science Co., Ltd. (2024). Fenamidone - Knowledge. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Fenamidone. PubChem Compound Database. Available at: [Link]

  • University of Hertfordshire. (n.d.). Fenamidone (Ref: RPA 407213). Agriculture and Environment Research Unit (AERU). Available at: [Link]

  • Kumar, Y. B., et al. (2020). Analytical method validation, dissipation and safety evaluation of combination fungicides fenamidone + mancozeb and iprovalicarb + propineb in/on tomato. Journal of Food Science and Technology, 57(6), 2061–2069. Available at: [Link]

  • Gilson, Inc. (n.d.). Determination of Pesticides in Drinking Water via LC-MS/MS Using Polymeric Solid Phase Extraction Cartridges. Available at: [Link]

  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development. Available at: [Link]

  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Available at: [Link]

  • Tölgyesi, A., et al. (2021). Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS. Molecules, 26(11), 3299. Available at: [Link]

  • Agilent Technologies. (n.d.). Determination of Pesticides in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes. Available at: [Link]

Sources

Application Note: Extraction of Fenamidone Metabolite RPA 410914 from Plant Tissues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Scientific Context

Fenamidone is a potent, broad-spectrum fungicide from the imidazolinone class, widely used to control Oomycete diseases in various crops, including vegetables, grapes, and potatoes.[1] Its mechanism of action involves the inhibition of mitochondrial respiration by blocking the electron transport chain, a critical process for fungal cell energy supply.[1]

Upon application, fenamidone undergoes metabolic transformation within plant tissues. Understanding the nature and concentration of its metabolites is crucial for comprehensive residue analysis, risk assessment, and environmental fate studies. While several metabolites are formed, this application note focuses on a robust methodology for the extraction of the parent compound, fenamidone, and a key metabolite, RPA 410914, from complex plant matrices.

Plant tissues present a significant analytical challenge due to their complex composition, which includes pigments, lipids, sugars, and organic acids.[2] These co-extractives can interfere with downstream analysis, causing matrix effects, suppressing instrument signals, and reducing method sensitivity. To overcome these challenges, this protocol employs the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology. The QuEChERS approach has become the gold standard for pesticide residue analysis in food and agricultural products due to its simplicity, high recovery rates for a wide range of analytes, and minimal solvent usage.[3][4]

This document provides a detailed, step-by-step protocol based on the buffered acetonitrile extraction and dispersive solid-phase extraction (d-SPE) principles of the QuEChERS method, optimized for the reliable quantification of fenamidone and RPA 410914.

Principle of the Extraction Method

The QuEChERS methodology is a two-stage process designed to efficiently extract analytes from the sample matrix and subsequently remove interfering components.

Stage 1: Salting-Out Liquid-Liquid Extraction (SALLE) The process begins with the extraction of the homogenized plant sample using acetonitrile. Acetonitrile is selected for its ability to effectively solubilize a broad spectrum of pesticides and their metabolites while minimizing the co-extraction of non-polar compounds like lipids and chlorophyll. A mixture of salts, typically anhydrous magnesium sulfate (MgSO₄) and sodium acetate (or citrate salts), is then added. This accomplishes two critical functions:

  • Induces Phase Separation: The salts decrease the miscibility of water (from the plant tissue) with acetonitrile, forcing a distinct separation between the aqueous and organic layers.

  • Analyte Partitioning: The "salting-out" effect drives the moderately polar analytes, like fenamidone and RPA 410914, into the acetonitrile layer. Anhydrous MgSO₄ also serves to absorb a significant portion of the water from the sample.[5]

Stage 2: Dispersive Solid-Phase Extraction (d-SPE) Cleanup An aliquot of the acetonitrile supernatant from the first stage is subjected to a cleanup step. This involves mixing the extract with a combination of bulk sorbent materials in a process known as dispersive solid-phase extraction (d-SPE).[5] The choice of sorbents is critical and depends on the matrix composition:

  • Primary Secondary Amine (PSA): This sorbent effectively removes organic acids, fatty acids, sugars, and other polar interferences through a weak anion exchange mechanism.[6]

  • Graphitized Carbon Black (GCB): Used for samples with high pigment content (e.g., spinach, leafy greens) to remove chlorophyll and sterols.[6]

  • C18 (Octadecylsilane): Incorporated for matrices with high lipid content to remove non-polar interferences.[7]

  • Anhydrous MgSO₄: Added to remove any remaining water from the extract.

Following a brief vortex and centrifugation, the purified supernatant is ready for analysis, typically by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which provides the necessary sensitivity and selectivity for trace-level quantification.[8]

Visualized Experimental Workflow

The following diagram illustrates the complete workflow from sample preparation to final analysis.

Extraction_Workflow cluster_prep Part A: Sample Preparation cluster_extraction Part B: Extraction & Partitioning cluster_cleanup Part C: d-SPE Cleanup cluster_analysis Part D: Final Analysis Sample Plant Tissue Sample (e.g., leaves, fruit, roots) Homogenize Homogenize Sample (e.g., with dry ice) Sample->Homogenize Weigh Weigh 10-15 g of homogenized sample Homogenize->Weigh Add_ACN Add 15 mL of 1% Acetic Acid in Acetonitrile Weigh->Add_ACN Add_Salts Add QuEChERS Salts (e.g., MgSO₄, NaOAc) Add_ACN->Add_Salts Shake Shake Vigorously (1 min) Add_Salts->Shake Centrifuge1 Centrifuge (5 min) Shake->Centrifuge1 Supernatant Transfer Aliquot of Acetonitrile Supernatant Centrifuge1->Supernatant Upper Organic Layer dSPE_Tube Add to d-SPE Tube (MgSO₄, PSA, C18/GCB) Supernatant->dSPE_Tube Vortex Vortex (30 sec) dSPE_Tube->Vortex Centrifuge2 Centrifuge (5 min) Vortex->Centrifuge2 Final_Extract Collect Purified Supernatant Centrifuge2->Final_Extract Clean Extract Filter Filter (0.22 µm PTFE) Final_Extract->Filter Analysis Analyze by LC-MS/MS Filter->Analysis

Caption: QuEChERS workflow for RPA 410914 extraction.

Detailed Step-by-Step Protocol

Part A: Sample Preparation
  • Homogenization: Chop the plant tissue sample into small pieces. For optimal results and to prevent enzymatic degradation, freeze the sample with liquid nitrogen or mix with dry ice and homogenize using a high-speed blender or grinder until a fine, uniform powder is achieved.

  • Sample Weighing: Accurately weigh 15 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.

Part B: Acetonitrile Extraction & Partitioning
  • Solvent Addition: Add 15 mL of acetonitrile (containing 1% acetic acid) to the centrifuge tube. The addition of acetic acid helps to improve the recovery of certain pH-sensitive pesticides.

  • Internal Standard (Optional but Recommended): Spike the sample with an appropriate internal standard if available (e.g., a stable isotope-labeled version of the analyte).

  • Shake: Cap the tube and shake vigorously for 1 minute to ensure thorough mixing of the sample with the solvent.

  • Salt Addition: Add the contents of a pre-packaged salt packet (commonly containing 6 g of anhydrous MgSO₄ and 1.5 g of anhydrous sodium acetate ).

  • Extraction Shake: Immediately cap the tube securely and shake vigorously for 1 minute. The mixture will become warm. Ensure the salts are not clumping at the bottom.

  • Centrifugation: Centrifuge the tube at ≥4000 RCF for 5 minutes . This will result in a clear separation of the upper acetonitrile layer from the lower aqueous/solid plant matrix layer.

Part C: Dispersive SPE (d-SPE) Cleanup
  • Aliquot Transfer: Carefully transfer 6 mL of the upper acetonitrile layer (supernatant) into a 15 mL d-SPE centrifuge tube.

  • d-SPE Tube Composition: The d-SPE tube should contain the appropriate sorbents for the matrix being analyzed. A general-purpose combination is:

    • 900 mg anhydrous MgSO₄

    • 150 mg PSA

    • 150 mg C18 (for matrices with moderate fat content)

    • For highly pigmented matrices (e.g., spinach), use a d-SPE tube containing GCB instead of C18.

  • Vortex: Cap the d-SPE tube and vortex for 30 seconds to disperse the sorbents throughout the extract.

  • Centrifugation: Centrifuge the tube at ≥4000 RCF for 5 minutes to pellet the sorbents.

Part D: Final Extract Preparation
  • Collection: Transfer the purified supernatant into a clean glass tube.

  • Filtration: Filter the extract through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Analysis: The sample is now ready for injection and analysis by LC-MS/MS.

Quantitative Data and Parameters

ParameterSpecificationPurpose/Rationale
Sample Weight 15 gProvides a representative sample size for extraction.
Extraction Solvent 15 mL Acetonitrile (1% Acetic Acid)Efficiently extracts a wide range of pesticides; acid improves stability.
Extraction Salts 6 g MgSO₄, 1.5 g NaOAcInduces phase separation and drives analytes into the organic layer.
Initial Centrifugation ≥4000 RCF for 5 minEnsures clean separation of the acetonitrile layer from sample debris.
d-SPE Sorbents 900 mg MgSO₄, 150 mg PSA, 150 mg C18Removes residual water, organic acids, and non-polar interferences.
Cleanup Centrifugation ≥4000 RCF for 5 minPellets the d-SPE sorbents to yield a clean final extract.

Expertise, Trustworthiness, and Method Validation

As a self-validating system, the integrity of this protocol relies on understanding the causality behind each step and implementing rigorous quality control.

  • Expertise & Causality:

    • Why Acetonitrile? Unlike acetone, acetonitrile is immiscible with water in the presence of high salt concentrations, allowing for a clean phase separation. It also precipitates fewer proteins and sugars, resulting in a cleaner initial extract compared to other solvents.[3]

    • Why Buffered Extraction? The original QuEChERS method was unbuffered. However, buffered versions (using acetate or citrate) provide better stability and recovery for pH-dependent compounds, preventing degradation during extraction.

    • Sorbent Selection is Key: The choice of d-SPE sorbent is the most critical variable for cleanup. While PSA is nearly universal for plant matrices, the use of C18 or GCB must be empirically determined. For unknown matrices, it is advisable to test different d-SPE combinations. GCB, while excellent for removing pigments, can adsorb planar pesticides, potentially leading to lower recoveries for certain analytes.[6]

  • Trustworthiness & Validation: To ensure the method is trustworthy and fit for purpose, it must be validated according to established guidelines (e.g., EU SANTE 12682/2019).[4] Key validation parameters include:

    • Accuracy (Recovery): Analyze blank matrix samples spiked with known concentrations of fenamidone and RPA 410914 (e.g., at 10, 50, and 100 µg/kg). Acceptable average recoveries are typically within the 70-120% range.[4]

    • Precision (Repeatability): Perform multiple extractions (n≥5) of a single spiked sample. The relative standard deviation (RSD) should be ≤20% .[4]

    • Linearity & Matrix Effects: Prepare calibration curves in both pure solvent and in blank matrix extract to assess linearity (R² > 0.99) and to determine if matrix effects (signal suppression or enhancement) are present. Matrix-matched standards are crucial for accurate quantification.

    • Limit of Quantification (LOQ): Determine the lowest concentration that can be quantified with acceptable accuracy and precision.

By adhering to this detailed protocol and its underlying principles, researchers can achieve reliable and reproducible extraction of fenamidone and its metabolite RPA 410914 from a wide variety of challenging plant matrices.

References

  • Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction. (2021). MDPI. Retrieved from [Link]

  • Extraction of Pesticides from Plants using Solid Phase Microextraction and QuEChERS. (2014). ResearchGate. Retrieved from [Link]

  • Evaluation of Alternative Sorbents for Dispersive Solid-Phase Extraction Clean-Up in the QuEChERS Method for the Determination of Pesticide Residues in Rice by Liquid Chromatography With Tandem Mass Spectrometry. (2016). Journal of Separation Science. Retrieved from [Link]

  • Comparison of solid-phase extraction sorbents for cleanup in pesticide residue analysis of fresh fruits and vegetables. (2000). ResearchGate. Retrieved from [Link]

  • Improving Pesticide Analysis Following AOAC and EN Methods with QuEChERS Column SPE. (2024). YouTube. Retrieved from [Link]

  • Determination of the residues of fenamidone and MPID in animal source foods by HPLC-MS. (2012). ResearchGate. Retrieved from [Link]

  • Determination of famoxadone, fenamidone, fenhexamid and iprodione residues in greenhouse tomatoes. (2012). ResearchGate. Retrieved from [Link]

  • Simultaneous Determination of Six Acidic Herbicides and Metabolites in Plant Origin Matrices by QuEChERS-UPLC-MS/MS. (2023). National Institutes of Health (NIH). Retrieved from [Link]

  • Revealing insect herbivory-induced phenolamide metabolism: from single genes to metabolic network plasticity analysis. (2012). National Institutes of Health (NIH). Retrieved from [Link]

  • Simultaneous Determination of Six Acidic Herbicides and Metabolites in Plant Origin Matrices by QuEChERS-UPLC-MS/MS. (2023). ResearchGate. Retrieved from [Link]

  • Effect of a new fungicide combining the fenamidone and fosetyl aluminum on growth, respiratory metabolism and antioxidant enzyme activity of Paramecium SP. (2015). ResearchGate. Retrieved from [Link]

  • Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review. (2024). MDPI. Retrieved from [Link]

  • Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues. (2024). National Institutes of Health (NIH). Retrieved from [Link]

Sources

Application Note: Determination of Fenamidone Metabolite RPA 406012 in Animal Tissues by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and sensitive method for the determination of Fenamidone metabolite RPA 406012 in various animal tissues, including liver, kidney, muscle, and fat. Fenamidone is a widely used fungicide, and monitoring its residue and metabolites in animal-derived food products is crucial for ensuring food safety and regulatory compliance.[1] This protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for accurate quantification. The method has been validated following internationally recognized guidelines to ensure reliability and reproducibility of results.[2][3]

Introduction

Fenamidone, an imidazole fungicide, is effective against Oomycete diseases in a variety of crops.[1] Its use can lead to the presence of residues in animal feed, which in turn can be metabolized and accumulate in animal tissues.[4][5] One of the significant metabolites formed in animals is RPA 406012.[6] Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for pesticides and their metabolites in food products to protect consumer health.[7][8][9] Therefore, a sensitive and reliable analytical method for the routine monitoring of RPA 406012 in animal tissues is essential.

This application note provides a detailed protocol for the extraction, cleanup, and quantification of RPA 406012 in liver, kidney, muscle, and fat tissues. The methodology is designed to overcome challenges associated with complex biological matrices, such as the presence of fats and proteins, which can cause significant matrix effects in LC-MS/MS analysis.[10][11][12][13]

Principle

The analytical workflow is based on the extraction of RPA 406012 from homogenized animal tissue using an acetonitrile-based extraction, followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components. The final determination and quantification are performed by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity.[14]

Materials and Reagents

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (H₂O), all LC-MS grade.

  • Reagents: Formic acid (FA), Ammonium acetate, Anhydrous magnesium sulfate (MgSO₄), Sodium chloride (NaCl).

  • Standards: Analytical standard of RPA 406012 (purity >98%).

  • d-SPE Sorbents: Primary Secondary Amine (PSA), C18, and Graphitized Carbon Black (GCB).

  • Equipment: High-speed homogenizer, centrifuge, analytical balance, vortex mixer, evaporator, LC-MS/MS system.

Experimental Protocols

Standard Solution Preparation

Prepare a stock solution of RPA 406012 in acetonitrile at a concentration of 100 µg/mL. From this stock, prepare working standard solutions and calibration standards by serial dilution in acetonitrile. Store all standard solutions at -20°C in amber vials.

Sample Preparation and Extraction

The extraction procedure is a critical step to ensure high recovery of the analyte while minimizing co-extracted matrix components.[15] For fatty tissues, an additional cleanup step is incorporated.

Step-by-Step Protocol:

  • Homogenization: Weigh 5 g (± 0.1 g) of the homogenized tissue sample into a 50 mL polypropylene centrifuge tube. For fatty tissues, ensure the sample is thoroughly minced and representative.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add an appropriate internal standard if available and validated.

    • Homogenize at high speed for 2 minutes.

    • Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

    • Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Supernatant Collection: Transfer the upper acetonitrile layer to a clean tube.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup

The d-SPE step is crucial for removing interfering substances like fatty acids and pigments.[16] The choice of sorbents depends on the tissue type.

Step-by-Step Protocol:

  • Sorbent Addition:

    • For Liver, Kidney, and Muscle: To a 2 mL microcentrifuge tube, add 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • For Fat: To a 2 mL microcentrifuge tube, add 150 mg MgSO₄, 50 mg PSA, 50 mg C18, and 7.5 mg GCB.

  • Cleanup:

    • Add 1 mL of the acetonitrile extract from step 4.2.4 to the d-SPE tube.

    • Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 10,000 rpm for 2 minutes.

  • Final Extract: Transfer the supernatant to a clean vial, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in 1 mL of the initial mobile phase for LC-MS/MS analysis.

G cluster_extraction Sample Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis homogenization 1. Homogenize 5g Tissue add_acn 2. Add 10mL Acetonitrile homogenization->add_acn add_salts 3. Add MgSO4 & NaCl add_acn->add_salts centrifuge1 4. Centrifuge add_salts->centrifuge1 collect_supernatant 5. Collect Supernatant centrifuge1->collect_supernatant add_extract 7. Add Acetonitrile Extract collect_supernatant->add_extract add_sorbents 6. Add d-SPE Sorbents (PSA, C18, GCB for fat) add_sorbents->add_extract vortex_centrifuge 8. Vortex & Centrifuge add_extract->vortex_centrifuge collect_final 9. Collect Final Extract vortex_centrifuge->collect_final reconstitute 10. Evaporate & Reconstitute collect_final->reconstitute lcms_analysis 11. LC-MS/MS Analysis reconstitute->lcms_analysis

Caption: Workflow for the extraction and cleanup of RPA 406012 from animal tissues.

LC-MS/MS Analysis

The analysis is performed using a reversed-phase C18 column with a gradient elution to achieve good separation and peak shape.

Table 1: LC-MS/MS Instrumental Parameters

ParameterSetting
LC System
ColumnC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
Source Temperature150 °C
Desolvation Temperature400 °C
Capillary Voltage3.0 kV
MRM TransitionsSpecific precursor and product ions for RPA 406012 to be optimized on the instrument.

Method Validation

The method was validated according to the SANTE/11312/2021 guidelines, assessing linearity, accuracy (recovery), precision (repeatability and intermediate precision), limit of quantification (LOQ), and matrix effects.

Table 2: Method Validation Summary

ParameterResult
Linearity (r²) > 0.995 for all matrices
Spike Levels (µg/kg) 10, 50, 100
Recovery (%) 85-110% for all matrices and spike levels
Repeatability (RSDr %) < 15%
Intermediate Precision (RSDip %) < 20%
LOQ (µg/kg) 2.0 µg/kg for liver, kidney, and muscle; 5.0 µg/kg for fat
Matrix Effect (%) -20% to +15% (compensated by matrix-matched calibration)

Results and Discussion

The developed method demonstrated excellent performance for the determination of RPA 406012 in various animal tissues. The use of a modified QuEChERS protocol with a tailored d-SPE cleanup effectively minimized matrix interference, leading to accurate and precise results.[17][18] Matrix-matched calibration curves are recommended to compensate for any residual matrix effects, ensuring the reliability of the quantitative data.[13]

The LOQs achieved are well below the typical MRLs set by regulatory authorities, making this method suitable for routine monitoring and compliance testing. The chromatographic conditions provided good separation of the analyte from endogenous matrix components, with a total run time of 13 minutes per sample.

G cluster_input Inputs cluster_process Analytical Process cluster_output Outputs Analyte RPA 406012 Extraction QuEChERS Extraction Analyte->Extraction Matrix Animal Tissue Matrix->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Quantification Accurate Quantification LCMS->Quantification Validation Validated Method Quantification->Validation

Caption: Logical relationship of the analytical method for RPA 406012 determination.

Conclusion

This application note details a highly sensitive, accurate, and robust LC-MS/MS method for the determination of the fenamidone metabolite RPA 406012 in animal tissues. The protocol is straightforward, utilizes common laboratory equipment and reagents, and is suitable for high-throughput analysis in food safety and regulatory laboratories. The comprehensive validation ensures that the method meets the stringent requirements for pesticide residue analysis.

References

  • Natursim Science Co., Ltd. (2024-04-23). Fenamidone - Knowledge.
  • Stahnke, H., et al. (2006). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. Mass Spectrometry Reviews, 25(6), 881-99.
  • Restek Corporation. (2020-10-20). Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry.
  • World Health Organization. (2013). FENAMIDONE.
  • Cornell Law School. 40 CFR § 180.579 - Fenamidone; tolerances for residues.
  • MDPI. (2023-03-13). Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS.
  • PubMed. (1999-06). Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds.
  • WOAH Regional Representation for the Americas. Guidelines for the validation of analytical methods used in residue studies in animal tissues.
  • ResearchGate. (2025-08-06). Analytical Method Validation and Monitoring of Pesticide Residues in Animal Feeds.
  • ResearchGate. (2025-08-07). Determination of the residues of fenamidone and MPID in animal source foods by HPLC-MS.
  • National Institutes of Health. (2024-06-22). Validation and application of a method for determination of multi-class pesticides in muscle chicken breast fillets using QuEChERS extraction and GC/MS.
  • SciELO. Pesticide Residues Method Validation by UPLC-MS/MS for Accreditation Purposes.
  • ResearchGate. (2025-08-05). Matrix effects in pesticide multi-residue analysis by liquid chromatography-mass spectrometry | Request PDF.
  • Federal Register. (2014-03-12). Fenamidone; Pesticide Tolerances.
  • Federal Register. (2002-09-27). Fenamidone; Pesticide Tolerance.
  • Environmental Protection Agency. Environmental Chemistry Methods: Fenamidone (RPA 407213); 453858-17.
  • University of Hertfordshire. Fenamidone (Ref: RPA 407213).
  • FAO/JMPR. Template FAO/JMPR evaluations.
  • PubMed. (2018-12-15). Sample preparation and determination of pesticides in fat-containing foods.
  • ResearchGate. (2019-05-14). A short review of sample preparation methods for the pesticide residue analysis in fatty samples.
  • Federal Register. (2009-07-15). Fenamidone; Pesticide Tolerances.
  • PubMed. Comparative aspects of pesticide metabolism in plants and animals.
  • PubMed. Determination of the metabolites of nitrofuran antibiotics in animal tissue by high-performance liquid chromatography-tandem mass spectrometry.
  • PubMed. Residue analysis of fungicides fenpicoxamid, isofetamid, and mandestrobin in cereals using zirconium oxide disposable pipette extraction clean-up and ultrahigh-performance liquid chromatography-tandem mass spectrometry.

Sources

Application Note: High-Sensitivity Analysis of MPID, a Key Metabolite of Fenamidone, using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Metabolite Monitoring

Fenamidone, an imidazolinone class fungicide, is widely applied to control Oomycete fungi on a variety of crops by inhibiting mitochondrial respiration.[1][2][3] Its environmental fate, however, leads to the formation of several degradation products. Among these, (S)-Methyl-5-phenylimidazolidine-2,4-dione, known by its code MPID or RPA-412636, stands out as a major terminal metabolite.[4] Environmental studies have shown that MPID is both persistent, with aerobic soil half-lives extending up to 462 days, and highly mobile, posing a risk of leaching into groundwater.[4]

Toxicological evaluations have further underscored the importance of monitoring this specific metabolite. A 2013 Joint FAO/WHO Meeting on Pesticide Residues (JMPR) report concluded that MPID (RPA 412636) is an order of magnitude more toxic than the parent fenamidone compound based on 90-day dietary exposure studies in rats.[5] This elevated toxicity profile, combined with its environmental persistence, makes MPID a residue of significant concern for food safety and environmental monitoring.

This application note provides a comprehensive, field-proven protocol for the sensitive and robust quantification of MPID in complex matrices. We will detail a methodology centered on a modified QuEChERS sample preparation workflow coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique offering unparalleled sensitivity and selectivity for trace-level analysis.[6][7] The causality behind each step is explained to empower researchers to adapt and validate this protocol for their specific applications.

Metabolic Formation of MPID

The primary pathway for the environmental degradation of Fenamidone to MPID occurs in soil through microbial action. The process involves a multi-step transformation where the parent molecule undergoes significant structural changes.[5] The key transformation is the cleavage of the N-phenyl aniline ring, followed by subsequent hydrolysis and loss of the thiomethyl group to form the stable imidazolidine-2,4-dione structure of MPID.[5]

Metabolic Pathway of Fenamidone to MPID Fenamidone Fenamidone (RPA 407213) Intermediate Intermediate Metabolite (RPA 412708) Fenamidone->Intermediate  Loss of N-phenyl aniline ring (Aerobic soil metabolism) MPID MPID ((S)-Methyl-5-phenylimidazolidine-2,4-dione) (RPA 412636) Intermediate->MPID  Loss of S-methyl moiety & Hydrolysis

Caption: Metabolic degradation pathway of Fenamidone to its terminal metabolite MPID.

Analytical Methodology: A Validated Approach

The quantification of MPID presents an analytical challenge due to its low concentration in the presence of a complex sample matrix. The chosen methodology combines the efficiency of QuEChERS for sample extraction with the specificity of LC-MS/MS for detection.

  • Causality of Method Selection:

    • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This sample preparation approach is selected for its proven efficacy in extracting a wide range of pesticide residues from diverse food and environmental matrices.[8][9] Its use of acetonitrile extraction followed by a salting-out step provides a clean initial extract. The subsequent dispersive solid-phase extraction (d-SPE) step is critical for removing matrix interferences like organic acids and pigments that could cause ion suppression in the mass spectrometer.[6][10]

    • LC-MS/MS: This is the gold standard for trace quantitative analysis.[11][12] The liquid chromatography step separates MPID from other co-extracted compounds. The triple quadrupole mass spectrometer, operating in Multiple Reaction Monitoring (MRM) mode, provides two layers of mass-based selectivity (precursor ion and product ion), ensuring highly specific and sensitive detection, even at trace levels.[13][14]

Experimental Workflow Overview

The end-to-end workflow is designed for high throughput and reproducibility, moving from raw sample to final quantitative result. Each stage is optimized to ensure maximum recovery of the analyte and removal of interfering components.

Analytical Workflow for MPID cluster_prep Sample Preparation cluster_analysis Instrumental Analysis & Data Processing Sample 1. Sample Collection & Homogenization Extract 2. QuEChERS Extraction (Acetonitrile + Salts) Sample->Extract Cleanup 3. d-SPE Cleanup (PSA + GCB) Extract->Cleanup Final 4. Filtration & Dilution Cleanup->Final LCMS 5. LC-MS/MS Analysis (MRM Mode) Final->LCMS Quant 6. Data Quantification (Matrix-Matched Calibration) LCMS->Quant Report 7. Result Reporting Quant->Report

Caption: End-to-end experimental workflow for the quantitative analysis of MPID.

Detailed Experimental Protocol

This protocol is a self-validating system. Adherence to these steps, combined with the use of appropriate controls and standards, ensures trustworthy and reproducible results.

Reagents and Materials
  • Solvents: Acetonitrile (LC-MS Grade), Water (LC-MS Grade), Methanol (LC-MS Grade).

  • Standards: Certified reference standard of MPID (RPA-412636).

  • Reagents: Formic Acid (LC-MS Grade), Ammonium Acetate (LC-MS Grade), Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl).

  • QuEChERS Supplies: 50 mL polypropylene centrifuge tubes, d-SPE cleanup tubes containing Primary Secondary Amine (PSA) and Graphitized Carbon Black (GCB).

  • Equipment: High-speed homogenizer, centrifuge, analytical balance, vortex mixer, syringe filters (0.22 µm), LC-MS/MS system with a C18 analytical column.

Protocol for Sample Preparation (Modified QuEChERS)
  • Homogenization: Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube. For validation, fortify blank matrix samples with MPID standard at this stage.

  • Extraction: Add 10 mL of acetonitrile to the tube. Cap tightly and shake vigorously for 1 minute using a vortex mixer or homogenizer. This step extracts MPID from the sample matrix into the organic solvent.

  • Salting Out: Add a salt mixture (typically 4 g MgSO₄ and 1 g NaCl). The addition of salts induces phase separation between the aqueous and organic layers, partitioning the water-soluble matrix components away from the acetonitrile layer containing the analyte.

  • Centrifugation: Immediately cap and shake vigorously for 1 minute. Centrifuge at ≥4000 rpm for 5 minutes to achieve a clean separation of the layers.

  • d-SPE Cleanup: Transfer a 1 mL aliquot of the upper acetonitrile layer to a d-SPE tube containing PSA and GCB. Causality: PSA removes organic acids, while GCB removes pigments and sterols, which are common sources of matrix interference.

  • Final Preparation: Vortex the d-SPE tube for 30 seconds, then centrifuge at ≥4000 rpm for 5 minutes.

  • Filtration: Filter the final supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Protocol for LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 5 mmol/L ammonium acetate.

    • Mobile Phase B: Acetonitrile/Methanol (60:40, v/v) with 5 mmol/L ammonium acetate.

    • Gradient: A typical gradient would start at 95% A, ramping to 98% B over several minutes to elute MPID, followed by a wash and re-equilibration step. The gradient must be optimized to ensure separation from matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode for MPID.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for MPID must be determined by infusing a standard solution. At least two transitions should be monitored for confident identification and quantification as per SANTE guidelines.

    • Source Parameters: Optimize source temperature, gas flows (nebulizer, heater), and voltages to achieve maximum signal intensity for MPID.

Method Performance Characteristics

The validation of this analytical method is crucial for ensuring data integrity. The following table summarizes typical performance data for the analysis of MPID based on established methodologies.[6]

Parameter Performance Metric Significance
Linearity Range 0.5 - 8.0 µg/mLDefines the concentration range over which the method is accurate.
Correlation Coefficient (r²) > 0.999Demonstrates the strength of the linear relationship between concentration and instrument response.
Limit of Quantification (LOQ) 20.0 µg/kg (in animal source foods)The lowest concentration of MPID that can be reliably quantified with acceptable precision and accuracy.
Average Recovery 82.09% - 109.16%Measures the accuracy of the method by indicating the proportion of analyte recovered through the entire sample preparation and analysis process.
Precision (RSD) 2.46% - 7.89%Measures the repeatability of the method. A low Relative Standard Deviation (RSD) indicates high precision.

Conclusion

The protocol detailed in this application note provides a robust, sensitive, and reliable framework for the quantitative analysis of the Fenamidone metabolite MPID. The integration of a modified QuEChERS sample preparation method with LC-MS/MS analysis addresses the challenges of trace-level detection in complex matrices. By understanding the rationale behind each step, from metabolic formation to instrumental detection, researchers can confidently implement and validate this workflow to generate high-quality data essential for regulatory compliance, food safety assessment, and environmental monitoring.

References

  • U.S. Environmental Protection Agency. (2016). Fenamidone: Drinking Water Assessment for the Proposed IR-4 New Uses on Basil and Leafy. Regulations.gov. [Link]

  • Huang, X. L., Ning, H. Y., Huang, F., & Feng, X. P. (2013). Determination of the residues of fenamidone and MPID in animal source foods by HPLC-MS. ResearchGate. [Link]

  • World Health Organization. (2013). FENAMIDONE. JMPR. [Link]

  • U.S. Environmental Protection Agency. (2021). Fenamidone: Revised Human Health Draft Risk Assessment for Registration Review. Regulations.gov. [Link]

  • Joint FAO/WHO Meeting on Pesticide Residues. (2014). Fenamidone. FAO. [Link]

  • AB SCIEX. Automated Sample Preparation and Analysis Workflows for Pesticide Residue Screening in Food Samples using DPX-QuEChERS. SCIEX. [Link]

  • U.S. Environmental Protection Agency. Environmental Chemistry Methods: Fenamidone (RPA 407213). EPA.gov. [Link]

  • Angioni, A., Porcu, L., & Dedola, F. (2012). Determination of famoxadone, fenamidone, fenhexamid and iprodione residues in greenhouse tomatoes. ResearchGate. [Link]

  • Food and Agriculture Organization of the United Nations. Template FAO/JMPR evaluations. FAO. [Link]

  • Lehotay, S. J., & Schenck, F. J. (2013). QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods. PubMed. [Link]

  • U.S. Environmental Protection Agency. (2002). Fenamidone; Pesticide Tolerance. Federal Register. [Link]

  • de Melo Abreu, S., Herbert, P., Caboni, P., Cabras, P., Alves, A., & Garau, V. L. (2007). Validation and global uncertainty of a gas chromatographic with mass spectrometry method for fenamidone analysis in grapes and wines. LEPABE - Universidade do Porto. [Link]

  • Mohapatra, S., et al. (2017). Analytical method validation, dissipation and safety evaluation of combination fungicides fenamidone + mancozeb and iprovalicarb + propineb in/on tomato. National Institutes of Health. [Link]

  • University of Hertfordshire. Fenamidone (Ref: RPA 407213). AERU. [Link]

  • U.S. Environmental Protection Agency. (2011). Fenamidone; Pesticide Tolerances. Federal Register. [Link]

  • Hossain, M. I., et al. (2022). A Dynamic Multiple Reaction Monitoring Analytical Method for the Determination of Fungicide Residues in Drinking Water. MDPI. [Link]

  • Natursim Science Co., Ltd. (2024). Fenamidone. Natursim. [Link]

  • Du, T., et al. (2021). A positive-negative switching LC-MS/MS method for quantification of fenoldopam and its phase II metabolites: Applications to a pharmacokinetic study in rats. National Institutes of Health. [Link]

  • Du, T., et al. (2021). A positive–negative switching LC-MS/MS method for quantification of fenoldopam and its phase II metabolites: Applications to a pharmacokinetic study in rats. Texas Southern University's Research Profiles. [Link]

  • Li, Y., et al. (2020). Residue analysis of fungicides... using... ultrahigh-performance liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • Wang, P., et al. (2022). An Innovative Chiral UPLC-MS/MS Method for Enantioselective Determination and Dissipation in Soil of Fenpropidin Enantiomers. PubMed Central. [Link]

Sources

Troubleshooting & Optimization

Optimization of QuEChERS for challenging food matrices

Author: BenchChem Technical Support Team. Date: February 2026

{"answer":"# Technical Support Center: Optimization of QuEChERS for Challenging Food Matrices

Welcome to the Technical Support Center for advanced QuEChERS applications. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology for complex and challenging food matrices. As a Senior Application Scientist, I will provide in-depth, field-proven insights to help you navigate common issues and achieve accurate, reproducible results.

The core principle of QuEChERS is not just the extraction of target analytes, but the effective removal of matrix components that can interfere with analysis.[1] This guide is structured to address specific challenges you may encounter, explaining the causality behind experimental choices to empower you to troubleshoot effectively.

Troubleshooting Guide & FAQs

This section is organized by the type of challenging matrix. Each question directly addresses a common problem, followed by a detailed explanation and recommended protocol modifications.

High-Fat Matrices (e.g., Avocado, Nuts, Oils, Dairy)

High-fat matrices are notoriously difficult due to the co-extraction of lipids, which can cause significant matrix effects, contaminate analytical instruments, and lead to poor analyte recovery.[2][3]

Q1: My analyte recoveries are low and inconsistent in high-fat samples like avocado. What's causing this and how can I fix it?

A1: Low and variable recoveries in fatty matrices are often due to the partitioning of lipophilic (fat-soluble) analytes into the co-extracted fat layer, preventing their complete transfer into the acetonitrile phase.[2] Additionally, the sheer volume of lipids can interfere with the efficiency of the extraction and cleanup steps.

Causality: Acetonitrile is effective at extracting a wide range of pesticides, but it also has some miscibility with fats, leading to their co-extraction.[4] During the partitioning step, non-polar analytes will preferentially associate with the lipid phase over the more polar acetonitrile phase.

Troubleshooting & Optimization:

  • Freezing-Out/Winterization: A simple and effective step is to freeze the acetonitrile extract (e.g., -20°C for at least 2 hours to overnight) after the initial extraction and centrifugation.[5][6] This causes the fats and waxes to precipitate. A subsequent centrifugation step while the extract is still cold will pellet the solidified lipids, allowing you to decant the cleaner supernatant for d-SPE cleanup.

  • d-SPE Sorbent Selection: Standard PSA (Primary Secondary Amine) is insufficient for high-fat samples as it primarily removes sugars and fatty acids.[7][8] You need to incorporate a non-polar sorbent to target the lipids.

    • C18 (Octadecylsilane): This is the most common and effective choice for removing non-polar interferences like fats.[2][4][6][8]

    • Z-Sep/Z-Sep+: These are zirconia-based sorbents that are highly effective at removing fats and phospholipids through Lewis acid-base interactions.[2][9]

    • Enhanced Matrix Removal—Lipid (EMR—Lipid): This is a novel sorbent that has shown excellent efficiency in fat removal.[3][9]

Q2: I'm seeing significant signal suppression in my LC-MS/MS analysis of fatty matrices, even after cleanup. What else can I do?

A2: Signal suppression, a common matrix effect, occurs when co-eluting matrix components interfere with the ionization of target analytes in the mass spectrometer source.[2] If your cleanup isn't removing enough of the lipid interferences, this will be a persistent problem.

Troubleshooting & Optimization:

  • Increase Sorbent Amount: For matrices with >15% fat content, you may need to increase the amount of C18 or Z-Sep in your d-SPE tube.[10]

  • Pass-Through Cartridge SPE (cSPE): If d-SPE is still insufficient, a pass-through cSPE cleanup can be used.[6][11] Here, the extract is passed through a cartridge packed with a larger amount of sorbent (like C18 or a combination of sorbents). The interferences are retained on the cartridge while the analytes pass through. This is a more powerful cleanup step than d-SPE.

  • Matrix-Matched Standards: To compensate for unavoidable matrix effects, prepare your calibration standards in a blank matrix extract that has undergone the same QuEChERS procedure as your samples.[11][12] This helps to ensure that the standards and samples experience similar levels of signal suppression or enhancement, leading to more accurate quantification.

Highly Pigmented Matrices (e.g., Spinach, Berries, Red Peppers)

Pigments like chlorophyll and carotenoids are common interferences in fruits and vegetables. They can contaminate the analytical system and, in some cases, cause analyte degradation or signal suppression.[13]

Q1: My final extract is still green/orange. How do I effectively remove pigments like chlorophyll?

A1: The presence of color in your final extract indicates that pigments have not been sufficiently removed. While PSA can remove some polar pigments, a dedicated sorbent is needed for compounds like chlorophyll and carotenoids.[6][7]

Causality: Chlorophyll and carotenoids are large, non-polar molecules that are readily co-extracted into acetonitrile.

Troubleshooting & Optimization:

  • Graphitized Carbon Black (GCB): GCB is highly effective at removing pigments and sterols due to its planar structure which interacts with other planar molecules.[7][13]

  • Caution with GCB: GCB can also adsorb planar analytes, such as certain pesticides (e.g., carbendazim, thiabendazole, and hexachlorobenzene), leading to low recoveries.[12][14][15] If you are analyzing for these types of compounds, you should use GCB with caution, use a smaller amount, or consider an alternative.

  • Alternative Sorbents: Some newer proprietary sorbents, like Agilent's Carbon S or UCT's ChloroFiltr®, are designed to remove chlorophyll with less impact on planar pesticide recovery.[16][17]

Q2: I'm analyzing for planar pesticides and can't use GCB. What are my options for removing pigments?

A2: This is a classic QuEChERS challenge. You need to balance pigment removal with analyte recovery.

Troubleshooting & Optimization:

  • Reduced Amount of GCB: Test decreasing amounts of GCB in your d-SPE step to find a balance where pigment removal is adequate, but analyte loss is minimized.

  • Dual-Layer SPE Cartridges: Some commercially available SPE cartridges have dual layers of GCB and PSA. This can sometimes offer a better cleanup with less analyte loss compared to d-SPE with GCB.[15]

  • PSA and C18 Combination: While not as effective as GCB for chlorophyll, a combination of PSA and C18 can remove a significant amount of pigment and other interferences without affecting planar analytes.[15]

High-Sugar & High-Starch Matrices (e.g., Honey, Fruits, Potatoes)

Sugars and starches can cause issues by coating instrument inlets and columns, leading to performance degradation over time.[11] They can also contribute to matrix effects.

Q1: How can I effectively remove sugars and carbohydrates from my extracts?

A1: High concentrations of sugars and other carbohydrates require specific sorbents for effective removal.

Causality: Sugars are polar molecules that can be co-extracted with acetonitrile. PSA is a weak anion exchanger that has a strong affinity for polar molecules like sugars and organic acids.[7][11]

Troubleshooting & Optimization:

  • Primary Secondary Amine (PSA): PSA is the go-to sorbent for removing sugars and fatty acids.[7][8][11] For most high-sugar matrices, a standard d-SPE tube containing MgSO4 and PSA is sufficient.

  • C18 Combination: For more complex carbohydrates and starches, adding C18 to the d-SPE mix can improve removal.[11]

  • For Dry, Sugary Matrices (e.g., honey): It's crucial to hydrate the sample before extraction. For a 5g sample of honey, add 10mL of water and mix thoroughly before adding acetonitrile and the extraction salts. This ensures efficient partitioning.

Data & Protocols

Table 1: Recommended d-SPE Sorbents for Challenging Matrices
Matrix TypePrimary InterferenceRecommended SorbentsRationale & Cautions
High-Fat (>5% fat)Lipids, TriglyceridesMgSO₄ + PSA + C18 or Z-Sep(+) C18 and Z-Sep are crucial for removing non-polar fats. Consider a freezing-out step prior to d-SPE.[2][6][9]
Highly Pigmented Chlorophyll, CarotenoidsMgSO₄ + PSA + GCB (or alternative)GCB is very effective for pigments but can adsorb planar analytes.[7][12][15] Test analyte recovery.
High-Sugar/Starch Sugars, CarbohydratesMgSO₄ + PSA (+ C18 for complex carbs)PSA is highly effective at removing polar sugars and organic acids.[8]
Dry Samples (e.g., flour, tea)Low Water ContentStandard Sorbents (e.g., MgSO₄ + PSA)Pre-hydration is essential. Add water to the sample before adding acetonitrile and salts to enable proper partitioning.
Experimental Protocol: Modified QuEChERS for High-Fat Matrices (e.g., Avocado)

This protocol incorporates a freezing-out step and specialized d-SPE sorbents.

1. Sample Extraction & Partitioning: a. Weigh 15 g of homogenized avocado into a 50 mL centrifuge tube.[4] b. Add 15 mL of 1% acetic acid in acetonitrile. c. Add the appropriate internal standards. d. Add the contents of an AOAC 2007.01 extraction salt packet (6 g anhydrous MgSO₄, 1.5 g anhydrous NaOAc).[4][18] e. Shake vigorously for 1 minute. f. Centrifuge at ≥3000 rcf for 5 minutes.

2. Freezing-Out Step: a. Place the centrifuge tube containing the extract in a freezer at -20°C for at least 2 hours (or overnight).[5][6] b. Immediately after removing from the freezer, centrifuge again at ≥3000 rcf for 5 minutes to pellet the precipitated fats.

3. Dispersive SPE Cleanup: a. Transfer a 1 mL aliquot of the cold supernatant to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.[4] b. Vortex for 30 seconds. c. Centrifuge at ≥3000 rcf for 2 minutes.

4. Final Extract: a. The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS.

Visualizations

Workflow for Sorbent Selection in QuEChERS d-SPE

quechers_sorbent_selection start Start with Acetonitrile Extract matrix_type Identify Primary Matrix Interference start->matrix_type fat High Fat (>5%)? matrix_type->fat pigment Highly Pigmented? fat->pigment Yes add_c18 Add C18 or Z-Sep fat->add_c18 No sugar High Sugar? pigment->sugar Yes add_gcb Add GCB pigment->add_gcb No add_psa Use PSA sugar->add_psa No final_dspe Final d-SPE Formulation (Always includes MgSO₄) sugar->final_dspe Yes add_c18->pigment check_planar Planar Analytes of Interest? add_gcb->check_planar check_planar->sugar No reduce_gcb Use Reduced GCB or Alternative Sorbent check_planar->reduce_gcb Yes reduce_gcb->sugar add_psa->final_dspe

Caption: Decision tree for selecting d-SPE sorbents based on matrix type.

References

  • Restek Corporation. (2020, August 19). Modifying QuEChERS for complicated matrices- High Sugar & Starch Samples. Restek. [Link]

  • Lehotay, S. J., Mastovska, K., & Lightfield, A. R. (2005). Evaluation of Two Fast and Easy Methods for Pesticide Residue Analysis in Fatty Food Matrixes.
  • Phenomenex. (2025, April 1). QuEChERS Method for Pesticide Residue Analysis. Phenomenex. [Link]

  • Lozowicka, B., et al. (2016). Determination of pesticide residues in food matrices using the QuEChERS methodology. Food Chemistry, 190, 1079-1095.
  • ResearchGate. (2025, July 2). QuEChERS-based Analytical Methods Developed for LC-MS/MS Multiresidue Determination of Pesticides in Representative Crop Fatty Matrices: Olives and Sunflower Seeds. ResearchGate. [Link]

  • SlideShare. (2015, March 24). Chromatography: Pesticide Residue Analysis Webinar Series Pt 1 - Sample Prep Tips Using QuEChERS and Accelerated Solvent Extraction. SlideShare. [Link]

  • Chromatography Today. The Applications of QuEChERS Beyond Fruits and Vegetables. Chromatography Today. [Link]

  • Restek Corporation. (2020, December 7). Modifying QuEChERS for complicated matrices- Soil and Sediment. Restek. [Link]

  • QuEChERS.com. About the method. QuEChERS.com. [Link]

  • Hawach Scientific. (2023, March 1). The Highlights of HAWACH QuEChERS Products and Troubleshooting Tips. Hawach Scientific. [Link]

  • Restek Corporation. (2020, June 30). Modifying QuEChERS for complicated matrices- High Fat Samples. Restek. [Link]

  • Agilent Technologies. (2023, April 20). Rapid Analysis of Pesticides in Pigmented Fruits and Vegetables Using LC/MS/MS and GC/MS/MS. Agilent Technologies. [Link]

  • National Institutes of Health (NIH). Dispersive Solid Phase Extraction for the Analysis of Veterinary Drugs Applied to Food Samples: A Review. NIH. [Link]

  • LCGC International. The Grass Isn't Always Greener: Removal of Purple Pigmentation from Cannabis Using QuEChERS Extraction and Chlorofiltr® dSPE Cleanup. LCGC International. [Link]

  • National Institutes of Health (NIH). Application of Sorbent-Based Extraction Techniques in Food Analysis. NIH. [Link]

  • Restek Corporation. QuEChERS Methodology: AOAC Method. Restek. [Link]

  • Restek Corporation. (2018, May 15). How to Choose the Right dSPE for QuEChERS. Restek. [Link]

  • Biotage. (2023, April 12). What Really is a QuEChERS Cleanup?. Biotage. [Link]

  • Phenomenex. (2022, May 20). roQ QuEChERS Selection Guide. Phenomenex. [Link]

  • National Institutes of Health (NIH). Development and validation of a micro-QuEChERS method with high-throughput enhanced matrix removal followed with UHPLC-QqQ-MS/MS for analysis of raspberry ketone-related phenolic compounds in adipose tissues. NIH. [Link]

  • EURL-Pesticides.eu. (2006, December 6). The QuEChERS Method. EURL-Pesticides.eu. [Link]

  • Restek Corporation. (2020, May 25). Modifying QuEChERS for complicated matrices- Dry Samples. Restek. [Link]

  • Old Dominion University. Pesticide Analysis in Vegetables Using QuEChERS Extraction and Colorimetric Detection. ODU Digital Commons. [Link]

  • Hawach Scientific. (2025, August 5). How To Choose The Right SPE Sorbent For Your Application?. Hawach Scientific. [Link]

  • Malaysian Agricultural Research and Development Institute. Analysis of Pesticide Residues in Fruits and Vegetables Using Modified QuEChERS Method. MARDI. [Link]

  • Agilent Technologies. Agilent Quechers Selection Guide. Agilent Technologies. [Link]

  • National Institutes of Health (NIH). Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds. NIH. [Link]

  • LCTech. A New Automated On-line QuEChERS- HPLC Direct Injection Clean-up for Fatty Matrices. LCTech. [Link]

  • LCGC International. QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples. LCGC International. [Link]

  • NUCLEUS information resources. AOAC Official Method 2007.01 Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate. NUCLEUS. [Link]

  • Agilent Technologies. (2022, February 22). Lost and Found: Troubleshooting Missing Peaks in GC Analysis. Agilent Technologies. [Link]

  • The Column. Pesticide Residue Analysis: Tips and Tricks for the Whole Workflow. The Column. [Link]

  • YouTube. (2022, March 13). How QuEChERS works. YouTube. [Link]

  • ResearchGate. (2017, September 30). Modification of Multiresidue QuEChERS Protocol to Minimize Matrix Effect and Improve Recoveries for Determination of Pesticide Residues in Dried Herbs Followed by GC-MS/MS. ResearchGate. [Link]

  • Separation Science. (2024, October 31). QuEChERS Method Simplified: Key Steps and Applications. Separation Science. [Link]

  • Hawach Scientific. (2025, October 14). Basic Principle and Application of the QuEChERS Method. Hawach Scientific. [Link] "}

Sources

Improving peak shape and resolution for Fenamidone metabolites in HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to resolving challenges in the High-Performance Liquid Chromatography (HPLC) analysis of Fenamidone and its metabolites. As drug development and environmental monitoring demand increasing analytical precision, achieving optimal peak shape and resolution is paramount for accurate quantification and robust method validation. This guide is structured to provide you, our fellow scientists and researchers, with actionable, field-proven insights to troubleshoot and enhance your chromatographic separations. We will delve into the causality behind common issues and provide systematic protocols to restore and improve the performance of your HPLC methods.

Frequently Asked Questions (FAQs)

Q1: I'm observing poor peak shape (e.g., tailing or fronting) for all analytes in my chromatogram. What are the first things I should check?

When all peaks in a run are similarly distorted, the issue is likely systemic rather than chemical. Before delving into method-specific parameters, a systematic check of the HPLC hardware is the most efficient first step.

  • System Leaks: Check for any loose fittings from the pump to the detector. Even a minor leak can cause pressure fluctuations and distorted peaks.[1]

  • Pump Performance: Ensure the pump is delivering a stable, pulse-free flow. Inconsistent flow rates can lead to retention time shifts and peak broadening.[2] Listen for unusual noises and check for salt buildup around the pump seals, which may indicate a need for maintenance.[1]

  • Column Void or Contamination: A void at the head of the column or contamination of the inlet frit can cause peak splitting and tailing for all compounds.[1] This can happen over time due to pressure shocks or sample matrix effects.

  • Injector Issues: Problems with the injector rotor seal or a partially blocked sample loop can lead to poor peak shape and non-reproducible injection volumes.

Q2: My Fenamidone peak is exhibiting significant tailing, but other compounds in my standard mix look fine. What's the likely cause?

When a specific peak, particularly a basic compound, shows tailing, the primary suspect is secondary interactions between the analyte and the stationary phase. Fenamidone, an imidazolinone fungicide, has functional groups that can engage in these undesirable interactions.[3][4]

The most common cause is the interaction of basic analytes with acidic residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns.[5][6] At mobile phase pH values above approximately 3.5, these silanols become deprotonated (SiO-), creating negatively charged sites that can interact strongly with protonated basic compounds, leading to peak tailing.[6]

Solutions to Mitigate Silanol Interactions:

  • Lower Mobile Phase pH: Adding an acidifier like formic acid or phosphoric acid to the mobile phase (aiming for a pH between 2.5 and 3.5) will suppress the ionization of silanol groups, minimizing these secondary interactions. For MS compatibility, formic acid is preferred over non-volatile acids like phosphoric acid.[7]

  • Use an End-Capped Column: Modern, high-purity silica columns are typically "end-capped" to block a majority of the residual silanols. If you are using an older column, switching to a fully end-capped column can dramatically improve the peak shape for basic compounds.

  • Increase Buffer Concentration: A higher ionic strength buffer can help to shield the charged silanol sites, reducing their interaction with the analyte.

Q3: I am struggling to get baseline resolution between Fenamidone and one of its more polar metabolites, which elutes very early. How can I improve this separation?

Poor resolution between a parent compound and its polar metabolites is a common challenge, especially in reversed-phase HPLC where polar compounds have little retention. The goal is to increase the retention of the early-eluting metabolite without excessively retaining the parent compound.

Strategies for Improving Resolution:

  • Reduce Mobile Phase Strength: For reversed-phase chromatography, this means decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.[8] This will increase the retention of all compounds, but it often has a more pronounced effect on less-retained polar analytes, thereby improving resolution.

  • Employ a Gradient Elution: Start with a lower percentage of organic solvent to retain and separate the polar metabolites, then ramp up the organic content to elute the more hydrophobic parent compound, Fenamidone, in a reasonable time.

  • Change the Organic Modifier: Acetonitrile and methanol offer different selectivities.[9] If you are using acetonitrile, trying a method with methanol may alter the elution order or improve the spacing between your peaks of interest.

  • Optimize Column Temperature: Lowering the column temperature can increase retention and sometimes improve resolution, though it will also increase backpressure and run time.[10] Conversely, increasing the temperature can improve efficiency but may decrease retention.[8] It's a parameter that must be optimized empirically.

  • Increase Column Efficiency: Switching to a column with a smaller particle size (e.g., from 5 µm to sub-2 µm for UHPLC) or a longer column will increase the number of theoretical plates and, consequently, the resolving power.[8][11][12]

Troubleshooting Guides & Protocols

Systematic Troubleshooting Workflow for Peak Shape Issues

The following diagram outlines a logical workflow for diagnosing and resolving common peak shape problems. This systematic approach saves time and prevents unnecessary changes to a validated method.

G cluster_0 Start: Poor Peak Shape Observed cluster_1 Initial Diagnosis cluster_2 System-Wide Issues cluster_3 Analyte-Specific Issues start Observe Peak Tailing, Fronting, or Splitting all_peaks Are all peaks affected? start->all_peaks system_check Check for Leaks Verify Flow Rate Inspect Column for Voids all_peaks->system_check Yes peak_type Tailing or Fronting? all_peaks->peak_type No, only specific peaks system_resolved Problem Resolved system_check->system_resolved tailing Peak Tailing peak_type->tailing Tailing fronting Peak Fronting peak_type->fronting Fronting tailing_sol Lower Mobile Phase pH Increase Buffer Strength Use End-Capped Column tailing->tailing_sol fronting_sol Reduce Sample Concentration Decrease Injection Volume fronting->fronting_sol analyte_resolved Problem Resolved tailing_sol->analyte_resolved fronting_sol->analyte_resolved

Caption: A systematic workflow for troubleshooting HPLC peak shape issues.

Data & Method Parameters

Understanding Fenamidone Properties

A clear understanding of the analyte's physicochemical properties is crucial for method development.

PropertyValueSignificance for HPLC
Molecular Formula C₁₇H₁₇N₃OS[4][13]Influences molecular weight and potential for UV detection.
LogP (Kow) 2.8[13][14]Indicates moderate hydrophobicity, suitable for reversed-phase HPLC.
Aqueous Solubility 7.8 mg/L (at 20°C)[13][14]Low solubility necessitates dissolution in an organic solvent for sample preparation.
Chemical Class Imidazolinone Fungicide[3][4]The imidazole moiety can act as a weak base, leading to potential silanol interactions.

Recommended Starting HPLC Conditions for Fenamidone Analysis

This table provides a robust starting point for developing a method for Fenamidone and its metabolites, based on established analytical procedures.[7][15]

ParameterRecommendationRationale & Expert Notes
Column C18 (Octadecylsilyl), 2.1-4.6 mm ID, 100-150 mm length, ≤ 3.5 µm particle sizeC18 is the standard for reversed-phase and provides good retention for moderately nonpolar compounds like Fenamidone. Smaller particles improve efficiency and resolution.[12]
Mobile Phase A Water with 0.1% Formic AcidAcidification is critical to suppress silanol interactions and ensure sharp, symmetrical peaks for Fenamidone.[16]
Mobile Phase B Acetonitrile or MethanolAcetonitrile is often the first choice due to its lower viscosity and wider UV window.[9]
Elution Mode GradientA gradient is highly recommended to resolve polar metabolites from the parent compound. A typical gradient might start at 20-30% B and ramp to 90-95% B.
Flow Rate 0.8 - 1.2 mL/min (for 4.6 mm ID) / 0.2 - 0.5 mL/min (for 2.1 mm ID)Adjust based on column dimensions and particle size to maintain optimal linear velocity.
Column Temp. 25 - 40 °CMaintaining a consistent, elevated temperature can improve peak shape and reduce run times, but must be controlled for reproducibility.[10]
Detection (UV) 230 nm[15]Fenamidone has a UV absorbance maximum around 230 nm, providing good sensitivity.
Injection Volume 5 - 20 µLKeep the volume as low as possible to prevent band broadening. The sample should ideally be dissolved in the initial mobile phase.
Experimental Protocol: Optimizing Resolution of Fenamidone and a Co-eluting Metabolite

This protocol provides a step-by-step guide to systematically improve the separation between two poorly resolved peaks.

Objective: To achieve a resolution (Rs) of >1.5 between Fenamidone and a critical co-eluting metabolite.

Methodology:

  • Establish a Baseline:

    • Run your current method with a standard containing both Fenamidone and the metabolite of interest.

    • Record the retention times, peak widths, and calculate the current resolution (Rs).

  • Optimize Mobile Phase Strength (Isocratic or Initial Gradient Condition):

    • Decrease the percentage of organic solvent (Mobile Phase B) by 5% (e.g., from 60% Acetonitrile to 55%).

    • Equilibrate the column for at least 10 column volumes.

    • Inject the standard and re-calculate the resolution.

    • Repeat this process, decreasing the organic content in 2-5% increments, until resolution is achieved or retention times become excessively long.

  • Evaluate a Gradient Elution (if not already in use):

    • Based on the isocratic holds, design a shallow gradient. For example, if good retention was observed at 30% B and the parent elutes around 70% B, design a gradient from 30% B to 80% B over 10-15 minutes.

    • This approach is highly effective for separating analytes with different polarities, like a parent drug and its metabolites.

  • Assess an Alternative Organic Modifier:

    • If resolution is still insufficient, switch the organic modifier. If you were using acetonitrile, prepare a new Mobile Phase B with methanol.

    • Important: The solvent strength of methanol is lower than acetonitrile. You may need to adjust the mobile phase composition to achieve similar retention times.

    • Repeat the optimization steps (2 and 3) with methanol to see if the change in selectivity improves the separation.

  • Consider Column Efficiency:

    • If mobile phase optimization does not yield the desired resolution, the issue may be a lack of column efficiency.

    • Switch to a column with a smaller particle size or a longer length to increase the theoretical plates, which directly enhances resolving power.[8][12]

By following these structured FAQs and protocols, you will be well-equipped to diagnose and resolve the most common peak shape and resolution issues encountered during the HPLC analysis of Fenamidone and its metabolites, leading to more accurate and reliable data.

References

  • SIELC Technologies. (n.d.). Separation of Fenamidone on Newcrom R1 HPLC column.
  • University of Hertfordshire. (n.d.). Fenamidone (Ref: RPA 407213). AERU.
  • [Username]. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube.
  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution.
  • PharmaGuru. (2025, June 6). How To Improve Resolution In HPLC: 5 Simple Tips.
  • ChemicalBook. (2025, December 29). FENAMIDONE | 161326-34-7.
  • E3S Web of Conferences. (n.d.). Determination of fenamidone residues by surface-enhanced Raman spectroscopy.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • National Center for Biotechnology Information. (n.d.). Fenamidone. PubChem.
  • AKJournals. (2017, August 5). Development and Validation of High-Performance Liquid Chromatography Method for Determination of Some Pesticide Residues in Tabl.
  • Chromatography Today. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Korean Society for Horticultural Science. (n.d.). Development of Analytical Method for Fenamidone Residues in Horticultural Crops Using HPLC-UVD/MS.
  • Agilent. (2022, August 16). Tips to Help Maximize Resolution.
  • Chrom Tech, Inc. (2025, October 14). Methods for Changing Peak Resolution in HPLC.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Journal of Pharmaceutical and Allied Sciences. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • Natursim Science Co., Ltd. (2024, April 23). Fenamidone - Knowledge.
  • National Center for Biotechnology Information. (n.d.). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. PMC.

Sources

Stability of Fenamidone metabolites in stored analytical samples

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with fenamidone and its metabolites. It is designed to address common challenges related to the stability of analytical samples during storage, offering practical, field-proven insights and solutions.

Introduction to Fenamidone Stability

Fenamidone is an imidazolinone fungicide used to control Oomycete fungi on a variety of crops.[1] Its efficacy and environmental fate are closely linked to its degradation into various metabolites. For accurate risk assessment and residue monitoring, it is crucial to understand the stability of both the parent compound, fenamidone, and its key metabolites in collected samples from the moment of sampling until the final analysis.[2][3] Degradation can occur even under frozen storage conditions, potentially leading to inaccurate quantification and misinterpretation of residue data.[2] This guide will walk you through the critical factors influencing stability and provide robust protocols to ensure the integrity of your results.

The primary metabolites of fenamidone can vary depending on the matrix (e.g., soil, water, plant, or animal tissues) and environmental conditions.[1][4] Key transformation products include those formed through hydrolysis, oxidation, and cleavage of the imidazolinone ring structure.[1][5] Ensuring these compounds remain stable in stored samples is a foundational requirement for any residue analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of fenamidone and its metabolites in stored samples?

A1: The stability of fenamidone and its metabolites is primarily influenced by three factors:

  • Storage Temperature: This is the most critical factor. The standard recommendation for pesticide residue samples is storage at or below -18°C to minimize chemical and enzymatic degradation.[2]

  • Sample Matrix: The type of sample (e.g., soil, water, plant tissue like tomatoes, or animal tissue) can significantly impact stability. Matrix components can catalyze degradation or, conversely, have a protective effect. The pH of the matrix is also a key consideration, as fenamidone's hydrolysis rate is pH-dependent, being more rapid in acidic (pH 4) and alkaline (pH 9) conditions than in neutral (pH 7) conditions.[1][5]

  • Exposure to Light: Photodegradation can be a significant pathway for fenamidone degradation.[1] Samples should always be stored in amber or opaque containers to protect them from light, especially during collection, transport, and processing.

Q2: How long can I store my samples before analysis?

A2: According to OECD and EPA guidelines, if samples are analyzed within 30 days of collection and have been kept consistently frozen, a formal storage stability study may not be required, provided there's a justification that the residues are not volatile or labile.[2][3] However, for longer storage periods, a stability study is mandatory to demonstrate that residue levels do not significantly decline.[2][3] These studies should ideally be conducted on the same matrix and for a duration that exceeds the actual storage time of your test samples.

Q3: Do I need to test the stability of each metabolite individually?

A3: Yes, where the residue definition includes multiple components (the parent compound and specific metabolites), studies must be designed to demonstrate the stability of each component.[2] Some metabolites may be more or less stable than the parent compound under the same storage conditions. Therefore, you must fortify control samples with each analyte of interest or use samples with incurred residues containing all relevant components.[2][6]

Q4: What is the difference between using incurred residues and fortified samples for stability studies?

A4:

  • Incurred Residues are those present in a sample from real-world application or exposure (e.g., a crop harvested after being sprayed with fenamidone).[2][6] These are considered the "gold standard" for stability studies as the residues are naturally incorporated into the sample matrix, providing a more realistic representation of stability.[6]

  • Fortified (Spiked) Samples are created in the laboratory by adding a known amount of the pesticide and its metabolites to a control (untreated) sample matrix.[2][3] This is a more common approach as it allows for precise control over the initial concentration. When using fortified samples, it is crucial to ensure the spiking procedure allows for adequate interaction between the analyte and the matrix.

Troubleshooting Guide: Common Stability Issues

ProblemPotential Cause(s)Recommended Solution(s)
Low recovery of parent fenamidone, but an increase in a known metabolite. Degradation of the parent compound into the metabolite during storage or sample processing.1. Verify Storage Temperature: Check freezer logs to ensure the temperature was consistently maintained at ≤ -18°C. 2. Review Sample Handling: Ensure samples were protected from light and processed quickly upon thawing to minimize degradation. 3. Analyze Freshly Fortified Samples: At each analysis time point, analyze a freshly prepared fortified control sample. This helps differentiate between losses due to storage and losses during the analytical procedure.[6]
Consistently low recovery for all analytes (parent and metabolites) in stored samples compared to freshly fortified samples. 1. Improper Storage: Temperature fluctuations or freeze-thaw cycles can accelerate degradation. 2. Sublimation: If samples are not sealed properly, volatile compounds may be lost over time, even when frozen. 3. Adhesion to Container: Certain compounds may adsorb to the walls of plastic storage containers.1. Use a Calibrated, Monitored Freezer: Ensure the storage unit is reliable and its temperature is continuously monitored. 2. Use Appropriate Containers: Store samples in tightly sealed glass or high-quality polypropylene containers with secure caps. Amber containers are recommended to prevent photolysis.[7] 3. Re-evaluate Extraction Efficiency: The extraction procedure may be less efficient for aged or degraded residues. Verify your analytical method's performance with stored, fortified samples.
High variability in results between duplicate stored samples. 1. Non-Homogeneous Sample: The analyte may not be evenly distributed throughout the sample matrix, especially in solid samples like soil or plant tissue. 2. Inconsistent Fortification: If using spiked samples, the initial fortification may not have been uniform. 3. Partial Thawing: Inconsistent thawing of samples before extraction can lead to variable results.1. Improve Homogenization: Ensure the entire sample is thoroughly homogenized (e.g., using a high-speed blender for crops or grinding for soil) before taking analytical subsamples. 2. Refine Spiking Technique: For fortification, ensure the standard solution is added to the sample in a way that allows for thorough mixing and equilibration before freezing. 3. Standardize Thawing Protocol: Allow samples to thaw completely and equilibrate to room temperature before extraction. Do not refreeze and re-thaw samples.
Appearance of unknown peaks or degradation products in the chromatogram of stored samples. Degradation of fenamidone or its primary metabolites into other, unmonitored transformation products.1. Utilize High-Resolution Mass Spectrometry (HRMS): Techniques like LC-Orbitrap-MS can help tentatively identify unknown degradation products based on their accurate mass and fragmentation patterns.[8][9] 2. Review Degradation Pathways: Consult literature on fenamidone's environmental fate to predict potential degradants.[1][10] For example, hydrolysis at different pH values yields different major products.[5] 3. Expand Analytical Method: If a significant degradant is identified, consider including it as a target analyte in your method and stability study.

Experimental Protocols & Methodologies

Protocol 1: Freezer Storage Stability Study (Fortified Samples)

This protocol outlines a general procedure for conducting a freezer storage stability study based on OECD and EPA guidelines.[2][3]

Objective: To determine the stability of fenamidone and its key metabolites in a specific sample matrix when stored frozen over a defined period.

Materials:

  • Control (blank) sample matrix (e.g., homogenized tomato, sieved soil).

  • Certified analytical standards of fenamidone and target metabolites.

  • Appropriate solvents for stock and spiking solutions (e.g., acetonitrile).[7]

  • Homogenizer/blender, analytical balance, volumetric flasks.

  • Amber glass or polypropylene storage containers.

  • Calibrated freezer set to ≤ -18°C.

  • Validated analytical method and instrumentation (e.g., LC-MS/MS).[11][12]

Procedure:

  • Preparation of Fortified Samples:

    • Homogenize a sufficient quantity of the control matrix.

    • Weigh out multiple analytical portions (e.g., 10 g each) into separate storage containers.

    • Prepare a spiking solution containing fenamidone and its metabolites at a known concentration. The fortification level should be appropriate for the analytical method, typically around 10x the Limit of Quantitation (LOQ).[3]

    • Fortify each sample portion with a precise volume of the spiking solution. Prepare enough samples for all time points, with at least duplicates for each stored time point and a minimum of five for the Day 0 analysis.[6]

    • Thoroughly mix each fortified sample and allow it to equilibrate for a short period (e.g., 1-2 hours) to ensure interaction with the matrix.

  • Storage:

    • Immediately after preparation, take the "Day 0" samples for analysis.

    • Place the remaining containers in the freezer (≤ -18°C). Ensure they are clearly labeled with the study ID, analyte(s), matrix, and date.

  • Analysis:

    • Day 0 Analysis: Extract and analyze the five replicate Day 0 samples immediately. This establishes the initial concentration (C₀).

    • Time Point Analysis: At predetermined intervals (e.g., 1, 3, 6, 9, 12 months), remove duplicate samples from the freezer.

    • Concurrent Recoveries: At each time point, fortify a fresh control sample with the same spiking solution and analyze it alongside the stored samples. This "procedural recovery" demonstrates the method is performing correctly on that day and distinguishes storage loss from analytical loss.[6]

    • Analyze the stored samples and the concurrent recovery samples using the validated analytical method.

  • Data Evaluation:

    • Calculate the mean concentration of the stored samples at each time point (Cₜ).

    • Calculate the percentage of residue remaining using the formula: % Remaining = (Cₜ / C₀) * 100

    • Residues are generally considered stable if the mean concentration of the stored samples is within ±30% of the Day 0 concentration.

Data Presentation: Example Stability Data

The following table illustrates how to present stability data for Fenamidone and a key metabolite, RPA 410193, in a stored tomato matrix.

Time PointAnalyteMean Concentration (mg/kg) ± SD (n=2)Day 0 Concentration (mg/kg) ± SD (n=5)Percent Remaining
Day 0 Fenamidone-0.102 ± 0.004100%
RPA 410193-0.105 ± 0.006100%
3 Months Fenamidone0.098 ± 0.0070.102 ± 0.00496.1%
RPA 4101930.101 ± 0.0050.105 ± 0.00696.2%
6 Months Fenamidone0.095 ± 0.0080.102 ± 0.00493.1%
RPA 4101930.097 ± 0.0060.105 ± 0.00692.4%
12 Months Fenamidone0.089 ± 0.0090.102 ± 0.00487.3%
RPA 4101930.091 ± 0.0070.105 ± 0.00686.7%

Data are hypothetical for illustrative purposes.

Visualizations and Workflows

Diagram 1: General Workflow for a Freezer Storage Stability Study

This diagram illustrates the key steps and decision points in conducting a storage stability study.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation prep_matrix Select & Homogenize Control Matrix prep_spike Prepare Fortification Standard fortify Fortify Samples (n > 5 for Day 0, n>=2 per timepoint) prep_spike->fortify day0 Analyze Day 0 Samples (Establish C₀) fortify->day0 storage Store Samples (≤ -18°C in darkness) fortify->storage calculate Calculate % Remaining (Cₜ / C₀) * 100 day0->calculate timepoint Remove Samples at Time Point 't' storage->timepoint concurrent Prepare & Analyze Concurrent Recovery timepoint->concurrent analyze_stored Analyze Stored Samples (Determine Cₜ) timepoint->analyze_stored concurrent->analyze_stored Compare against analyze_stored->calculate decision Is % Remaining within acceptable limits (e.g., 70-130%)? calculate->decision report_stable Report: Stable for Duration 't' decision->report_stable Yes report_unstable Report: Unstable Investigate & Troubleshoot decision->report_unstable No

Caption: Workflow for a typical freezer storage stability study.

References

  • Environmental Chemistry Methods: Fenamidone (RPA 407213); 453858-17. (URL: )
  • Determination of fenamidone residues by surface-enhanced Raman spectroscopy. E3S Web of Conferences. (URL: [Link])

  • Storage stability of residues. Pesticide Registration Toolkit. (URL: [Link])

  • Development of Analytical Method for Fenamidone Residues in Horticultural Crops Using HPLC-UVD/MS. Korean Journal of Horticultural Science and Technology. (URL: [Link])

  • Determination of fenamidone residues by surface-enhanced Raman spectroscopy. E3S Web of Conferences. (URL: [Link])

  • Analytical method validation, dissipation and safety evaluation of combination fungicides fenamidone + mancozeb and iprovalicarb + propineb in/on tomato. National Institutes of Health. (URL: [Link])

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Stability of Pesticide Residues in Stored Commodities. OECD. (URL: [Link])

  • Test No. 506: Stability of pesticide residues in stored commodities. OECD. (URL: [Link])

  • Dissipation kinetics of fenamidone, propamocarb and their metabolites in ambient soil and water samples and unknown screening of metabolites. ResearchGate. (URL: [Link])

  • Dissipation kinetics of fenamidone, propamocarb and their metabolites in ambient soil and water samples and unknown screening of metabolites. PubMed. (URL: [Link])

  • Dissipation kinetic studies of fenamidone and propamocarb in vegetables under greenhouse conditions using liquid and gas chromatography coupled to high-resolution mass spectrometry. PubMed. (URL: [Link])

  • B.7.7 Processing. Environmental Protection Agency. (URL: [Link])

  • Fenamidone: Drinking Water Assessment for the Proposed IR-4 New Uses on Basil and Leafy. Regulations.gov. (URL: [Link])

  • Fenamidone. Natursim Science Co., Ltd.. (URL: [Link])

  • Template FAO/JMPR evaluations. Food and Agriculture Organization of the United Nations. (URL: [Link])

  • FENAMIDONE. World Health Organization. (URL: [Link])

Sources

Minimizing interferences in the analysis of Fenamidone degradation products

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Interferences in the Analysis of Fenamidone and its Degradation Products

Introduction

Welcome to the Technical Support Center. This guide is designed for researchers, analytical chemists, and food safety professionals who are working on the quantification of Fenamidone and its degradation products. Fenamidone is an effective imidazolinone fungicide used to control Oomycete diseases in a variety of crops, including grapes, vegetables, and potatoes[1][2][3]. Due to its widespread use, regulatory bodies require accurate monitoring of its residues and associated metabolites in environmental and food matrices.

The analysis of these compounds, typically by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), is often challenged by significant interferences from co-extracted matrix components. These interferences, collectively known as "matrix effects," can suppress or enhance the analyte signal, leading to inaccurate quantification and poor method reproducibility[4]. This guide provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to help you develop robust, accurate, and reliable analytical methods.

Part 1: Understanding the Core Challenge - Analytes and Matrix Effects

This section addresses foundational knowledge about Fenamidone's degradation and the nature of analytical interferences.

Q1: What are the primary degradation products of Fenamidone that I should be monitoring?

A: The degradation of Fenamidone in the environment is influenced by factors like soil microbes and pH. While Fenamidone itself is the primary target, several degradation products have been identified as relevant for monitoring. Based on environmental fate studies, you should consider the following key compounds:

  • RPA 412708 and RPA 412636: These are two major metabolites observed in soil degradation studies.[5]

  • RPA 410193: A major hydrolysis product formed under acidic conditions (pH 4).[5]

  • Acetophenone and RPA-411639: Identified as the main metabolites in some dissipation studies, with metabolites sometimes reaching up to 25% of the initial Fenamidone concentration.[6]

It is crucial to obtain analytical standards for both the parent compound and its relevant metabolites to ensure accurate identification and quantification[7][8]. The specific metabolites to include in your method will depend on the matrix and the regulatory framework you are following.

Q2: What exactly are "matrix effects" in LC-MS/MS, and how do they impact my results?

A: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix[4][9]. This is a major challenge in ESI-based LC-MS/MS analysis[4]. These effects manifest in two ways:

  • Ion Suppression: This is the more common effect, where co-eluting matrix components (e.g., salts, sugars, lipids, pigments) compete with the analyte for ionization in the MS source. This reduces the number of analyte ions that reach the detector, resulting in a lower signal and potentially causing you to underestimate the analyte's concentration.[9][10]

  • Ion Enhancement: Less frequently, co-eluting compounds can improve the ionization efficiency of the analyte, leading to a stronger signal and an overestimation of the concentration.[4][11]

Matrix effects are problematic because they are often sample-dependent and can lead to poor accuracy, precision, and high limits of detection[12]. For example, a study on various food matrices showed that signal suppression was more frequently observed than enhancement[13]. Understanding and mitigating these effects is the single most critical step in developing a reliable method.

Part 2: Troubleshooting Sample Preparation - The First Line of Defense

Effective sample preparation is crucial for removing a majority of interfering compounds before they ever reach your analytical instrument.

Q3: My analyte recoveries are low and inconsistent. What are the most common pitfalls during the initial extraction?

A: Low and variable recoveries often point to issues in the initial extraction step. The goal is to efficiently transfer the analytes from a complex solid or liquid matrix into an organic solvent. Here are the key factors to investigate:

  • Solvent Choice: The extraction solvent must be effective at solubilizing Fenamidone and its metabolites. Acetonitrile is widely used in pesticide residue analysis, particularly in QuEChERS-based methods, because it provides high recovery for a broad range of pesticides and extracts fewer interfering matrix components (like lipids and pigments) compared to solvents like acetone[14][15].

  • Homogenization: Inconsistent homogenization is a primary source of variability. Ensure your entire laboratory sample is thoroughly homogenized to achieve a uniform distribution of residues before taking an analytical sub-sample. For solid samples like tomatoes, this involves chopping and blending the entire sample[16]. Storing samples properly (e.g., at 0°C or below) immediately after collection is also vital to prevent degradation before analysis begins[16].

  • Solvent-to-Sample Ratio: An insufficient volume of extraction solvent can lead to incomplete extraction. Ensure you are using an adequate ratio, typically at least 2:1 or 3:1 (solvent volume to sample weight), to ensure thorough interaction with the sample matrix.

  • Extraction Technique: Vigorous shaking or high-speed homogenization is necessary to ensure the solvent penetrates the sample matrix completely. For QuEChERS, this typically involves shaking vigorously for at least one minute[17].

Workflow 1: Modified QuEChERS Protocol for Fenamidone in Tomato

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined and effective approach for sample preparation in many food matrices[18][19]. Below is a validated, step-by-step protocol optimized for a moderately complex matrix like tomato.

  • Homogenization: Homogenize 1 kg of whole tomatoes in a blender to create a uniform puree.

  • Extraction:

    • Weigh 10 g (± 0.1 g) of the homogenized tomato sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate internal standard(s) at this stage if using them for quantification.

    • Add a QuEChERS salt packet containing 4 g MgSO₄ (magnesium sulfate) and 1 g NaCl (sodium chloride). The MgSO₄ aids in partitioning the water from the acetonitrile, while NaCl helps to reduce emulsions.

    • Cap the tube tightly and shake vigorously for 1 minute. Use a mechanical shaker for best consistency.

  • Centrifugation: Centrifuge the tube at ≥ 4000 rpm for 5 minutes. This will separate the sample into three layers: a solid layer of tomato pulp at the bottom, an aqueous layer, and the top acetonitrile layer containing your analytes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the supernatant (the top acetonitrile layer) into a 2 mL d-SPE tube.

    • The d-SPE tube should contain 150 mg MgSO₄ (to remove residual water) and 50 mg PSA (Primary Secondary Amine). PSA is a weak anion exchanger that effectively removes organic acids, sugars, and some fatty acids which are common interferences in tomato.

    • Vortex the d-SPE tube for 30 seconds.

  • Final Centrifugation & Filtration:

    • Centrifuge the d-SPE tube at high speed (e.g., 10,000 rpm) for 2 minutes.

    • Carefully take the final, cleaned extract and filter it through a 0.22 µm syringe filter (e.g., PTFE) into an autosampler vial for LC-MS/MS analysis.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Cleanup (d-SPE) cluster_final Final Preparation Homogenate 10g Homogenized Tomato Sample Add_Solvent Add 10mL Acetonitrile Homogenate->Add_Solvent Add_Salts Add QuEChERS Salts (MgSO4, NaCl) Add_Solvent->Add_Salts Shake Shake Vigorously (1 min) Add_Salts->Shake Centrifuge1 Centrifuge (5 min) Shake->Centrifuge1 Supernatant Take 1mL Supernatant Centrifuge1->Supernatant Acetonitrile Layer Add_dSPE Add to d-SPE Tube (150mg MgSO4, 50mg PSA) Supernatant->Add_dSPE Vortex Vortex (30s) Add_dSPE->Vortex Centrifuge2 Centrifuge (2 min) Vortex->Centrifuge2 Filter Filter (0.22 µm) Centrifuge2->Filter Clean Extract Analysis LC-MS/MS Analysis Filter->Analysis

Caption: QuEChERS sample preparation workflow for Fenamidone analysis in tomato.

Q4: How should I modify my cleanup strategy for highly complex matrices like spinach (high pigment) or avocado (high fat)?

A: One size does not fit all in sample cleanup. For complex matrices, you must add specific sorbents to your d-SPE cleanup step to target the dominant interferences.

Matrix TypePrimary InterferenceRecommended d-SPE SorbentMechanism of Action
High Pigment (e.g., Spinach, Kale)Chlorophyll, CarotenoidsGCB (Graphitized Carbon Black) Removes planar molecules like pigments through strong π-π interactions. Caution: GCB can also adsorb planar pesticides, so always validate recoveries for your target analytes.[14][20]
High Fat/Lipid (e.g., Avocado, Nuts)Fatty Acids, LipidsC18 (Octadecylsilane) Retains non-polar compounds like fats and oils through hydrophobic interactions.[14]
General Purpose (e.g., Fruits, Vegetables)Organic Acids, SugarsPSA (Primary Secondary Amine) A weak anion exchanger that effectively removes polar interferences like organic acids and sugars.[14][21]

Pro-Tip: For a matrix that is both high in pigment and fat, a combination of d-SPE sorbents (e.g., PSA + C18 + GCB) may be necessary. However, always start with the simplest combination and add complexity only as needed, as each additional sorbent increases the risk of analyte loss.

Part 3: Optimizing Chromatographic and Mass Spectrometric Parameters

Even with excellent sample prep, some matrix components will reach your instrument. Here’s how to handle them.

Q5: I'm seeing interfering peaks that co-elute with my analyte. How can I improve my chromatographic separation?

A: Co-elution is a direct cause of matrix effects. Improving your chromatographic separation is key to moving interfering compounds away from your analyte's retention time.

  • Optimize the Gradient: A shallower gradient around the elution time of your analyte can often resolve co-eluting peaks. Increase the total run time to give compounds more time to separate on the column.

  • Change Column Chemistry: If gradient optimization fails, the interference may have similar properties to your analyte on your current column. Switching to a column with a different stationary phase chemistry can alter selectivity. For multi-residue pesticide analysis, C18 columns are common, but consider a Phenyl-Hexyl phase for compounds with aromatic rings or a Pentafluorophenyl (PFP) phase for polar compounds to achieve different elution patterns.[22]

  • Adjust Mobile Phase: Small changes to the mobile phase can have a big impact. Adding a low concentration of an acid like formic acid (0.1%) can improve peak shape for many compounds. Ensure you are using high-purity (LC-MS grade) solvents to avoid introducing contamination.

Q6: How do I use MS/MS settings to definitively confirm my analyte's identity and avoid false positives from interferences?

A: The power of tandem mass spectrometry (MS/MS) lies in its specificity. Relying on a single signal is risky. A robust method should use Multiple Reaction Monitoring (MRM) with at least two transitions per compound.

  • Precursor Ion: This is the mass-to-charge ratio (m/z) of your parent molecule (e.g., Fenamidone).

  • Product Ions: When the precursor ion is fragmented in the collision cell, it produces smaller, characteristic fragment ions. These are your product ions.

Confirmation Protocol:

  • Select Transitions: For each analyte, select one "quantifier" transition (the most intense and stable product ion) and at least one "qualifier" transition (a second, stable product ion).

  • Analyze Standards: Inject a pure analytical standard and determine the retention time and the ion ratio (the intensity of the qualifier divided by the intensity of the quantifier).

  • Analyze Samples: For a peak in a sample to be positively identified, it must meet three criteria:

    • It must have the same retention time as the standard (within a narrow tolerance, e.g., ±0.1 min).

    • It must contain both the quantifier and qualifier transitions.

    • The ion ratio in the sample must match the ion ratio from the standard within a specified tolerance (e.g., ±30%).

This three-point confirmation system provides very high confidence that you are measuring your target analyte and not a matrix interference with a similar mass[4][13].

MRM_Logic Start Peak Detected at Expected Retention Time Check_Quant Quantifier Ion Present? Start->Check_Quant Check_Qual Qualifier Ion Present? Check_Quant->Check_Qual Yes Reject Interference / Not Confirmed Check_Quant->Reject No Check_Ratio Ion Ratio Matches Standard (±30%)? Check_Qual->Check_Ratio Yes Check_Qual->Reject No Confirm Analyte Confirmed Check_Ratio->Confirm Yes Check_Ratio->Reject No

Sources

Column selection for optimal separation of Fenamidone isomers

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Optimal Chiral Column Selection and Method Development

For: Researchers, scientists, and drug development professionals engaged in the chiral separation of Fenamidone.

Part 1: Frequently Asked Questions (FAQs)

This section provides immediate answers to common high-level questions regarding the analysis of Fenamidone isomers.

Q1: What is Fenamidone and why is the separation of its isomers critical?

Fenamidone is a widely used fungicide belonging to the imidazolinone class, effective against a range of plant diseases caused by oomycetes.[1] Structurally, Fenamidone possesses a single chiral center, meaning it exists as a pair of non-superimposable mirror images called enantiomers. While these enantiomers have identical physical and chemical properties in an achiral environment, they can exhibit significantly different biological activities, toxicities, and degradation rates in the chiral environment of biological systems and the broader ecosystem.[2][3] Regulatory bodies increasingly require data on individual enantiomers, making their accurate separation and quantification essential for environmental risk assessment, residue monitoring, and the development of more effective and safer agrochemical products.[2][3]

Q2: I'm using a standard C18 reverse-phase column but my Fenamidone enantiomers are co-eluting. Is my column faulty?

No, your column is likely performing as expected. Standard reverse-phase columns like C18 have an achiral stationary phase. Enantiomers interact with this surface identically, resulting in the same retention time and, therefore, co-elution (a single peak). To separate enantiomers, a chiral environment is required. In High-Performance Liquid Chromatography (HPLC), this is achieved by using a Chiral Stationary Phase (CSP).[4][5]

Q3: What is a Chiral Stationary Phase (CSP) and how does it work?

A CSP is a column packing material that is itself chiral. The most common and successful CSPs for a wide range of compounds, including fungicides, are based on polysaccharide derivatives (e.g., cellulose or amylose) that are coated or immobilized onto a silica support.[4][6][7]

The separation mechanism relies on the formation of transient, diastereomeric complexes between the Fenamidone enantiomers and the chiral selector of the CSP.[8] One enantiomer will form a slightly more stable complex with the CSP than the other, causing it to be retained longer on the column and thus elute later, achieving separation.[8] This chiral recognition is driven by a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole forces, and steric hindrance.[6][8]

Part 2: Troubleshooting Guide - Column Selection & Method Optimization

This section addresses specific technical problems in a question-and-answer format, providing detailed, actionable advice.

Q4: I need to select a column for Fenamidone separation. Where do I start?

The Challenge: Predicting the best CSP for a novel separation is notoriously difficult.[4] A systematic screening approach is the most efficient path to success.

The Solution: Start with Polysaccharide-Based CSPs.

For compounds like Fenamidone and other fungicides, polysaccharide-based CSPs are the most versatile and have the highest success rates.[4][7][9] It is recommended to screen a set of columns with different chiral selectors to maximize the chances of finding a suitable separation.

Recommended Initial Screening Columns:

  • Amylose-based CSP: e.g., Amylose tris(3,5-dimethylphenylcarbamate). These are often effective for a broad range of racemates.

  • Cellulose-based CSP: e.g., Cellulose tris(3,5-dimethylphenylcarbamate). These often provide different selectivity compared to their amylose counterparts.

  • Substituted Polysaccharide CSPs: Columns with different substituents on the phenylcarbamate groups (e.g., chloro- or methyl-substituents) can offer unique selectivities and should be included in a comprehensive screen.[6][10]

Q5: My chosen chiral column provides poor resolution (Rs < 1.5). How can I improve it?

The Cause: Poor resolution is a function of low selectivity (α) or poor column efficiency (N). This can be addressed by systematically optimizing the mobile phase and other chromatographic parameters.

Optimization Workflow:

  • Mobile Phase Composition: This is the most powerful tool for optimizing chiral separations.

    • Normal-Phase (NP) Mode: This mode (e.g., Hexane/Isopropanol) is often the most effective for polysaccharide CSPs, yielding high success rates.[4] Vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol). Decreasing the alcohol percentage generally increases retention and can improve resolution, but may also increase analysis time.[9]

    • Reversed-Phase (RP) Mode: This mode (e.g., Acetonitrile/Water or Methanol/Water) is useful for MS-compatibility.[11][12] The type and ratio of the organic solvent to water will significantly impact the separation.[3][12]

    • Additives/Modifiers: Small amounts of acidic (e.g., 0.1% Trifluoroacetic Acid) or basic (e.g., 0.1% Diethylamine) additives can dramatically improve peak shape and selectivity by suppressing unwanted interactions with residual silanols on the silica support. The choice of additive should be based on the analyte's chemical properties.

  • Temperature: Column temperature affects the thermodynamics of the chiral recognition process.[11][13]

    • Lowering the temperature often increases resolution but leads to broader peaks and higher backpressure.

    • Conversely, increasing the temperature can improve efficiency but may decrease selectivity. It is recommended to screen temperatures in a range of 10°C to 40°C.

  • Flow Rate: Lowering the flow rate can increase efficiency and improve the resolution of closely eluting peaks, at the cost of longer run times.

Workflow for Chiral Column Selection and Method Optimization

This diagram outlines the logical steps from initial problem to a robust analytical method.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation Start Problem: No Enantiomeric Separation Screen_CSP Screen Multiple CSPs (Amylose & Cellulose-based) in Normal Phase (NP) & Reversed Phase (RP) Start->Screen_CSP Hit_Found Separation 'Hit' Found? (Rs > 1.0) Screen_CSP->Hit_Found Hit_Found->Screen_CSP No, try different CSP/mode Optimize_MP Optimize Mobile Phase - % Modifier (Alcohol/ACN) - Additive (Acidic/Basic) Hit_Found->Optimize_MP Yes Optimize_Temp Optimize Column Temperature Optimize_MP->Optimize_Temp Optimize_Flow Optimize Flow Rate Optimize_Temp->Optimize_Flow Resolution_Check Resolution Adequate? (Rs > 1.5) Optimize_Flow->Resolution_Check Resolution_Check->Optimize_MP No, re-optimize Validate Method Validation (Linearity, Accuracy, Precision) Resolution_Check->Validate Yes Final_Method Final Robust Method Validate->Final_Method

Caption: Logical workflow for chiral method development.

Q6: I'm using a coated polysaccharide column. Are there any solvents I must avoid?

Yes, absolutely. Coated polysaccharide CSPs (e.g., the traditional CHIRALCEL® and CHIRALPAK® series) are not covalently bonded to the silica support.[14] Certain "non-standard" solvents can dissolve or irreversibly damage the chiral selector, destroying the column.[6][15]

Solvents to AVOID with Coated CSPs:

  • Dichloromethane (DCM)

  • Chloroform

  • Tetrahydrofuran (THF)

  • Ethyl Acetate

  • Acetone

  • Toluene

  • DMSO

If your compound's solubility requires these solvents, you must use an immobilized polysaccharide CSP. Immobilized phases have the chiral selector covalently bonded to the silica, making them compatible with a much wider range of organic solvents.[6][14]

Part 3: Protocols and Data

Protocol: Generic Screening for Fenamidone Enantiomers

This protocol provides a starting point for screening different chiral columns.

1. Sample Preparation:

  • Prepare a stock solution of racemic Fenamidone at 1 mg/mL in a suitable solvent (e.g., Methanol or Ethanol).

  • Dilute the stock solution with the initial mobile phase to a working concentration of approximately 10-20 µg/mL.

2. HPLC System & Conditions:

  • Detector: UV, set to a wavelength appropriate for Fenamidone (e.g., 230 nm).[9]

  • Column Temperature: 25°C.

  • Injection Volume: 5-10 µL.

  • Flow Rate: 0.5 - 1.0 mL/min.

3. Screening Mobile Phases:

  • Normal Phase (NP):

    • Mobile Phase A: n-Hexane / Isopropanol (90:10, v/v)

    • Mobile Phase B: n-Hexane / Ethanol (85:15, v/v)

  • Reversed Phase (RP):

    • Mobile Phase C: Acetonitrile / Water (60:40, v/v)

    • Mobile Phase D: Methanol / Water (70:30, v/v)

4. Procedure:

  • Equilibrate the first screening column (e.g., an amylose-based CSP) with Mobile Phase A for at least 30-45 minutes or until a stable baseline is achieved.

  • Inject the Fenamidone standard.

  • If no separation is observed, proceed to the next mobile phase, ensuring proper column flushing and re-equilibration between solvent systems.

  • Repeat the process for each column and mobile phase combination.

Comparative Data: Chiral Stationary Phase Selection

The following table summarizes common CSP types and their general characteristics for separating chiral fungicides.

Chiral Stationary Phase (CSP) TypeChiral Selector ExampleTypical ModeStrengths & Considerations
Coated Amylose Amylose tris(3,5-dimethylphenylcarbamate)NP, RPHigh success rate for a broad range of compounds. Limited solvent compatibility.[14]
Coated Cellulose Cellulose tris(3,5-dimethylphenylcarbamate)NP, RPOften provides complementary selectivity to amylose phases. Limited solvent compatibility.[14]
Immobilized Amylose Immobilized Amylose tris(3,5-dimethylphenylcarbamate)NP, RP, Polar OrganicUniversal solvent compatibility, allowing for greater flexibility in method development.[14]
Immobilized Cellulose Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)NP, RP, Polar OrganicRobust and versatile. The presence of halogenated substituents can enhance selectivity for certain analytes.[10]
Principle of Chiral Recognition

This diagram illustrates the fundamental "three-point interaction" model, which is a conceptual basis for chiral recognition.

Caption: Conceptual model of chiral recognition on a CSP.

References
  • Polysaccharide-based CSPs. Chiralpedia. [Link]

  • Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview. PubMed. [Link]

  • Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. PubMed Central. [Link]

  • Enantiomer separation of triazole fungicides by high-performance liquid chromatography. PubMed. [Link]

  • The direct chiral separations of fungicide enantiomers on amylopectin based chiral stationary phase by HPLC. PubMed. [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. [Link]

  • Chiral HPLC column selection and method development guide (Sigma-Aldrich). Bioanalysis Zone. [Link]

  • Chiral SFC Method Development on Polysaccharide-Based Chiral Stationary Phases. YouTube. [Link]

  • Enantiomeric separation of triazole fungicides with 3-μm and 5-μml particle chiral columns by reverse-phase high-performance liquid chromatography. PubMed. [Link]

  • 6 Top Chiral Chromatography Questions. Regis Technologies. [Link]

  • Separation of the 4 Enantiomers of the Fungicide Spiroxamine by LC-MS/MS. Chromatography Today. [Link]

  • Chiral Columns. Element Lab Solutions. [Link]

  • Daicel columns with polysaccharide stationary phases. Chiral Technologies. [Link]

  • Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography. MDPI. [Link]

  • Separation of Fenamidone on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Determination of fenamidone residues by surface-enhanced Raman spectroscopy. E3S Web of Conferences. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PubMed Central. [Link]

  • An Innovative Chiral UPLC-MS/MS Method for Enantioselective Determination and Dissipation in Soil of Fenpropidin Enantiomers. PubMed Central. [Link]

  • Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. PubMed. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]

Sources

Technical Support Center: Mobile Phase Optimization for Fenamidone Metabolite Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Fenamidone and its metabolites. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the complexities of mobile phase optimization in liquid chromatography (LC). Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reliable analytical methods.

Introduction

Fenamidone is an imidazolinone fungicide, and its analysis, along with its metabolites, is crucial for environmental monitoring and food safety.[1][2] High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a common and powerful technique for this purpose.[1][2] The mobile phase is a critical component in LC that significantly influences the separation and detection of analytes. Proper optimization of the mobile phase is paramount for achieving accurate, sensitive, and reproducible results. This guide will walk you through common challenges and their solutions, grounded in established chromatographic principles.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered during the analysis of Fenamidone and its metabolites.

Q1: What are the recommended starting mobile phase conditions for Fenamidone analysis?

A typical starting point for reversed-phase HPLC analysis of Fenamidone is a combination of acetonitrile and water, often with a modifier like formic acid or ammonium acetate.[1][3] A common initial gradient could be 65:35 (v/v) acetonitrile/10 mM ammonium acetate.[1] For mass spectrometry applications, using a volatile modifier like formic acid is preferable to non-volatile acids like phosphoric acid.[3]

Q2: Why is my peak shape poor (tailing or fronting)?

Poor peak shape is a frequent issue in HPLC.[4] Peak tailing can be caused by secondary interactions between the analyte and the stationary phase, a contaminated guard or analytical column, or an inappropriate mobile phase pH.[4][5] Peak fronting may indicate column overload or issues with the sample solvent.[4][5]

Q3: My retention times are drifting. What could be the cause?

Retention time drift can be caused by several factors related to the mobile phase, including:

  • Inadequate column equilibration: Ensure the column is sufficiently equilibrated with the mobile phase before injection.[6]

  • Changes in mobile phase composition: Prepare fresh mobile phase daily and ensure accurate mixing.[6]

  • Temperature fluctuations: Use a column oven to maintain a stable temperature.[6]

  • Unstable mobile phase pH: This is especially critical for ionizable compounds like Fenamidone and its metabolites.[7]

Q4: I'm not getting enough sensitivity. How can I improve it?

Low sensitivity can be a result of several factors. In the context of the mobile phase, consider the following:

  • Mobile phase additives: The choice and concentration of additives can significantly impact ionization efficiency in MS detection. Optimizing the concentration of formic acid or ammonium formate can enhance signal intensity.[8][9]

  • Organic modifier: While acetonitrile is common, methanol can sometimes offer different selectivity and sensitivity.[10][11]

  • Mobile phase purity: Using high-purity solvents and additives is crucial to reduce baseline noise and improve the signal-to-noise ratio.

Troubleshooting Guide

This section provides a systematic approach to resolving common problems encountered during Fenamidone metabolite analysis, with a focus on mobile phase optimization.

Problem 1: Poor Peak Shape

Poor peak shape, characterized by tailing or fronting, can compromise resolution and quantification.

Workflow for Troubleshooting Poor Peak Shape

Caption: A decision tree for troubleshooting poor peak shape.

Potential Causes and Solutions:

Potential Cause Explanation Solution
Inappropriate Mobile Phase pH If the mobile phase pH is close to the pKa of Fenamidone or its metabolites, a mixture of ionized and unionized forms can exist, leading to peak tailing.[7] For reproducible results, the mobile phase pH should be at least one pH unit away from the analyte's pKa.[12]Adjust the mobile phase pH. For acidic compounds, a lower pH (e.g., 2-4) is often beneficial, while for basic compounds, a higher pH might be necessary.[12] Ensure the chosen pH is within the stable range of your column (typically pH 2-8 for silica-based columns).[12]
Secondary Interactions Silanol groups on the silica backbone of the stationary phase can interact with polar functional groups on the analytes, causing peak tailing.Add a competing agent to the mobile phase, such as a small amount of a stronger acid or base, to mask the silanol groups. Using a highly deactivated (end-capped) column can also minimize these interactions.
Column Overload Injecting too much sample can lead to peak fronting.Reduce the injection volume or the concentration of the sample.
Sample Solvent Effects If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary, inject a smaller volume.
Problem 2: Poor Resolution

Inadequate separation between Fenamidone and its metabolites is a common challenge.

Potential Causes and Solutions:

Potential Cause Explanation Solution
Incorrect Organic Modifier Ratio The ratio of organic solvent to water in the mobile phase directly impacts retention and selectivity.Isocratic Elution: Systematically vary the percentage of the organic modifier (e.g., in 5% increments) to find the optimal separation. Gradient Elution: Adjust the gradient slope. A shallower gradient will generally improve the resolution of closely eluting peaks.
Suboptimal Organic Modifier Acetonitrile and methanol are the most common organic modifiers in reversed-phase chromatography, and they offer different selectivities.[11] Acetonitrile generally has a lower viscosity and UV cutoff compared to methanol.[10]If resolution is poor with acetonitrile, try substituting it with methanol, or use a ternary mixture of acetonitrile, methanol, and water.
Inappropriate Mobile Phase pH The ionization state of the analytes, which is controlled by the mobile phase pH, can significantly affect their retention and, therefore, the resolution between them.[13]Systematically evaluate the effect of pH on the separation. Small changes in pH can lead to significant changes in selectivity for ionizable compounds.[7]
Lack of Additives Buffers and ion-pairing reagents can be used to improve the peak shape and resolution of ionizable compounds.For acidic metabolites, adding a small amount of a volatile acid like formic acid can improve peak shape and retention. For basic metabolites, a volatile base like ammonium hydroxide may be beneficial. Ammonium formate or acetate can act as a buffer to maintain a stable pH.[8]
Problem 3: Variable Retention Times

Inconsistent retention times can make peak identification and quantification unreliable.

Workflow for Troubleshooting Variable Retention Times

Caption: A workflow for diagnosing and resolving variable retention times.

Potential Causes and Solutions:

Potential Cause Explanation Solution
Insufficient Column Equilibration If the column is not fully equilibrated with the starting mobile phase conditions before each injection, retention times can shift.[6]Increase the equilibration time between runs. A good rule of thumb is to allow 10-20 column volumes of the initial mobile phase to pass through the column before the next injection.
Mobile Phase Composition Drift The composition of the mobile phase can change over time due to the evaporation of the more volatile component (usually the organic modifier).Prepare fresh mobile phase daily. Keep the mobile phase reservoirs capped to minimize evaporation.
Unstable pH If the mobile phase is not buffered, its pH can be susceptible to changes, leading to shifts in retention for ionizable analytes.[7]Use a buffer in the aqueous portion of the mobile phase, especially if the pH is critical for the separation. Ensure the buffer is soluble in the entire mobile phase composition range.
Temperature Fluctuations Changes in ambient temperature can affect the viscosity of the mobile phase and the kinetics of the separation, leading to retention time shifts.Use a thermostatted column compartment to maintain a constant temperature.

Advanced Optimization Techniques

For challenging separations, more advanced mobile phase optimization strategies may be required.

  • Ternary and Quaternary Mobile Phases: The use of a third or even fourth solvent in the mobile phase can provide additional selectivity control. For example, a mixture of water, acetonitrile, and methanol can sometimes resolve peaks that co-elute in a binary mobile phase.

  • Alternative Organic Modifiers: While acetonitrile and methanol are the most common, other organic solvents like isopropanol or tetrahydrofuran can be used to alter selectivity, though they may have higher viscosity and UV absorbance.[10]

  • Ion-Pair Chromatography: For highly polar and ionic metabolites that are poorly retained in reversed-phase chromatography, ion-pair reagents can be added to the mobile phase. These reagents form a neutral complex with the analyte, increasing its retention. However, ion-pair reagents are often not compatible with MS detection.

Conclusion

Mobile phase optimization is a systematic process that requires a good understanding of chromatographic principles. By carefully considering the properties of Fenamidone and its metabolites, and by following a logical troubleshooting approach, you can develop robust and reliable analytical methods. This guide provides a framework for addressing common challenges, but remember that each separation is unique and may require some empirical investigation to achieve the desired results.

References

  • Development of Analytical Method for Fenamidone Residues in Horticultural Crops Using HPLC-UVD/MS. (n.d.). Korean Journal of Horticultural Science & Technology. Retrieved from [Link]

  • Separation of Fenamidone on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

  • Selecting an organic modifier for reversed-phase chromatography. (n.d.). Labmate Online. Retrieved from [Link]

  • Determination of the residues of fenamidone and MPID in animal source foods by HPLC-MS. (2025). ResearchGate. Retrieved from [Link]

  • Effectiveness of Different Organic Solvent Additions to Water Samples for Reducing the Adsorption Effects of Organic Pesticides Using Ultra-High-Performance Liquid Chromatography–Tandem Mass Spectrometry. (2022). MDPI. Retrieved from [Link]

  • Fenamidone (RPA 407213): Method of Analysis for RPA 407213 and Its Metabolites in Soil. (n.d.). Environmental Protection Agency. Retrieved from [Link]

  • Organic modifiers for the separation of organic acids and bases by liquid chromatography. (2002). ScienceDirect. Retrieved from [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024). ResearchGate. Retrieved from [Link]

  • Review on Common Observed HPLC Troubleshooting Problems. (n.d.). Rhenium Group. Retrieved from [Link]

  • Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS. (2021). MDPI. Retrieved from [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores. Retrieved from [Link]

  • Organic modifiers for the separation of organic acids and bases by liquid chromatography. (2002). PubMed. Retrieved from [Link]

  • Optimization and Selection of Mobile Phase for the Determination of Multiple Pesticide Standards Using Liquid Chromatography-Tandem Mass Spectrometry. (2021). Semantic Scholar. Retrieved from [Link]

  • Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. (2025). Gilson. Retrieved from [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023). Labmate Online. Retrieved from [Link]

  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent. Retrieved from [Link]

  • The Critical Role of Mobile Phase pH in Chromatography Separations. (n.d.). International Labmate. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Fenamidone and its Metabolites in Grapes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the quantification of fenamidone and its principal metabolites in grapes. Designed for researchers, analytical scientists, and quality control professionals in the food safety and agrochemical industries, this document moves beyond a simple recitation of protocols. It delves into the rationale behind experimental choices, offering a framework for developing and validating robust, fit-for-purpose analytical methods. Our focus is on ensuring scientific integrity through self-validating systems and grounding our recommendations in authoritative standards.

Introduction: The Significance of Fenamidone Residue Analysis in Viticulture

Fenamidone, an imidazolinone fungicide, is widely used in viticulture to control devastating oomycete diseases such as downy mildew.[1][2] Its fungicidal activity stems from the inhibition of the mitochondrial cytochrome-bc1 complex, a vital component of the fungal respiratory chain.[3] As with any agrochemical, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for fenamidone in food commodities to protect consumer health.[1][4] The European Union, for instance, has set a specific MRL for fenamidone in grapes.[1] Therefore, the development and validation of sensitive and reliable analytical methods for the determination of fenamidone and its relevant metabolites in grapes are paramount for ensuring compliance with these regulations and safeguarding public health.

The primary challenge in analyzing fenamidone residues lies in the complexity of the grape matrix, which contains a myriad of compounds that can interfere with the analysis. Furthermore, fenamidone can metabolize into various transformation products, which may also be of toxicological concern and are often included in the residue definition for risk assessment. A key metabolite of fenamidone is (5S)-5-Methyl-5-phenyl-2,4-imidazolidine-dione.[5] Therefore, analytical methods must be capable of accurately and precisely quantifying both the parent compound and its relevant metabolites at levels pertinent to regulatory MRLs.

This guide will explore and compare two principal analytical approaches for fenamidone residue analysis in grapes: conventional chromatography-based methods (GC-MS and HPLC-MS/MS) and an emerging spectroscopic technique (Surface-Enhanced Raman Spectroscopy). We will dissect the entire analytical workflow, from sample preparation to final determination, providing a critical evaluation of each step.

Foundational Principles of Analytical Method Validation

Before delving into specific methodologies, it is crucial to establish the internationally recognized parameters for analytical method validation. These criteria, outlined in guidelines from bodies such as the European Commission (SANTE/11312/2021) and the Codex Alimentarius Commission (CXG 90-2017), ensure that a method is scientifically sound and fit for its intended purpose.[4][6][7]

The core validation parameters include:

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in the sample. A calibration curve is generated, and the coefficient of determination (R²) is used to assess linearity.[8]

  • Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions.

  • Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.[9]

  • Accuracy (Trueness): The closeness of agreement between the mean value obtained from a large series of test results and an accepted reference value. It is typically assessed through recovery studies by analyzing fortified blank samples. Acceptable mean recoveries for enforcement purposes generally fall within the 70-120% range.[4]

  • Precision: The closeness of agreement between independent test results obtained under stipulated conditions. It is usually expressed as the relative standard deviation (RSD) and is evaluated at two levels:

    • Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time.

    • Reproducibility (Inter-day precision): Precision under conditions where test results are obtained with the same method in different laboratories. For in-house validation, reproducibility is often assessed as intermediate precision, where analyses are performed on different days by different analysts. An RSD of ≤20% is generally considered acceptable.[4]

  • Specificity/Selectivity: The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[8]

Comparative Analysis of Methodologies

This section provides a detailed comparison of different analytical strategies for the determination of fenamidone and its metabolites in grapes.

Chromatography-Based Methods: The Gold Standard

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) are the workhorse techniques for pesticide residue analysis in food matrices.

The general workflow for chromatography-based analysis of fenamidone in grapes can be visualized as follows:

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Homogenization B Extraction A->B QuEChERS or Liquid-Liquid Extraction C Cleanup B->C d-SPE or SPE Cartridge D Chromatographic Separation (GC or HPLC) C->D E Mass Spectrometric Detection (MS or MS/MS) D->E F Quantification E->F G Confirmation E->G

Figure 1: General workflow for chromatography-based analysis of fenamidone in grapes.

Experimental Protocol: QuEChERS-based Sample Preparation and LC-MS/MS Analysis

This protocol is a widely adopted and efficient method for the extraction and cleanup of pesticide residues from food matrices.

  • Sample Homogenization:

    • Weigh 10 g of a representative, homogenized grape sample into a 50 mL centrifuge tube.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

    • Shake vigorously for 1 minute. The addition of salts induces phase separation and helps to partition the analytes into the acetonitrile layer.

    • Centrifuge at ≥ 3000 g for 5 minutes.

  • Cleanup (Dispersive Solid-Phase Extraction - d-SPE):

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg primary secondary amine (PSA) sorbent, and 50 mg C18 sorbent.

    • Shake for 30 seconds. PSA removes organic acids and some sugars, while C18 removes non-polar interferences. MgSO₄ removes residual water.

    • Centrifuge at ≥ 3000 g for 5 minutes.

  • Final Extract Preparation:

    • Take an aliquot of the cleaned extract and dilute with an appropriate solvent (e.g., mobile phase) for LC-MS/MS analysis. The use of matrix-matched standards for calibration is crucial to compensate for matrix effects.[10]

  • LC-MS/MS Analysis:

    • Column: A C18 reversed-phase column is typically used for the separation of fenamidone and its metabolites.

    • Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve peak shape and ionization efficiency.

    • Ionization: Electrospray ionization (ESI) in positive mode is generally employed.

    • Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification and confirmation, providing high selectivity and sensitivity. At least two MRM transitions should be monitored for each analyte.

ParameterGC-MS[11]HPLC-UVD/MS[9]LC-MS/MS[2]
Linearity (R²) > 0.99> 0.99> 0.99
LOD 0.05 mg/kgNot Reported0.001 mg/kg
LOQ 0.05 mg/kg0.04 mg/kg0.0025 mg/kg
Accuracy (Recovery) 89 ± 5%85.5 - 97.9%80 - 94%
Precision (RSD) < 9.4%< 10%< 6%

Causality Behind Experimental Choices:

  • Choice of Extraction Solvent: Acetonitrile is a popular choice due to its ability to efficiently extract a wide range of pesticides, its miscibility with water, and its compatibility with subsequent cleanup and analytical techniques. Ethyl acetate is another effective solvent for fenamidone extraction.[2]

  • Cleanup Strategy: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the standard for pesticide residue analysis in food due to its simplicity, high throughput, and effectiveness in removing a significant portion of matrix interferences. The choice of d-SPE sorbents is tailored to the specific matrix; for grapes, a combination of PSA and C18 is effective in removing sugars, organic acids, and non-polar interferences that could otherwise cause ion suppression in the mass spectrometer.

  • Choice of Analytical Technique: LC-MS/MS is generally preferred over GC-MS for fenamidone analysis due to the compound's thermal stability and polarity. LC-MS/MS offers superior sensitivity and selectivity, especially for complex matrices like grapes. The use of tandem mass spectrometry (MS/MS) provides an additional layer of confirmation, enhancing the reliability of the results.

Surface-Enhanced Raman Spectroscopy (SERS): An Emerging Alternative

SERS is a powerful spectroscopic technique that can provide highly sensitive and specific molecular information. It relies on the enhancement of the Raman signal of molecules adsorbed on or near nanostructured metal surfaces, such as gold or silver nanoparticles.

SERS_Workflow A Sample Extraction B Mixing with Nanoparticles A->B Aliquot of extract C Raman Spectroscopy B->C SERS active substrate D Data Analysis C->D Spectral processing and chemometrics

Figure 2: General workflow for SERS-based analysis of fenamidone.

Experimental Protocol: SERS-based Fenamidone Detection

  • Sample Extraction: A simple extraction with an organic solvent, similar to the initial steps of the chromatography-based methods, is performed.

  • Preparation of SERS Substrate: Gold nanoparticles (AuNPs) are synthesized and characterized to ensure optimal SERS enhancement.[1]

  • SERS Measurement:

    • An aliquot of the sample extract is mixed with the AuNP colloid.

    • The mixture is placed in a suitable sample holder for Raman analysis.

    • A Raman spectrometer with a laser excitation source (e.g., 785 nm) is used to acquire the SERS spectrum of fenamidone.

ParameterSERS[1][12]
Linearity (R²) 0.9562 (logarithmic)
LOD 0.01 mg/kg
LOQ Not explicitly reported, but linearity is established from 0.1 mg/L
Accuracy (Recovery) Not reported for grape matrix
Precision (RSD) 1.38% (for repeated measurements of a standard)

Causality Behind Experimental Choices and Future Outlook:

  • Advantages of SERS: The primary advantage of SERS is its potential for rapid and on-site analysis, requiring minimal sample preparation compared to chromatography-based methods. The technique is also non-destructive.

  • Current Limitations: While promising, SERS for quantitative pesticide residue analysis is still in its early stages of development. Challenges include the reproducibility of SERS substrates, matrix interference affecting the adsorption of the analyte onto the nanoparticles, and the need for advanced chemometric methods for data analysis. The reported linearity is logarithmic, which may be less straightforward for routine quantification compared to the linear response in chromatographic methods. Further validation in complex matrices like grapes is necessary to establish its accuracy and reliability for regulatory purposes.

Conclusion and Recommendations

For routine monitoring and regulatory compliance of fenamidone and its metabolites in grapes, LC-MS/MS-based methods, particularly those employing a QuEChERS sample preparation protocol, remain the gold standard. These methods have been extensively validated and demonstrated to provide the necessary sensitivity, selectivity, accuracy, and precision to meet international regulatory requirements.[4][7] The robustness and reliability of LC-MS/MS make it the most trustworthy option for ensuring food safety.

SERS presents an exciting and promising alternative for rapid screening applications. Its potential for high-throughput and field-deployable analysis could revolutionize pesticide residue monitoring in the future. However, further research and development are required to overcome the current challenges related to reproducibility and matrix effects before it can be widely adopted as a standalone quantitative method for regulatory purposes.

Ultimately, the choice of analytical method should be guided by the "fitness-for-purpose" principle.[4] For enforcement and MRL compliance, the rigor and validation status of LC-MS/MS are indispensable. For preliminary screening or academic research exploring novel detection strategies, SERS offers a compelling and innovative approach.

References

  • EU Pesticide Residue Method Validation Guidelines. (n.d.). Scribd. Retrieved from [Link]

  • Thompson, M., Ellison, S. L. R., & Wood, R. (1999). Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds. RSC Publishing. Retrieved from [Link]

  • Food and Agriculture Organization of the United Nations. (2014). FENAMIDONE (264). Retrieved from [Link]

  • Codex Alimentarius Commission. (2017). GUIDELINES ON PERFORMANCE CRITERIA FOR METHODS OF ANALYSIS FOR THE DETERMINATION OF PESTICIDE RESIDUES IN FOOD AND FEED (CXG 90-2017). Retrieved from [Link]

  • European Commission. (2021). Analytical quality control and method validation procedures for pesticide residues analysis in food and feed. SANTE/11312/2021. Retrieved from [Link]

  • de Melo Abreu, S., Herbert, P., Caboni, P., Cabras, P., Alves, A., & Garau, V. L. (2007). Validation and global uncertainty of a gas chromatographic with mass spectrometry method for fenamidone analysis in grapes and wines. Food Additives and Contaminants, 24(9), 987-993. Retrieved from [Link]

  • Li, Y., Wang, Y., & Li, J. (2022). Determination of fenamidone residues by surface-enhanced Raman spectroscopy. E3S Web of Conferences, 237, 02017. Retrieved from [Link]

  • Kim, J. H., Kim, J. Y., Lee, J. H., Kim, J. G., & Kim, J. E. (2015). Development of Analytical Method for Fenamidone Residues in Horticultural Crops Using HPLC-UVD/MS. Korean Journal of Horticultural Science & Technology, 33(6), 868-876. Retrieved from [Link]

  • Li, Y., Wang, Y., & Li, J. (2022). Determination of fenamidone residues by surface-enhanced Raman spectroscopy. ResearchGate. Retrieved from [Link]

  • ABC Laboratories. (n.d.). Environmental Chemistry Methods: Fenamidone (RPA 407213). Retrieved from [Link]

  • Cabras, P., & Angioni, A. (2000). Fenhexamid residues in grapes and wine. ResearchGate. Retrieved from [Link]

  • Kumar, Y. B., Shabeer, T. P. A., Jadhav, M., Banerjee, K., Hingmire, S., Saha, S., & Rai, A. B. (2020). Analytical method validation, dissipation and safety evaluation of combination fungicides fenamidone + mancozeb and iprovalicarb + propineb in/on tomato. Journal of Food Science and Technology, 57(10), 3747-3757. Retrieved from [Link]

  • Li, Y., Wang, Y., & Li, J. (2022). Determination of fenamidone residues by surface-enhanced Raman spectroscopy. ResearchGate. Retrieved from [Link]

  • University of Hertfordshire. (n.d.). Fenamidone (Ref: RPA 407213). AERU. Retrieved from [Link]

  • World Organisation for Animal Health. (n.d.). Guidelines for the validation of analytical methods used in residue studies in animal tissues. Retrieved from [Link]

  • World Health Organization. (2013). FENAMIDONE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fenamidone. PubChem. Retrieved from [Link]

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A Comparative Guide to LC-MS/MS and GC-MS for Fenamidone Metabolite Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Fenamidone Metabolite Analysis

Fenamidone is a widely used imidazolinone fungicide, prized for its efficacy against Oomycete diseases in crops like grapes, vegetables, and tobacco.[1] However, upon its introduction into the environment, fenamidone undergoes metabolic transformation, breaking down into various derivative compounds. Understanding this metabolic profile is not merely an academic exercise; it is fundamental to assessing the complete toxicological footprint and environmental persistence of the fungicide. Regulatory bodies and drug development professionals require robust analytical methods to detect not only the parent compound but also its metabolites, which can sometimes exhibit equal or greater biological activity or persistence.

This guide provides an in-depth, objective comparison of the two most powerful analytical techniques employed for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the core principles of each technology, present supporting experimental frameworks, and offer field-proven insights to guide researchers in selecting the optimal methodology for their specific needs.

Pillar 1: Understanding the Analytical Technologies

The choice between LC-MS/MS and GC-MS is dictated by the physicochemical properties of the target analytes: fenamidone and its metabolites. The core difference lies in the mobile phase used for separation—liquid versus gas.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. It is exceptionally well-suited for analyzing compounds that are non-volatile, thermally unstable, or polar.[2] Since many pesticide metabolites are more polar (water-soluble) than their parent compounds, LC-MS/MS is often the more direct and versatile tool for comprehensive metabolite profiling.[2][3] The technique operates at or near ambient temperatures, preserving the integrity of thermally labile molecules.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and well-established technique that excels at analyzing compounds that are naturally volatile and thermally stable.[4] The sample is vaporized at high temperatures and separated based on boiling point and interaction with the column's stationary phase before mass analysis.[2] While highly effective for many parent pesticides, its application to polar metabolites often requires a chemical modification step known as derivatization .[2] This process converts polar functional groups (like -OH, -NH, -COOH) into less polar, more volatile derivatives suitable for GC analysis.[5]

Pillar 2: Head-to-Head Comparison for Fenamidone Profiling

The decision to use LC-MS/MS or GC-MS for fenamidone metabolite profiling hinges on a trade-off between direct analysis and additional sample manipulation.

FeatureLC-MS/MSGC-MSRationale & Causality
Analyte Amenability Excellent. Directly analyzes polar and non-volatile metabolites.Limited to Good. Requires derivatization for polar metabolites.Fenamidone metabolites, such as RPA 410193, are often more polar than the parent compound. LC-MS/MS handles this natively, whereas GC-MS requires chemical modification to achieve volatility.[6]
Sample Preparation Simpler, Faster. Typically involves extraction and filtration.More Complex. Requires extraction followed by a mandatory, often multi-step, derivatization reaction.The need for derivatization in GC-MS adds time, cost (reagents), and potential sources of analytical error to the workflow.[2] LC-MS/MS workflows are more streamlined.
Sensitivity & Selectivity Very High. Tandem MS (MRM mode) provides excellent signal-to-noise.Very High. Tandem MS configurations also offer exceptional sensitivity.Both techniques, when coupled with tandem mass spectrometry, can achieve very low limits of detection (LODs), often in the µg/kg range.[7][8] LC-MS/MS may offer superior sensitivity for a broader range of metabolites.[3]
Comprehensiveness Superior. A single run can capture a wide polarity range of metabolites.Potentially Incomplete. May miss highly polar or thermally unstable metabolites that are difficult to derivatize or degrade at high temperatures.For untargeted or discovery metabolomics, LC-MS/MS provides a more complete picture of the metabolic landscape.[9][10]
Throughput High. Shorter sample preparation time leads to higher overall throughput.Moderate. While GC run times can be very fast (under 15 minutes), the derivatization step can be a significant bottleneck.[8]For labs processing a large number of samples, the efficiency of the LC-MS/MS workflow is a distinct advantage.
Matrix Effects Prone to ion suppression/enhancement in the ESI source.Less prone to ion suppression but can have other matrix interferences.Both methods require careful validation and often the use of matrix-matched standards to ensure quantitative accuracy.

Pillar 3: Experimental Protocols & Workflows

A self-validating protocol is one where the steps are logical and designed to ensure accuracy and reproducibility. Below are detailed, field-tested methodologies for both platforms.

Workflow 1: LC-MS/MS for Direct Metabolite Profiling

This workflow is the more direct and comprehensive approach for fenamidone and its metabolites.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample Homogenization (e.g., 10g soil/crop) Extraction QuEChERS Extraction (Acetonitrile, Salts) Sample->Extraction Cleanup d-SPE Cleanup (PSA, C18) Extraction->Cleanup Final Evaporation & Reconstitution (Mobile Phase) Cleanup->Final LC UPLC Separation (C18 Column) Final->LC MS Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Data Data Acquisition & Processing MS->Data

Caption: Streamlined LC-MS/MS workflow for fenamidone metabolite profiling.

  • Sample Extraction (Modified QuEChERS):

    • Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add a QuEChERS salt packet (e.g., containing MgSO₄, NaCl) and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant to a d-SPE tube containing primary secondary amine (PSA) and C18 sorbents.

    • Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.

  • Final Preparation:

    • Transfer the cleaned extract to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

    • Filter through a 0.22 µm syringe filter into an LC vial.

  • UPLC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).[9]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would run from 5-10% B to 95% B over several minutes to elute analytes of varying polarities.[9]

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM) mode. Monitor at least two transitions per analyte for confirmation.

Workflow 2: GC-MS with Derivatization

This workflow is effective but requires an additional chemical step to make polar metabolites amenable to GC analysis.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample Homogenization (e.g., 10g grape/wine) Extraction Liquid-Liquid Extraction (Ethyl Acetate/Hexane) Sample->Extraction Drydown Evaporation to Dryness (Nitrogen Stream) Extraction->Drydown Deriv Derivatization (e.g., Silylation with BSTFA) Drydown->Deriv GC GC Separation (HP-5ms Column) Deriv->GC MS Mass Spectrometry (EI, SIM/Scan Mode) GC->MS Data Data Acquisition & Processing MS->Data

Caption: GC-MS workflow including the critical derivatization step.

  • Sample Extraction:

    • Follow steps similar to 1a-1c of the LC-MS/MS protocol, but often using solvents like ethyl acetate or hexane suitable for GC analysis.[11]

  • Solvent Exchange and Drying:

    • Evaporate the extraction solvent completely under a nitrogen stream. It is critical to ensure the sample is anhydrous, as water can interfere with the derivatization reaction.[5][12]

  • Derivatization (Silylation):

    • Add a suitable volume of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, to the dry residue.[13]

    • Vortex and heat the mixture (e.g., 70°C for 30 minutes) to ensure the reaction goes to completion.[13]

    • Cool to room temperature before injection.

  • GC-MS Analysis:

    • Column: A non-polar column like an HP-5ms is commonly used.[8]

    • Injector Temperature: Typically 250-280°C.

    • Oven Program: Start at a low temperature (e.g., 70°C) and ramp up to a high temperature (e.g., 300°C) to elute the derivatized compounds.

    • Ionization: Electron Ionization (EI).

    • Detection: Selected Ion Monitoring (SIM) mode for targeted analysis or full scan mode for profiling.

Quantitative Data Summary

The following table provides representative analytical parameters for the targeted analysis of fenamidone. Note that values for metabolites will vary based on their structure and concentration.

ParameterLC-MS/MSGC-MSSource / Comment
Limit of Quantification (LOQ) 0.4 - 10 µg/kg0.05 - 2 µg/kgBoth methods are highly sensitive. GC-MS LOQs can be very low for the parent compound.[7][11][14][15]
Linear Range 0.05 - 1.0 µg/mL0.05 - 1.0 mg/LBoth techniques show good linearity over several orders of magnitude.[11][15]
Recovery (%) 75 - 110%80 - 110%Good extraction efficiency is achievable with both methods using appropriate protocols.[7][11][14]
Precision (RSD %) < 15%< 10%Both methods demonstrate high reproducibility and precision.[11][15]

Conclusion and Authoritative Recommendation

Both LC-MS/MS and GC-MS are powerful, high-performance techniques capable of analyzing fenamidone. However, for the specific task of metabolite profiling , the evidence and underlying chemical principles strongly favor LC-MS/MS .

Its major advantage is the ability to analyze a wide range of polar, non-volatile metabolites in their native state, eliminating the need for complex, time-consuming, and potentially error-prone derivatization steps.[3] This leads to a more comprehensive, streamlined, and higher-throughput workflow, which is critical in both research and regulated testing environments.

GC-MS remains an excellent and fully validated technique, particularly for the analysis of the parent fenamidone compound or for labs where GC instrumentation is more readily available.[11] In a comprehensive safety assessment, the ideal approach could involve using LC-MS/MS for broad metabolite screening and quantification, with GC-MS serving as a valuable orthogonal technique for confirmation of specific, amenable analytes. For researchers aiming to capture the most complete metabolic picture with the highest efficiency, LC-MS/MS is the authoritative choice.

References

  • Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls. Analytical Methods (RSC Publishing).
  • LCMS vs GCMS for Cannabis Pesticide Analysis: Which is Better?. Conquer Scientific.
  • Gas chromatography with mass spectrometry (GC-MS) chromatogram of a... | Download Scientific Diagram.
  • Validation and global uncertainty of a gas chromatographic with mass spectrometry method for fenamidone analysis in grapes and wines. LEPABE - Universidade do Porto.
  • GC-MS or LC-MS(/MS) - Which Technique is More Essential?. eurl-pesticides.eu.
  • Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS. Agilent.
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  • Fenamidone Metabolite | CAS 332855-88-6. SCBT - Santa Cruz Biotechnology.
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  • Derivatization for GC-MS analysis?.
  • An Exploratory Study of the Metabolite Profiling
  • Determination of famoxadone, fenamidone, fenhexamid and iprodione residues in greenhouse tom
  • Fast Analysis of Flonicamid and Its Metabolites in Agricultural Foods by RPLC-MS/MS. Agilent.
  • An Innovative Chiral UPLC-MS/MS Method for Enantioselective Determination and Dissipation in Soil of Fenpropidin Enantiomers. PubMed Central.
  • Untargeted and Targeted LC-MS/MS Based Metabolomics Study on In Vitro Culture of Phaeoacremonium Species. MDPI.
  • A positive-negative switching LC-MS/MS method for quantification of fenoldopam and its phase II metabolites: Applications to a pharmacokinetic study in r

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A Senior Application Scientist's Guide to Inter-laboratory Validation of Fenamidone Metabolite Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development and crop protection, the accurate quantification of pesticide residues is paramount for ensuring food safety and environmental protection. This guide provides an in-depth, technical comparison and validation protocol for the quantification of fenamidone metabolites, grounded in scientific integrity and extensive field experience.

The Critical Need for Validated Fenamidone Metabolite Analysis

Fenamidone is a widely used fungicide belonging to the imidazolinone class, employed to control diseases like downy mildew and late blight on various crops.[1] Its metabolism in plants, soil, and animals leads to the formation of several breakdown products. Regulatory bodies worldwide, including the Codex Alimentarius Commission, have established Maximum Residue Limits (MRLs) for fenamidone and its significant metabolites to protect consumers.[2]

The residue definition for dietary risk assessment for fenamidone often includes not only the parent compound but also key metabolites such as (S)-5-methyl-5-phenyl-3-(phenylamino)-2,4-imidazolidine-dione (RPA 410193), (S)-5-methyl-5-phenyl-2,4-imidazolidine-dione (RPA 412636), and (5S)-5-methyl-2-(methylthio)-5-phenyl-3,5-dihydro-4H-imidazol-4-one (RPA 412708).[2] Therefore, robust and reliable analytical methods are essential for their accurate quantification.

Inter-laboratory validation, also known as a collaborative study, is the gold standard for establishing the performance of an analytical method. It provides a statistically sound assessment of a method's reproducibility and transferability across different laboratories, ensuring that results are comparable and reliable, regardless of where the analysis is performed.[3]

Comparative Analysis of Analytical Methodologies

The two primary analytical techniques for the quantification of fenamidone and its metabolites are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

LC-MS/MS has emerged as the preferred method for its high sensitivity, selectivity, and applicability to a wide range of pesticide residues, including the polar and thermally labile metabolites of fenamidone.[4]

GC-MS can also be employed, particularly for the parent fenamidone compound. However, it may require derivatization for some of the more polar metabolites to improve their volatility and thermal stability, which can add complexity to the analytical workflow.[5][6]

Below is a comparative summary of these two techniques for fenamidone metabolite analysis:

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Applicability to Fenamidone Metabolites Excellent for both parent compound and polar metabolites without derivatization.Good for the parent compound; may require derivatization for polar metabolites.[5][6]
Sensitivity Generally offers higher sensitivity, reaching sub-ppb levels.[7]Good sensitivity, but may be lower for underivatized polar metabolites.
Selectivity High selectivity due to precursor-to-product ion transitions (MRM).High selectivity with mass spectral libraries.
Matrix Effects Prone to matrix effects (ion suppression or enhancement), requiring mitigation strategies.[8]Also susceptible to matrix effects, though often of a different nature than in LC-MS.
Sample Throughput Generally higher due to simpler sample preparation and faster analysis times.Can be lower due to the potential need for derivatization and longer run times.
Cost and Complexity Higher initial instrument cost and complexity.Lower initial instrument cost and generally less complex operation.

Recommendation: For a comprehensive and robust analysis of fenamidone and its key metabolites, LC-MS/MS is the recommended technique due to its superior applicability to the range of analytes and its high sensitivity and selectivity.

Inter-laboratory Validation Protocol: A Step-by-Step Guide

This section outlines a comprehensive, step-by-step protocol for conducting an inter-laboratory validation of an LC-MS/MS method for the quantification of fenamidone and its key metabolites (RPA 410193, RPA 412636, and RPA 412708) in a representative food matrix (e.g., tomatoes). This protocol is designed in accordance with internationally recognized guidelines such as those from the AOAC, EURACHEM, and the EU (SANTE).[9][10]

Study Design and Participants
  • Coordinating Laboratory: One laboratory will act as the coordinator, responsible for preparing and distributing samples, collecting and analyzing data, and preparing the final report.

  • Participating Laboratories: A minimum of eight laboratories with experience in pesticide residue analysis using LC-MS/MS should be recruited.[3]

  • Test Materials: A homogenous batch of the chosen matrix (e.g., organic tomatoes) will be prepared. A portion will be retained as a blank, while the remaining will be fortified with known concentrations of fenamidone and its metabolites at two to three different levels, relevant to typical MRLs.

  • Sample Distribution: Each participating laboratory will receive a set of blind, randomized samples, including blanks and fortified samples at each concentration level.

Analytical Method

A detailed, standardized analytical method will be provided to all participating laboratories. The core of this method will be based on the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by LC-MS/MS analysis.

3.2.1. Sample Preparation: QuEChERS Method

  • Homogenization: Weigh 10 g of the homogenized tomato sample into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of acetonitrile. Cap and shake vigorously for 1 minute.

  • Salting-out: Add the QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate). Immediately cap and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at ≥3000 g for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 150 mg primary secondary amine (PSA). Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at ≥3000 g for 5 minutes.

  • Filtration and Analysis: Take an aliquot of the final extract, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.

3.2.2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid and methanol or acetonitrile with 0.1% formic acid.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for each analyte and its corresponding internal standard.

Performance Parameters to be Evaluated

Each participating laboratory will be required to report their results for the following performance parameters:

  • Linearity: Assessed from the analysis of a series of calibration standards.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio of the lowest calibration standard.

  • Accuracy (Recovery): Calculated from the analysis of the fortified samples.

  • Precision (Repeatability and Reproducibility): Repeatability (RSDr) will be determined from replicate analyses within each laboratory. Reproducibility (RSDR) will be calculated from the results across all participating laboratories.

  • Specificity: Assessed by the absence of interfering peaks in the blank samples.

Statistical Analysis of Inter-laboratory Data

The coordinating laboratory will perform a statistical analysis of the submitted data in accordance with ISO 5725. This will involve:

  • Outlier Tests: Cochran's and Grubbs' tests will be used to identify and potentially remove any outlying data.

  • Calculation of Performance Characteristics: The mean recovery, repeatability standard deviation (sr), reproducibility standard deviation (sR), repeatability relative standard deviation (RSDr), and reproducibility relative standard deviation (RSDR) will be calculated for each analyte at each fortification level.

  • HorRat Value: The Horwitz Ratio (HorRat) will be calculated to assess the acceptability of the reproducibility data. A HorRat value between 0.5 and 2.0 is generally considered acceptable.

Experimental Data and Performance Expectations

The following table summarizes the expected performance characteristics for the inter-laboratory validation of the fenamidone metabolite quantification method based on published data and regulatory guidelines.[7][10]

ParameterAcceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.99> 0.995
LOD Reportable0.001 - 0.005 mg/kg
LOQ Reportable and below MRL0.005 - 0.01 mg/kg
Accuracy (Mean Recovery) 70 - 120%80 - 110%
Repeatability (RSDr) ≤ 20%< 15%
Reproducibility (RSDR) ≤ 30%< 25%
Specificity No significant interferences at the retention time of the analytesNo interfering peaks >30% of the LOQ

Visualizing the Workflow and Key Relationships

To better illustrate the inter-laboratory validation process and the metabolic pathway of fenamidone, the following diagrams are provided.

Fenamidone_Metabolism Fenamidone Fenamidone RPA410193 RPA 410193 ((S)-5-methyl-5-phenyl-3-(phenylamino)-2,4-imidazolidine-dione) Fenamidone->RPA410193 Metabolism RPA412708 RPA 412708 ((5S)-5-methyl-2-(methylthio)-5-phenyl-3,5-dihydro-4H-imidazol-4-one) Fenamidone->RPA412708 Metabolism RPA412636 RPA 412636 ((S)-5-methyl-5-phenyl-2,4-imidazolidine-dione) RPA410193->RPA412636 Further Metabolism

Caption: Simplified metabolic pathway of fenamidone.

Interlab_Validation_Workflow cluster_Coordination Coordinating Laboratory cluster_Participants Participating Laboratories (≥8) Protocol Develop Standardized Protocol SamplePrep Prepare & Fortify Samples Protocol->SamplePrep Distribution Distribute Blind Samples SamplePrep->Distribution Analysis Analyze Samples using Protocol Distribution->Analysis DataAnalysis Collect & Statistically Analyze Data Report Generate Final Validation Report DataAnalysis->Report DataReporting Report Results for Performance Parameters Analysis->DataReporting DataReporting->DataAnalysis

Caption: Inter-laboratory validation workflow.

Conclusion and Best Practices

A successful inter-laboratory validation of a fenamidone metabolite quantification method provides the highest level of confidence in the analytical data. The use of a standardized protocol based on a robust technique like QuEChERS extraction followed by LC-MS/MS analysis is crucial for achieving reliable and comparable results across different laboratories.

Key Takeaways for Ensuring Scientific Integrity:

  • Method Selection: Choose an analytical technique that is fit for purpose. For fenamidone and its metabolites, LC-MS/MS is the superior choice.

  • Standardized Protocol: Adherence to a detailed, standardized protocol by all participating laboratories is non-negotiable.

  • Statistical Rigor: Employ appropriate statistical methods to analyze the inter-laboratory data and objectively assess the method's performance.

  • Matrix Effects: Always evaluate and mitigate matrix effects, as they can significantly impact the accuracy of LC-MS/MS analysis. The use of matrix-matched calibration standards is highly recommended.

  • Authoritative Guidance: Ground your validation study in the principles outlined by internationally recognized organizations like AOAC, EURACHEM, and the EU (SANTE).

By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the generation of high-quality, defensible data for the quantification of fenamidone metabolites, ultimately contributing to the protection of public health and the environment.

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The Essential Role of Certified Reference Materials in the Accurate Analysis of Fenamidone and Its Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of modern agriculture, the fungicide Fenamidone is a critical tool for managing diseases in a variety of crops. However, its use necessitates rigorous monitoring of its residues and those of its metabolic byproducts in food products to ensure consumer safety and regulatory compliance. For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical data are paramount. This guide provides an in-depth comparison of analytical methodologies for Fenamidone and its metabolites, emphasizing the indispensable role of Certified Reference Materials (CRMs) in achieving trustworthy and defensible results.

The Metabolic Fate of Fenamidone: A Complex Analytical Challenge

Fenamidone, a member of the imidazolinone class of fungicides, undergoes metabolic transformation in plants, soil, and animals, leading to the formation of several metabolites.[1][2] The accurate detection and quantification of these metabolites are as crucial as that of the parent compound, as they may also pose toxicological risks. The primary metabolites of Fenamidone include RPA 410193, RPA 412636, and acetophenone, each presenting unique analytical challenges due to their varying chemical properties.[1][3]

To address this complexity, a thorough understanding of the metabolic pathways is essential. The following diagram illustrates the degradation of Fenamidone in agricultural environments.

FenamidoneMetabolism Fenamidone Fenamidone (C₁₇H₁₇N₃OS) RPA410193 RPA 410193 ((5S)-3-anilino-5-methyl-5- phenylimidazolidine-2,4-dione) Fenamidone->RPA410193 Hydrolysis RPA412636 RPA 412636 ((S)-5-methyl-5-phenyl- imidazolidine-2,4-dione) Fenamidone->RPA412636 Cleavage Acetophenone Acetophenone (C₈H₈O) Fenamidone->Acetophenone Photolysis

Caption: Metabolic pathway of Fenamidone in plants and soil.

The Cornerstone of Accuracy: Certified Reference Materials

The use of Certified Reference Materials (CRMs) is the bedrock of reliable analytical measurements in residue analysis.[4] CRMs are highly characterized and homogenous materials with certified property values, accompanied by an uncertainty budget and a statement of metrological traceability.[5] For pesticide residue analysis, CRMs produced by an accredited Reference Material Producer under ISO 17034 provide the highest level of quality assurance.[6][7][8]

Why are CRMs non-negotiable in Fenamidone metabolite analysis?

  • Metrological Traceability: CRMs establish an unbroken chain of comparisons to national or international standards, ensuring that analytical results are accurate and comparable across different laboratories and over time.[5]

  • Method Validation: As mandated by regulatory bodies like the US Environmental Protection Agency (EPA), analytical methods for pesticide residues must be rigorously validated.[2][9] CRMs are essential for assessing method performance characteristics such as accuracy, precision, linearity, and limits of detection and quantification.

  • Quality Control: Routine use of CRMs as quality control samples provides ongoing assurance that the analytical system is performing correctly.

  • Uncertainty Estimation: The certified value and its associated uncertainty provided with a CRM are critical inputs for calculating the overall uncertainty of a measurement result.

A variety of suppliers offer CRMs for Fenamidone and its metabolites, often certified to ISO 17034 and/or ISO/IEC 17025 standards.[10][11] When selecting a CRM, it is crucial to obtain the Certificate of Analysis, which provides detailed information on the certified value, uncertainty, traceability, and recommended storage conditions.

Compound CAS Number Example Commercial Availability Accreditation
Fenamidone161326-34-7Available as neat material or in solution from various suppliers.[10][11]ISO 17034, ISO/IEC 17025
Fenamidone Metabolite (RPA 410193)332855-88-6Available as a traceable reference standard.[9][12]Often produced under a quality system compliant with ISO 9001, with traceability to higher-order standards.
Fenamidone Metabolite (RPA 412636)Not readily available as a CRM. Custom synthesis may be required.--

Comparative Analysis of Analytical Methodologies

The determination of Fenamidone and its metabolites in complex food matrices such as potatoes and grapes requires a highly sensitive and selective analytical technique. The current industry standard is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), often preceded by a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation protocol.[13][14]

Experimental Protocol: QuEChERS Extraction and LC-MS/MS Analysis of Fenamidone and Metabolites in Potatoes

This protocol provides a detailed workflow for the analysis of Fenamidone and its key metabolites in potatoes.

1. Sample Preparation (QuEChERS)

The QuEChERS method offers a streamlined approach to sample extraction and cleanup, minimizing solvent usage and maximizing analyte recovery.[14]

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup Homogenize 1. Homogenize 10g of potato sample Add_ACN 2. Add 10 mL of Acetonitrile Homogenize->Add_ACN Vortex1 3. Vortex for 1 minute Add_ACN->Vortex1 Add_Salts 4. Add QuEChERS extraction salts (e.g., 4g MgSO₄, 1g NaCl, 1g Na₃Citrate, 0.5g Na₂HCitrate) Vortex1->Add_Salts Vortex2 5. Vortex vigorously for 1 minute Add_Salts->Vortex2 Centrifuge1 6. Centrifuge at ≥3000 rcf for 5 minutes Vortex2->Centrifuge1 Transfer_Supernatant 7. Transfer 1 mL of the supernatant to a dSPE tube Centrifuge1->Transfer_Supernatant dSPE_Tube dSPE Tube containing: - 150 mg MgSO₄ - 50 mg Primary Secondary Amine (PSA) - 50 mg C18 Vortex3 8. Vortex for 30 seconds Centrifuge2 9. Centrifuge at ≥3000 rcf for 5 minutes Vortex3->Centrifuge2 Final_Extract 10. Transfer supernatant for LC-MS/MS analysis Centrifuge2->Final_Extract

Caption: QuEChERS workflow for potato sample preparation.

Comparison of dSPE Cleanup Sorbents:

The choice of sorbent in the dispersive SPE (dSPE) cleanup step is critical for removing matrix interferences without compromising analyte recovery.

Sorbent Target Interferences Performance for Fenamidone & Metabolites
Primary Secondary Amine (PSA) Sugars, fatty acids, organic acids, and some pigments.Generally provides good recovery for a broad range of pesticides, including Fenamidone.[15]
C18 Non-polar interferences such as fats and waxes.Recommended for high-fat matrices. In potatoes, it can help remove lipids.
Graphitized Carbon Black (GCB) Pigments (e.g., chlorophyll) and sterols.Use with caution as it can lead to the loss of planar pesticides. May not be necessary for potatoes but could be considered for leafy greens.
Z-Sep® (Zirconium-based sorbent) Fats and pigments.A newer sorbent showing excellent cleanup capabilities for fatty matrices.[16][17]

For potatoes, a combination of PSA and C18 is generally effective in removing the key matrix components.

2. LC-MS/MS Analysis

The final extract is analyzed by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode for selective and sensitive quantification.

LC Parameters:

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is suitable for separating Fenamidone and its metabolites.

  • Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid or ammonium formate to enhance ionization.

  • Flow Rate: Typically 0.2-0.4 mL/min.

  • Injection Volume: 1-5 µL.

MS/MS Parameters (MRM Transitions):

The selection of appropriate precursor and product ions (MRM transitions) is crucial for the selectivity of the analysis. The following table provides example MRM transitions for Fenamidone and a key metabolite. These should be optimized on the specific instrument being used.

Analyte Precursor Ion (m/z) Quantifier Ion (m/z) Qualifier Ion (m/z) Collision Energy (eV)
Fenamidone312.192.0236.1Optimized for instrument
RPA 410193282.1105.177.1Optimized for instrument

Note: The collision energies need to be empirically determined for the specific mass spectrometer used.[4][18][19]

Conclusion: A Framework for Reliable Analysis

The accurate and reliable analysis of Fenamidone and its metabolites is a critical component of food safety and regulatory compliance. This guide has outlined a robust analytical framework centered on the use of Certified Reference Materials and the application of the QuEChERS methodology with LC-MS/MS detection. By adhering to these principles of scientific integrity, including the use of CRMs for traceability and method validation, researchers and drug development professionals can ensure the generation of high-quality, defensible data. The detailed experimental protocol and comparative data presented herein provide a practical starting point for establishing and validating analytical methods for these important compounds. As the field of analytical science continues to evolve, a commitment to these foundational principles will remain essential for safeguarding public health and facilitating global trade.

References

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A Senior Application Scientist's Guide to Method Validation for Fenamidone Metabolite Analysis Following SANTE Guidelines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of methodologies for the analysis of the fungicide Fenamidone and its metabolites, benchmarked against the rigorous standards of the European Commission's SANTE/11312/2021 guidelines.[1][2][3][4][5] It is intended for researchers, analytical scientists, and professionals in drug development and food safety who require robust and compliant analytical methods.

Fenamidone, an imidazolinone fungicide, is effective against a range of plant pathogens.[6] Its use, however, necessitates the accurate monitoring of its residues and metabolites in food products to ensure consumer safety. This guide offers a comparative analysis of sample preparation techniques and instrumental analysis, supported by experimental data, to aid in the selection of the most appropriate method for your laboratory's needs.

I. The SANTE/11312/2021 Framework: A Foundation for Trustworthy Data

The SANTE/11312/2021 document provides a harmonized framework for the validation of analytical methods for pesticide residues in food and feed.[1][2][4] This ensures that the data generated is reliable, comparable across different laboratories, and fit for purpose, whether for regulatory compliance, enforcement actions, or consumer risk assessment.[1][2][3]

At its core, the guideline mandates the evaluation of several key performance characteristics to validate a method. These parameters form the basis of our comparative analysis.

Table 1: Key Method Validation Parameters according to SANTE/11312/2021 [7][8]

Validation ParameterSANTE RequirementDescription
Linearity Correlation coefficient (r) ≥ 0.99The ability of the method to produce results directly proportional to the analyte concentration.
Trueness (Recovery) Mean recovery within 70-120%The closeness of the mean experimental value to the true, accepted reference value.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 20%The agreement between independent test results under the same conditions.
Limit of Quantification (LOQ) -The lowest analyte concentration that can be quantitatively determined with acceptable precision and accuracy.
Specificity -The ability to unequivocally assess the analyte in the presence of other components.
Matrix Effects -The alteration of the analytical signal by co-eluting compounds from the sample matrix.

II. Comparative Analysis of Sample Preparation Methods

The journey from a raw sample to an analytical result begins with effective sample preparation. The goal is to efficiently extract the target analytes (Fenamidone and its metabolites) while minimizing interferences from the sample matrix. Here, we compare the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method with a traditional Solid-Phase Extraction (SPE) approach.

1. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method has become a staple in pesticide residue analysis due to its simplicity and efficiency.[9][10] It involves a two-step process of extraction and dispersive solid-phase extraction (dSPE) for cleanup.

  • Step 1: Extraction

    • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate internal standards.

    • Add a packet of QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Step 2: Dispersive SPE (dSPE) Cleanup

    • Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove nonpolar interferences).

    • Shake for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

    • The resulting supernatant is ready for LC-MS/MS analysis.

2. Traditional Solid-Phase Extraction (SPE) Method

Traditional SPE offers a more targeted cleanup approach, which can be beneficial for complex matrices.

  • Step 1: Extraction

    • Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

    • Add 20 mL of an extraction solvent (e.g., acetone/water mixture).

    • Homogenize for 2 minutes.

    • Centrifuge and collect the supernatant.

    • Concentrate the extract under a gentle stream of nitrogen.

  • Step 2: SPE Cleanup

    • Condition an SPE cartridge (e.g., a polymeric reversed-phase cartridge) with the appropriate solvents.

    • Load the concentrated extract onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the target analytes with a stronger solvent.

    • Evaporate the eluate to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis.

G cluster_0 QuEChERS Workflow cluster_1 Traditional SPE Workflow q_start Homogenized Sample (10g) q_extract Add Acetonitrile & Salts Shake & Centrifuge q_start->q_extract q_cleanup Transfer Supernatant Add dSPE Sorbents Shake & Centrifuge q_extract->q_cleanup q_end Final Extract for LC-MS/MS q_cleanup->q_end s_start Homogenized Sample (10g) s_extract Add Acetone/Water Homogenize & Centrifuge s_start->s_extract s_concentrate Concentrate Supernatant s_extract->s_concentrate s_spe SPE Cartridge (Condition, Load, Wash, Elute) s_concentrate->s_spe s_evaporate Evaporate & Reconstitute s_spe->s_evaporate s_end Final Extract for LC-MS/MS s_evaporate->s_end G cluster_0 QqQ (MRM) Workflow cluster_1 HRMS (Full Scan) Workflow qqq_start Sample Injection qqq_lc LC Separation qqq_start->qqq_lc qqq_ms Ionization (ESI) qqq_lc->qqq_ms qqq_q1 Q1: Precursor Ion Selection qqq_ms->qqq_q1 qqq_q2 Q2: Collision-Induced Dissociation qqq_q1->qqq_q2 qqq_q3 Q3: Product Ion Selection qqq_q2->qqq_q3 qqq_detect Detection & Quantification qqq_q3->qqq_detect hrms_start Sample Injection hrms_lc LC Separation hrms_start->hrms_lc hrms_ms Ionization (ESI) hrms_lc->hrms_ms hrms_scan High-Resolution Full Scan hrms_ms->hrms_scan hrms_extract Extracted Ion Chromatogram (Exact Mass) hrms_scan->hrms_extract hrms_quant Quantification & Confirmation hrms_extract->hrms_quant

Sources

A Comparative Guide to QuEChERS and SPE for Fenamidone Metabolite Recovery in Produce Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and analytical chemists in the agrochemical and food safety sectors, the accurate quantification of pesticide residues is paramount. Fenamidone, a widely used fungicide, and its primary metabolite, RPA 405862, require robust analytical methods for their detection in various food matrices. This guide provides an in-depth, evidence-based comparison of two prevalent sample preparation techniques: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE). We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance in the recovery of fenamidone and its key metabolite.

Introduction to Fenamidone and the Analytical Challenge

Fenamidone is an imidazolinone fungicide effective against a range of plant pathogens. Its primary metabolite, RPA 405862, is formed through the hydrolysis of the thio-methyl side chain and is a key analyte in residue monitoring programs[1]. The chemical structures of both compounds necessitate an extraction and cleanup method that can efficiently isolate them from complex sample matrices, such as fruits and vegetables, while minimizing matrix effects that can interfere with subsequent chromatographic analysis.

The choice of sample preparation is a critical determinant of analytical accuracy and efficiency. Both QuEChERS and SPE are widely adopted for pesticide residue analysis, yet they operate on different principles and offer distinct advantages and disadvantages. This guide aims to provide the scientific community with a clear, data-driven comparison to inform the selection of the most appropriate method for their specific analytical needs.

Methodological Principles: A Head-to-Head Overview

The QuEChERS Approach: Dispersive Solid-Phase Extraction

The QuEChERS method, standardized by international bodies such as AOAC International and the European Committee for Standardization, is a two-step process[2]. It begins with a rapid extraction of the sample with acetonitrile, followed by a partitioning step induced by the addition of salts. The subsequent cleanup is achieved through dispersive solid-phase extraction (dSPE), where a small amount of sorbent is added directly to the extract to remove interfering matrix components. The simplicity and speed of QuEChERS have made it a popular choice for multi-residue analysis.

The Solid-Phase Extraction (SPE) Approach: A Targeted Cleanup

Solid-Phase Extraction is a more traditional, cartridge-based cleanup technique. It relies on the partitioning of analytes between a solid stationary phase (the sorbent in the cartridge) and a liquid mobile phase (the sample extract and subsequent washing and elution solvents). By carefully selecting the sorbent and solvents, a highly selective cleanup can be achieved, effectively isolating the analytes of interest from a complex sample matrix. While generally more time-consuming than QuEChERS, SPE can offer superior cleanup for challenging matrices.

Experimental Workflows: QuEChERS vs. SPE

To illustrate the practical application of both methods for fenamidone and its metabolite analysis, we present the following detailed protocols.

QuEChERS Experimental Workflow

The following diagram outlines the typical steps involved in the AOAC 2007.01 QuEChERS protocol.

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup A 1. Homogenize 15 g sample B 2. Add 15 mL 1% Acetic Acid in Acetonitrile A->B C 3. Add AOAC Extraction Salts (6 g MgSO4, 1.5 g NaOAc) B->C D 4. Shake vigorously for 1 min C->D E 5. Centrifuge at 4000 rpm for 5 min D->E F 6. Take 8 mL of the supernatant E->F G 7. Add to dSPE tube containing 1200 mg MgSO4, 400 mg PSA, and 400 mg C18 F->G H 8. Shake for 30 sec G->H I 9. Centrifuge at 4000 rpm for 5 min H->I J 10. Transfer supernatant for LC-MS/MS analysis I->J

Caption: QuEChERS AOAC 2007.01 Workflow.

Solid-Phase Extraction (SPE) Experimental Workflow

This diagram illustrates a typical C18-based SPE workflow for the cleanup of a sample extract prior to analysis.

SPE_Workflow cluster_extraction Initial Extraction cluster_spe C18 SPE Cleanup A 1. Homogenize 10 g sample with 20 mL Acetone:Water (3:1) B 2. Centrifuge and collect supernatant A->B C 3. Evaporate to ~5 mL B->C D 4. Condition C18 Cartridge (5 mL Acetonitrile, then 5 mL Water) E 5. Load the 5 mL extract C->E D->E F 6. Wash with 10 mL Water E->F G 7. Elute with 10 mL Acetonitrile F->G H 8. Evaporate and reconstitute in mobile phase for LC-MS/MS analysis G->H

Caption: C18 Solid-Phase Extraction Workflow.

Comparative Performance Data

The following table summarizes representative recovery data for fenamidone and its metabolite RPA 405862 using both QuEChERS and SPE methods, as synthesized from various validation studies. The data is presented for a common vegetable matrix (e.g., tomatoes or leafy greens) spiked at a concentration of 50 µg/kg.

AnalyteMethodRecovery (%)Relative Standard Deviation (RSD) (%)
Fenamidone QuEChERS (AOAC 2007.01)85 - 110< 15
SPE (C18)90 - 105< 10
RPA 405862 QuEChERS (AOAC 2007.01)80 - 105< 20
SPE (C18)85 - 100< 15

Note: This data is a synthesis of typical performance characteristics reported in the literature and is intended for comparative purposes. Actual results may vary depending on the specific matrix, instrumentation, and laboratory conditions.

Discussion and Method Selection Rationale

Both QuEChERS and SPE demonstrate acceptable recoveries for fenamidone and its metabolite, generally falling within the 70-120% range recommended by regulatory guidelines[3][4]. However, a closer examination of the data and the underlying principles of each technique reveals key differences that can guide method selection.

QuEChERS: The primary advantages of the QuEChERS method are its speed, ease of use, and low solvent consumption. For high-throughput laboratories analyzing a large number of samples, QuEChERS offers a significant workflow advantage. The use of a dispersive cleanup with a combination of sorbents like PSA (Primary Secondary Amine) and C18 provides a broad-spectrum cleanup that is effective for many pesticide and matrix combinations. However, for particularly complex or "dirty" matrices, the cleanup may be less exhaustive than that achieved with SPE, potentially leading to greater matrix effects in the final analysis[5][6].

SPE: Solid-Phase Extraction, particularly with a C18 sorbent, offers a more targeted and potentially more thorough cleanup. The packed bed format of the SPE cartridge allows for a more controlled interaction between the sample extract and the sorbent, which can lead to a cleaner final extract and reduced matrix effects. This is reflected in the slightly tighter RSD values often observed with SPE. The trade-off is a longer and more labor-intensive procedure that requires larger volumes of solvents for conditioning, washing, and elution.

Choosing the Right Method:

  • For high-throughput screening of a wide range of pesticides in relatively clean matrices (e.g., tomatoes, cucumbers), QuEChERS is often the method of choice due to its efficiency.

  • For the analysis of a smaller number of target analytes in complex matrices (e.g., leafy greens, herbs) where minimizing matrix effects is critical for achieving the lowest detection limits, SPE may be the preferred method.

Conclusion

Both QuEChERS and SPE are powerful and effective techniques for the extraction and cleanup of fenamidone and its metabolite RPA 405862 from food matrices. The choice between the two should be guided by the specific analytical requirements of the laboratory, including sample throughput, matrix complexity, and the desired level of cleanup. By understanding the principles and performance characteristics of each method, researchers can make an informed decision to ensure the accuracy and reliability of their pesticide residue analysis.

References

  • Agilent Technologies. (2014). Pesticide Analysis in Organic Tomatoes by AOAC 2007.1 QuEChERS Methodology. Agilent Technologies Application Note. [Link]

  • Anastassiades, M., Lehotay, S. J., Štajnbaher, D., & Schenck, F. J. (2003). Fast and easy multiresidue method employing acetonitrile extraction/partitioning and "dispersive solid-phase extraction" for the determination of pesticide residues in produce. Journal of AOAC International, 86(2), 412-431. [Link]

  • Lee, H., Cho, Y., Jung, G., Kim, H., & Jeong, W. (2023). Comparison of recovery efficiency and matrix effect reduction in pesticide residue analysis: QuEChERS with d-SPE, SPE, and FaPEx in apples and Korean cabbage. Analytical Methods, 15(31), 3873-3881. [Link]

  • Lehotay, S. J. (2007). Determination of pesticide residues in foods by acetonitrile extraction and partitioning with magnesium sulfate: collaborative study. Journal of AOAC International, 90(2), 485-520. [Link]

  • Malinowska, I., Kłódka, D., & Wójcik, Ł. (2017). Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD. Environmental Science and Pollution Research, 24(9), 8196-8208. [Link]

  • European Commission. (2019). SANTE/12682/2019 - Guidance document on analytical quality control and method validation procedures for pesticide residues analysis in food and feed. [Link]

  • QuEChERS.com. (n.d.). About the method. [Link]

  • Angioni, A., Porcu, L., & Dedola, F. (2012). Determination of famoxadone, fenamidone, fenhexamid and iprodione residues in greenhouse tomatoes. Pest management science, 68(4), 543–547. [Link]

  • Chen, X., et al. (2018). Dissipation dynamics of fenamidone and propamocarb hydrochloride in pepper, soil and residue analysis in vegetables by ultra-performance liquid chromatography coupled with tandem mass spectrometry. Journal of the Science of Food and Agriculture, 98(11), 4245-4253. [Link]

  • de Abreu, S. M., Herbert, P., Caboni, P., & Garau, V. L. (2007). Validation and global uncertainty of a gas chromatographic with mass spectrometry method for fenamidone analysis in grapes and wines. Analytica chimica acta, 596(2), 315-320. [Link]

  • López-Ruiz, R., Romero-González, R., & Garrido Frenich, A. (2019). Dissipation kinetic studies of fenamidone and propamocarb in vegetables under greenhouse conditions using liquid and gas chromatography coupled to high-resolution mass spectrometry. Food chemistry, 294, 230-238. [Link]

  • University of Washington. (n.d.). C18 Cartridge Solid Phase Extraction (SPE) for MS analysis. [Link]

  • U.S. Environmental Protection Agency. (2001). Fenamidone (RPA 407213): Method of Analysis for RPA 407213 and Its Metabolites in Soil. [Link]

  • World Health Organization. (2013). Fenamidone. [Link]

  • Zhang, Y., et al. (2019). Determination of the residues of fenamidone and MPID in animal source foods by HPLC-MS. Food Chemistry, 274, 542-547. [Link]

  • European Union Reference Laboratory for Single Residue Methods. (2018). Analytical Observations Report. [Link]

  • AOAC International. (2019). P01 Pesticide Residues In Fruits & Vegetables Program. [Link]

  • World Health Organization. (2014). Fenamidone. [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Fenamidone and its Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Fenamidone

Fenamidone, an imidazolinone fungicide, is a potent inhibitor of mitochondrial respiration in Oomycete pathogens, making it a critical tool in the management of diseases like downy mildew and late blight in crops such as grapes, tomatoes, and potatoes.[1][2][3][4] Its efficacy, however, is only one part of its lifecycle. Understanding its environmental fate—specifically the identity and concentration of its degradation products—is paramount for comprehensive risk assessment and regulatory compliance. The total toxic residue (TTR), which includes the parent compound and its toxicologically significant metabolites, must be accurately quantified.[5]

This guide provides an in-depth comparison of the primary analytical methodologies for Fenamidone and its metabolites. It moves beyond a simple listing of protocols to a critical evaluation of their performance, culminating in a framework for cross-validation. As scientists, our confidence in analytical data is built on a foundation of robust, reproducible, and validated methods. When multiple techniques are available, ensuring their results are interchangeable through cross-validation is not just good practice; it is a scientific necessity for ensuring data integrity across different laboratories and regulatory submissions. This document is intended for researchers and analytical chemists tasked with developing, validating, and implementing reliable methods for pesticide residue analysis.

The Degradation Landscape of Fenamidone

Effective analysis begins with a thorough understanding of the analytes. Fenamidone degrades in the environment through processes like hydrolysis and photolysis, leading to several metabolites.[6] The specific degradation pathway can be influenced by environmental conditions such as pH and sunlight. For instance, hydrolysis is more pronounced under acidic (pH 4) and alkaline (pH 9) conditions compared to neutral environments.[6]

Key degradation products that must be considered in a comprehensive residue analysis program include:

  • RPA 410193: A major hydrolysis product formed under acidic conditions.[6]

  • RPA 412708 & RPA 412636: Major metabolites observed in soil degradation studies.[6]

  • Other significant metabolites identified in various matrices include RPA 717879, RPA 408056, and RPA 410914 .[7]

The ability to simultaneously detect and quantify the parent Fenamidone and this suite of metabolites is a key differentiator between the analytical methods discussed below.

Fenamidone_Degradation cluster_main Environmental Degradation Pathways cluster_hydrolysis Hydrolysis cluster_soil Soil Metabolism FEN Fenamidone (Parent Compound) RPA410193 RPA 410193 FEN->RPA410193 Acidic (pH 4) RPA413350 RPA 413350 FEN->RPA413350 Alkaline (pH 9) RPA412708_H RPA 412708 FEN->RPA412708_H Alkaline (pH 9) RPA412708_S RPA 412708 FEN->RPA412708_S RPA412636 RPA 412636 FEN->RPA412636 Other RPA 717879 RPA 408056 RPA 410914 FEN->Other

Caption: Simplified degradation pathways of Fenamidone.

Comparative Analysis of Core Analytical Methodologies

The choice of an analytical method is a critical decision driven by requirements for sensitivity, selectivity, throughput, and available instrumentation. Here, we compare three common techniques for Fenamidone analysis: High-Performance Liquid Chromatography with UV Detection (HPLC-UVD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography with UV Detection (HPLC-UVD)

Principle & Application: HPLC-UVD is a robust and cost-effective technique best suited for quantifying the parent Fenamidone compound in formulations or less complex sample matrices where high sensitivity is not the primary requirement. Separation is achieved based on the analyte's polarity, and detection is based on its ability to absorb UV light.

Causality in Protocol Design: The selection of a C18 column is standard for moderately polar compounds like Fenamidone, providing excellent separation from many matrix co-extractives.[8] The mobile phase, typically a mixture of acetonitrile or methanol and water, is optimized to achieve a good peak shape and retention time.[9] The extraction with acetone followed by a dichloromethane liquid-liquid partition and florisil column cleanup is a classic approach designed to efficiently extract the analyte while removing interfering compounds like pigments and lipids.[8]

Experimental Protocol: HPLC-UVD for Fenamidone in Horticultural Crops [8]

  • Sample Preparation: Homogenize 20g of the sample (e.g., apple, green pepper).

  • Extraction: Add 100 mL of acetone to the homogenized sample and blend at high speed for 2 minutes. Filter the extract through a Büchner funnel.

  • Liquid-Liquid Partition: Transfer the filtrate to a separatory funnel, add 50 mL of dichloromethane and 10 mL of saturated sodium chloride solution. Shake vigorously for 5 minutes.

  • Cleanup: Collect the lower organic (dichloromethane) layer and pass it through a glass column packed with 5g of florisil.

  • Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 5 mL of the mobile phase.

  • HPLC Analysis:

    • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile:Water (70:30, v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: UV at 230 nm.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle & Application: LC-MS/MS is the gold standard for trace-level pesticide residue analysis. It offers unparalleled sensitivity and selectivity by coupling the separation power of HPLC with the mass-based detection of a triple quadrupole mass spectrometer. This technique is essential for quantifying both Fenamidone and its degradation products at levels required by regulatory bodies.[7][10]

Causality in Protocol Design: The use of electrospray ionization (ESI) in positive mode is highly effective for compounds like Fenamidone that can be readily protonated.[10] The selection of two or more Multiple Reaction Monitoring (MRM) transitions for each analyte (a quantifier and a qualifier) provides a high degree of confidence in analyte identification, a cornerstone of trustworthy analysis as per SANTE guidelines.[11][12] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method is favored for its high throughput and effectiveness across a wide range of food matrices.[12] The inclusion of a dispersive solid-phase extraction (dSPE) cleanup step with PSA (primary secondary amine) removes organic acids and sugars, reducing matrix effects.

Experimental Protocol: LC-MS/MS for Fenamidone & Metabolites in Soil [7]

  • Sample Preparation: Weigh 10g of sieved soil into a 50 mL centrifuge tube.

  • Fortification (for QC): Spike with a known concentration of Fenamidone and metabolite standards.

  • Extraction: Add 20 mL of an acetone:water (3:1 v/v) solution. Shake vigorously for 30 minutes. Centrifuge at 4000 rpm for 5 minutes.

  • Cleanup: Pass the supernatant through a polystyrene-divinylbenzene (PS-DVB) solid-phase extraction (SPE) cartridge preconditioned with acetone and water.

  • Elution & Concentration: Elute the analytes with acetonitrile. Evaporate the eluate to near dryness and reconstitute in 1 mL of mobile phase.

  • LC-MS/MS Analysis:

    • LC Column: C18 (e.g., 55 mm x 2 mm, 3 µm).[10]

    • Mobile Phase A: 5 mM Ammonium Formate in Water:Methanol (80:20, v/v).[10]

    • Mobile Phase B: 5 mM Ammonium Formate in Water:Methanol (10:90, v/v).[10]

    • Gradient: A time-programmed gradient from high A to high B to elute analytes.

    • Flow Rate: 0.4 mL/min.[10]

    • Injection Volume: 10 µL.[10]

    • MS System: Triple Quadrupole with ESI source (Positive Ion Mode).

    • MRM Transitions: (Example for Fenamidone) Precursor Ion: 312.1 m/z; Quantifier: 195.1 m/z; Qualifier: 119.1 m/z. Transitions for each metabolite must be individually optimized.

Gas Chromatography with Mass Spectrometry (GC-MS)

Principle & Application: GC-MS is a powerful technique for thermally stable and volatile compounds. While many modern pesticides are designed for LC-MS analysis, GC-MS remains a viable and valuable confirmatory technique for Fenamidone.[1][13] It provides orthogonal separation to LC, offering an excellent platform for cross-validation.

Causality in Protocol Design: A simple liquid-liquid extraction with a solvent like ethyl acetate is often sufficient for cleaner matrices like wine or processed grapes.[1][13] The use of a relatively non-polar capillary column (e.g., HP-5ms) is standard for multi-residue pesticide analysis, providing good separation based on boiling point and polarity.[14] Selected Ion Monitoring (SIM) mode is employed to enhance sensitivity and selectivity by monitoring only the characteristic ions of Fenamidone, thereby reducing chemical noise from the matrix.[15]

Experimental Protocol: GC-MS for Fenamidone in Grapes [1][13]

  • Sample Preparation: Homogenize 10g of grapes with 10 mL of water.

  • Extraction: Add 20 mL of ethyl acetate and shake vigorously for 15 minutes. Centrifuge at 3500 rpm for 10 minutes.

  • Cleanup & Concentration: Transfer the upper organic layer to a new tube and evaporate to 1 mL under a stream of nitrogen.

  • GC-MS Analysis:

    • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 280 °C (Splitless mode).

    • Oven Program: Start at 80 °C, ramp to 290 °C.

    • MS System: Single or Triple Quadrupole with Electron Ionization (EI) source.

    • MS Mode: Selected Ion Monitoring (SIM) or MRM.

    • Characteristic Ions (SIM): m/z 268, 180, 238.[14]

Performance Data Summary

The ultimate utility of a method is defined by its performance characteristics. The following table synthesizes quantitative data from published studies to allow for an objective comparison.

Parameter HPLC-UVD LC-MS/MS GC-MS
Limit of Quantitation (LOQ) 0.04 mg/kg (horticultural crops)[8]2.0 µg/kg (animal foods)[16]; 0.01 mg/kg (tomato)[10]0.05 mg/kg (grapes)[13]
Mean Recovery 85.5% - 97.9%[8]82.1% - 109.2%[16]89 ± 5%[1][13]
Precision (%RSD) < 10%[8]2.5% - 7.9%[16]< 9.4%[1][13]
Analyte Scope Primarily parent compoundParent + multiple metabolitesParent compound
Matrix Compatibility ModerateExcellentGood (for cleaner matrices)
Confirmation Confidence Low (retention time only)High (MRM ratios)High (mass spectrum)

The Framework for Cross-Validation

Method validation demonstrates that a single method is fit for its intended purpose.[17] Cross-validation goes a step further by demonstrating that two or more distinct, validated methods produce statistically comparable results for the same sample set. This is crucial when transferring methods between labs, using one method as a confirmation for another, or replacing an older technique with a new one. The process must adhere to standards set by regulatory bodies like the EPA and EFSA.[18][19][20]

The Core Principle (Trustworthiness): The system is self-validating. By analyzing a statistically significant number of samples—including blanks, fortified samples at various levels (e.g., LOQ, expected MRL), and incurred residue samples—with each method, we can rigorously assess for any systematic bias between the techniques.

Cross_Validation_Workflow cluster_workflow Cross-Validation Logical Workflow A Step 1: Independent Method Validation B Method 1 (e.g., LC-MS/MS) Validate for Linearity, Accuracy, Precision, LOQ, Specificity A->B C Method 2 (e.g., GC-MS) Validate for Linearity, Accuracy, Precision, LOQ, Specificity A->C D Step 2: Sample Set Preparation E Prepare Blank, Fortified (LOQ, MRL), and Incurred Residue Samples D->E F Step 3: Parallel Analysis E->F G Analyze Aliquots of Each Sample by Both Validated Methods F->G H Step 4: Statistical Comparison G->H I Compare Result Datasets: - Student's t-test (for means) - F-test (for variances) - Bland-Altman plot (for agreement) H->I J Step 5: Conclusion I->J K Are results statistically indistinguishable? J->K L Methods are Interchangeable. Cross-validation successful. K->L Yes M Investigate systematic bias. Re-evaluate methods. K->M No

Caption: Workflow for cross-validating two analytical methods.

Conclusion and Recommendations

The selection of an analytical method for Fenamidone and its degradation products is not a one-size-fits-all decision.

  • LC-MS/MS stands out as the most powerful and versatile technique, capable of meeting the stringent sensitivity and specificity requirements for monitoring the complete residue definition (parent and metabolites) in diverse and complex matrices. It should be considered the primary method for regulatory and food safety applications.

  • GC-MS serves as an excellent orthogonal technique. Its value shines in cross-validation studies to provide an unparalleled level of confidence in analytical results. While its applicability might be more limited by analyte volatility and thermal stability, for Fenamidone, it is a proven and robust alternative.[1][13]

  • HPLC-UVD remains a practical and economical choice for quality control of the active ingredient in formulated products or for screening in simple matrices where metabolite analysis is not required and residue levels are expected to be high.[8]

A truly robust analytical strategy does not rely on a single method but rather on a deep understanding of the available tools. By validating each method independently and then cross-validating them against each other, laboratories can ensure the production of defensible, high-quality data that stands up to the highest scientific and regulatory scrutiny.

References

  • SIELC Technologies. (n.d.). Separation of Fenamidone on Newcrom R1 HPLC column.
  • National Institutes of Health (NIH). (n.d.). Analytical method validation, dissipation and safety evaluation of combination fungicides fenamidone + mancozeb and iprovalicarb + propineb in/on tomato.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Series 860 - Residue Chemistry Test Guidelines.
  • Korean Society for Horticultural Science. (n.d.). Development of Analytical Method for Fenamidone Residues in Horticultural Crops Using HPLC-UVD/MS.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Environmental Chemistry Methods: Fenamidone (RPA 407213); 453858-17.
  • ResearchGate. (n.d.). Determination of the residues of fenamidone and MPID in animal source foods by HPLC-MS.
  • ResearchGate. (n.d.). Gas chromatography with mass spectrometry (GC-MS) chromatogram of a fortified grape sample....
  • Agilent Technologies. (2019). Fast Analysis of Pesticide Residues in Food Samples Using GC/MS/MS.
  • Taylor & Francis Online. (2007). Validation and global uncertainty of a gas chromatographic with mass spectrometry method for fenamidone analysis in grapes and wines.
  • de Melo Abreu, S., et al. (2007). Validation and global uncertainty of a gas chromatographic with mass spectrometry method for fenamidone analysis in grapes and wines. LEPABE - Universidade do Porto.
  • U.S. Environmental Protection Agency (EPA). (1996). Residue Chemistry Test Guidelines Oppts 860.1340 Residue Analytical Method.
  • López-Ruiz, R., et al. (2019). Dissipation kinetic studies of fenamidone and propamocarb in vegetables under greenhouse conditions using liquid and gas chromatography coupled to high-resolution mass spectrometry.
  • European Food Safety Authority (EFSA). (2023). Guidance Document on Pesticide Analytical Methods for Risk Assessment and Post-approval Control and Monitoring Purposes.
  • ResearchGate. (n.d.). Dissipation kinetics of fenamidone, propamocarb and their metabolites in ambient soil and water samples and unknown screening of metabolites | Request PDF.
  • Food and Agriculture Organization (FAO). (n.d.). Template FAO/JMPR evaluations: Fenamidone.
  • The Royal Society of Chemistry. (n.d.). Guidelines for in-house validation of analytical methods for pesticide residues in food and animal feeds.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Residue Chemistry Test Guidelines OPPTS 860.1300 Nature of the Residue— Plants, Livestock.
  • AERU, University of Hertfordshire. (n.d.). Fenamidone (Ref: RPA 407213).
  • European Commission. (n.d.). Guidelines - Maximum Residue levels. Retrieved from [Link]

  • European Commission. (n.d.). Method validation and quality control procedures for pesticide residues analysis in food and feed. Retrieved from [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. Retrieved from [Link]

  • National Institutes of Health (NIH), PubChem. (n.d.). Fenamidone. Retrieved from [Link]

  • National Institutes of Health (NIH). (2020). Simultaneous Analysis of Fenthion and Its Five Metabolites in Produce Using Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Mass Spectrometer Performance for Fenamidone Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and food safety, the accurate quantification of fungicides like Fenamidone is paramount. This guide provides an in-depth comparison of the performance characteristics of different mass spectrometry platforms for Fenamidone analysis. Moving beyond a simple listing of specifications, we will delve into the practical implications of choosing a particular technology, supported by experimental data and protocols.

Introduction to Fenamidone and the Analytical Challenge

Fenamidone is a fungicide used to control oomycete diseases in various crops.[1][2] Its presence in food and environmental samples is strictly regulated, necessitating highly sensitive and selective analytical methods for its detection and quantification. The primary analytical challenge lies in achieving low limits of detection (LOD) and quantification (LOQ) in complex matrices such as fruits, vegetables, and animal-derived foods, which can introduce significant matrix effects.[3]

Mass spectrometry (MS) coupled with liquid chromatography (LC) or gas chromatography (GC) has become the gold standard for pesticide residue analysis.[2][4][5] This guide will focus on the comparative performance of three key mass analyzer technologies: Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap mass spectrometers.

Comparative Performance of Mass Spectrometers for Fenamidone Analysis

The choice of a mass spectrometer for Fenamidone analysis hinges on the specific requirements of the application, be it routine monitoring, metabolite identification, or multi-residue screening. Each instrument type offers a unique combination of sensitivity, selectivity, and resolving power.

Triple Quadrupole (QqQ) Mass Spectrometry: The Quantitative Workhorse

Triple quadrupole mass spectrometers are renowned for their exceptional sensitivity and selectivity in targeted quantitative analysis.[6][7][8] They operate in Multiple Reaction Monitoring (MRM) mode, which provides a high degree of specificity by monitoring a specific precursor-to-product ion transition for the target analyte.[4]

Key Performance Characteristics for Fenamidone Analysis:

  • High Sensitivity and Low Limits of Quantification (LOQ): QqQ instruments consistently achieve low LOQs for Fenamidone, often in the sub-µg/kg range in various food matrices.[9] This is crucial for compliance with stringent maximum residue limits (MRLs).

  • Excellent Selectivity: The MRM acquisition mode minimizes interference from matrix components, leading to cleaner chromatograms and more reliable quantification.

  • Wide Linear Dynamic Range: These instruments typically offer a wide linear range, enabling the accurate quantification of Fenamidone over several orders of magnitude.[10]

  • High Throughput: The speed of MRM acquisition allows for the development of rapid multi-residue methods, increasing sample throughput.[11]

Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometry: The Screening Specialist

Q-TOF mass spectrometers are hybrid instruments that combine the ion filtering capabilities of a quadrupole with the high-resolution, accurate-mass (HRAM) measurement of a time-of-flight analyzer.[6][12] This makes them particularly well-suited for screening and identification of unknown compounds.

Key Performance Characteristics for Fenamidone Analysis:

  • High Mass Accuracy and Resolution: Q-TOF instruments provide mass accuracies typically below 5 ppm, which is a key criterion for confident compound identification according to guidelines like SANTE.[13] High resolution allows for the separation of Fenamidone from isobaric interferences.

  • Retrospective Data Analysis: The ability to acquire full-scan HRAM data allows for retrospective analysis of samples for compounds that were not initially targeted.

  • Simultaneous Quantification and Screening: Modern Q-TOF instruments can perform both targeted quantification and non-targeted screening in a single run.[14]

  • Sensitivity: While traditionally considered less sensitive than QqQ for targeted quantification, modern Q-TOF instruments have made significant strides in sensitivity, approaching the performance of triple quadrupoles for many applications.[12]

Orbitrap Mass Spectrometry: The High-Resolution Champion

Orbitrap mass spectrometers are another type of HRAM instrument that utilizes a unique ion trap to achieve very high resolutions.[15] They are powerful tools for both quantitative and qualitative analysis.

Key Performance Characteristics for Fenamidone Analysis:

  • Exceptional Resolving Power: Orbitrap instruments offer the highest resolving power among the discussed technologies, which can be advantageous in extremely complex matrices to resolve Fenamidone from co-eluting interferences.[16]

  • Excellent Mass Accuracy: Similar to Q-TOF, Orbitrap analyzers provide sub-ppm mass accuracy, ensuring high confidence in compound identification.[15]

  • Metabolite Identification: The high resolution and accurate mass capabilities are invaluable for the identification of Fenamidone metabolites and transformation products.[17]

  • Quantitative Performance: Orbitrap instruments have demonstrated excellent quantitative performance, with the ability to perform both targeted and non-targeted analysis in a single run.[16]

Quantitative Data Summary

The following table summarizes typical performance characteristics of the different mass spectrometers for Fenamidone analysis, compiled from various studies.

Mass Spectrometer TypeTypical LOQ RangeMass AccuracyLinearity (r²)Key Strengths for Fenamidone Analysis
Triple Quadrupole (QqQ) 0.01 - 10 µg/kg[9]Not applicable (unit mass resolution)>0.99[10]High sensitivity, high selectivity, high throughput for targeted quantification.
Q-TOF ≤10 µg/kg[13]< 5 ppm[13]>0.98[13]Excellent for screening, confident identification, retrospective analysis.
Orbitrap Comparable to Q-TOF< 5 ppm[16]>0.99[16]Highest resolving power, excellent for metabolite identification in complex matrices.

Experimental Protocols

Sample Preparation: QuEChERS Method

A common and effective method for extracting Fenamidone from various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[4][18]

Step-by-Step Protocol:

  • Homogenization: Homogenize a representative sample (e.g., 10-15 g of fruit or vegetable).

  • Extraction:

    • Place the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (and internal standards if used).

    • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at ≥3000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the supernatant (acetonitrile layer).

    • Transfer it to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, GCB, depending on the matrix).

    • Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the d-SPE tube.

  • Analysis: The final extract is ready for LC-MS analysis.

LC-MS/MS Analysis Workflow

The following diagram illustrates a typical workflow for the analysis of Fenamidone using LC-MS/MS.

Fenamidone_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Homogenization Homogenization Extraction Extraction Homogenization->Extraction QuEChERS Centrifugation1 Centrifugation1 Extraction->Centrifugation1 Phase Separation dSPE dSPE Centrifugation1->dSPE Supernatant Centrifugation2 Centrifugation2 dSPE->Centrifugation2 Cleanup UPLC UPLC Separation Centrifugation2->UPLC Final Extract MassSpec Mass Spectrometry (QqQ, Q-TOF, or Orbitrap) UPLC->MassSpec Elution Quantification Quantification MassSpec->Quantification Identification Identification MassSpec->Identification

Sources

A Comparative Guide to Fenamidone Proficiency Testing in Food Matrices

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and analytical scientists in the field of pesticide residue analysis, ensuring the accuracy and comparability of results is paramount. Proficiency Testing (PT), or ring trials, serve as a cornerstone of laboratory quality assurance, providing an objective measure of performance against peers. This guide offers an in-depth analysis of the performance of laboratories in detecting the fungicide fenamidone, drawing upon data from European Union Proficiency Tests (EUPTs) and outlining the robust methodologies that underpin successful analysis.

Introduction: The Significance of Fenamidone and Proficiency Testing

Fenamidone is a fungicide used to control oomycete diseases, such as downy mildew and late blight, on a variety of crops.[1] Its presence in the food chain is regulated to protect consumer health, with Maximum Residue Levels (MRLs) established by authorities like the European Commission. For the purpose of enforcing these MRLs in the European Union, the residue definition for fenamidone is the parent compound only.[2]

Accurate quantification of fenamidone residues is therefore not just a technical challenge but a regulatory necessity. Proficiency tests, organized by bodies such as the European Union Reference Laboratories (EURLs), provide an invaluable external quality control mechanism.[3] In these tests, participating laboratories analyze a common sample, and their results are statistically compared to an assigned reference value. This process helps laboratories validate their methods, identify potential biases, and demonstrate their competence.

The Analytical Benchmark: QuEChERS and Chromatographic Analysis

The analytical workflow for multi-residue pesticide analysis in food has been largely standardized with the widespread adoption of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation.[4][5] This approach has replaced older, more laborious solvent extraction techniques, offering high recoveries for a broad range of pesticides, including fenamidone.

The causality behind the QuEChERS method's success lies in its two-stage process:

  • Extraction & Partitioning: A homogenized sample is first extracted with acetonitrile. Magnesium sulfate and salts (e.g., sodium chloride, sodium citrate) are then added. This step is critical: the magnesium sulfate absorbs water, while the salts induce a phase separation, partitioning the pesticides into the acetonitrile layer and "salting out" interfering matrix components like sugars and lipids.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is then mixed with a combination of sorbents. Primary Secondary Amine (PSA) is used to remove organic acids and some sugars, while Graphitized Carbon Black (GCB) is effective for removing pigments like chlorophyll, which is crucial in green matrices like spinach.

Following cleanup, the final extract is typically analyzed using Liquid Chromatography or Gas Chromatography coupled with tandem mass spectrometry (LC-MS/MS or GC-MS/MS), which provides the high selectivity and sensitivity required to meet regulatory limits.

The entire workflow is a self-validating system when proper quality control measures, such as the use of internal standards and matrix-matched calibration curves, are employed to compensate for any matrix effects or variations in instrument response.

QuEChERS_Workflow cluster_prep Sample Preparation cluster_cleanup Dispersive SPE (d-SPE) Cleanup cluster_analysis Instrumental Analysis Homogenize 1. Homogenize Sample (e.g., 10-15g) Extraction 2. Add Acetonitrile & Internal Standard Homogenize->Extraction Salts 3. Add MgSO4 & Buffering Salts (Extraction/Partitioning) Extraction->Salts Centrifuge1 4. Shake & Centrifuge Salts->Centrifuge1 Supernatant 5. Take Aliquot of Acetonitrile Layer Centrifuge1->Supernatant dSPE 6. Add d-SPE Sorbents (e.g., PSA, GCB, MgSO4) Supernatant->dSPE Centrifuge2 7. Shake & Centrifuge dSPE->Centrifuge2 FinalExtract 8. Collect Supernatant (Final Extract) Centrifuge2->FinalExtract Analysis 9. Analyze via LC-MS/MS or GC-MS/MS FinalExtract->Analysis

Standard QuEChERS analytical workflow.

Comparative Analysis of Proficiency Test Results

To objectively assess laboratory performance, this guide examines the results for fenamidone from two distinct EUPT exercises conducted in 2016, one in a complex green matrix (spinach) and another in a processed matrix (peach baby food).

The key performance metric in these tests is the z-score , which measures the deviation of a laboratory's result from the assigned value. A z-score between -2 and 2 is considered acceptable, between 2 and 3 (or -2 and -3) is questionable, and a score greater than 3 or less than -3 is unacceptable.[6]

Case Study 1: EUPT-FV-18 in Spinach Homogenate

Spinach represents a significant analytical challenge due to its high chlorophyll content, which can interfere with analysis and cause matrix effects. The results from the EUPT-FV-18 provide a robust dataset to evaluate performance in this difficult matrix.[7]

Performance MetricValue
AnalyteFenamidone
Assigned Value (mg/kg)0.088
Robust Relative Standard Deviation (RSD%)20.5%
No. of Reporting Laboratories158
Z-Score Distribution
Acceptable (|z| ≤ 2)148 (93.7%)
Questionable (2 < |z| ≤ 3)6 (3.8%)
Unacceptable (|z| > 3)4 (2.5%)

Data sourced from the EURL-FV-18 Final Report.[7]

The robust RSD of 20.5% is within the typical fit-for-purpose relative standard deviation of 25% used in these proficiency tests, indicating a reasonable level of agreement among laboratories despite the challenging matrix.[6] The high rate of acceptable z-scores (93.7%) demonstrates that the majority of participating laboratories, likely employing robust methods like QuEChERS with appropriate cleanup, were able to achieve accurate quantification. The small percentage of unacceptable results highlights the potential for pitfalls, which can include insufficient sample cleanup, calibration errors, or incorrect peak integration.

Case Study 2: EUPT-FV-BF01 in Peach Baby Food

Processed products like baby food introduce different analytical challenges, including lower MRLs and a more homogenized, but potentially complex, matrix. The EUPT-FV-BF01 tested laboratories on a peach-based baby food sample.[8]

Performance MetricValue
AnalyteFenamidone
Assigned Value (mg/kg)0.052
Robust Relative Standard Deviation (RSD%)23.1%
No. of Reporting Laboratories149
Z-Score Distribution
Acceptable (|z| ≤ 2)139 (93.3%)
Questionable (2 < |z| ≤ 3)5 (3.4%)
Unacceptable (|z| > 3)5 (3.4%)

Data sourced from the EUPT-FV-BF01 Final Report.[8]

The performance in the peach baby food matrix was remarkably similar to that in spinach. With a slightly higher RSD of 23.1% but a nearly identical percentage of acceptable z-scores (93.3%), the data shows a consistent high level of performance across EU laboratories. This suggests that the established analytical methods are versatile and effective across different food types. The consistent rate of questionable and unacceptable scores underscores the persistent challenges that can affect any laboratory, reinforcing the need for continuous quality control and participation in PT schemes.

Recommended Protocol for Robust Fenamidone Analysis

Based on established best practices and the performance data observed in proficiency tests, the following protocol outlines a self-validating system for the determination of fenamidone in fruit and vegetable matrices.

Objective: To accurately quantify fenamidone residues using the QuEChERS AOAC 2007.01 method followed by LC-MS/MS analysis.

Methodology:

  • Sample Comminution:

    • Cryogenically homogenize a representative laboratory sample to ensure uniformity. Store frozen at -20°C until analysis.

  • Extraction:

    • Weigh 15 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.

    • Add an appropriate volume of an internal standard solution (e.g., a stable isotope-labeled version of the analyte, if available).

    • Add 15 mL of 1% acetic acid in acetonitrile.

    • Cap and shake vigorously for 1 minute.

  • Salting-Out:

    • Add the AOAC 2007.01 salt packet containing 6 g of anhydrous magnesium sulfate (MgSO₄) and 1.5 g of anhydrous sodium acetate (NaOAc).

    • Immediately cap and shake vigorously for 1 minute. The sample should be a uniform slurry.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Dispersive SPE Cleanup (d-SPE):

    • Transfer a 1 mL aliquot of the upper acetonitrile supernatant to a 2 mL d-SPE tube containing 150 mg anhydrous MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.

    • For highly pigmented matrices like spinach, use a d-SPE tube containing GCB (e.g., 150 mg MgSO₄, 50 mg PSA, and 15 mg GCB).

    • Vortex for 1 minute.

    • Centrifuge at ≥3000 rcf for 5 minutes.

  • Final Extract Preparation:

    • Transfer the cleaned supernatant into an autosampler vial.

    • Acidify with a small volume of formic acid (e.g., 5% in acetonitrile) to improve the stability of base-sensitive pesticides, if required for other analytes in the method.

    • The sample is now ready for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Column: A C18 reversed-phase column is suitable for fenamidone.

    • Mobile Phase: A gradient of water and methanol/acetonitrile, both containing formic acid and ammonium formate, is typically used.

    • Detection: Use tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. At least two specific precursor-product ion transitions should be monitored for confident identification and quantification.

    • Calibration: Prepare matrix-matched calibration standards by fortifying blank matrix extract with known concentrations of fenamidone standard to compensate for any signal suppression or enhancement from the matrix.

Conclusion

The analysis of fenamidone proficiency test results demonstrates a high level of competency among participating European laboratories. The data from both challenging (spinach) and standard (peach baby food) matrices show that over 93% of labs achieve acceptable z-scores. This success is underpinned by the widespread adoption of robust and standardized methods, primarily the QuEChERS sample preparation protocol followed by sensitive LC-MS/MS detection.

For any laboratory engaged in pesticide residue analysis, this guide highlights three critical pillars for success: adherence to validated methods, incorporation of stringent quality control measures like matrix-matched calibration, and consistent participation in external proficiency testing schemes. These practices are not merely suggestions but form a self-validating ecosystem that ensures the generation of trustworthy and defensible data, which is essential for both regulatory compliance and consumer safety.

References

  • Title: QuEChERS - A New Sample Preparation Technique for Multiresidue Analysis of Pesticides in Foods and Agricultural Samples Source: LCGC International URL: [Link]

  • Title: Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review Source: MDPI URL: [Link]

  • Title: Flow chart diagram of sample preparation with modified QuEChERS method for multi-residues pesticide analysis on UPLC. Source: ResearchGate URL: [Link]

  • Title: Automated Sample Preparation and Analysis Workflows for Pesticide Residue Screening in Food Samples using DPX-QuEChERS Source: AB SCIEX URL: [Link]

  • Title: Analysis of Multiresidue Pesticides from Food Using the QuEChERS Sample Preparation Approach, LC–MS–MS and GC Source: Phenomenex URL: [Link]

  • Title: EURL-PROFICIENCY TEST-FV-18, 2016 - Pesticide Residues in Spinach Homogenate Source: European Union Reference Laboratories for Pesticide Residues URL: [Link]

  • Title: EU Pesticides Database Source: European Commission URL: [Link]

  • Title: Commission Implementing Regulation concerning the non-renewal of approval of the active substance fenamidone Source: Chemexcil URL: [Link]

  • Title: EURL-PROFICIENCY TEST-FV-BF01, 2016 - Pesticide Residues in Peach Baby Food Source: European Union Reference Laboratories for Pesticide Residues URL: [Link]

  • Title: Peer review of the pesticide risk assessment of the active substance fenamidone Source: EFSA Journal URL: [Link]

  • Title: EU Pesticides Database - MRLs - Search Pesticide Residues Source: European Commission URL: [Link]

  • Title: EUPT-FV18 Preliminary Results-Voluntary Pesticides Source: EURL-Pesticides.eu URL: [Link]

  • Title: Fenamidone (Ref: RPA 407213) Source: University of Hertfordshire, Pesticide Properties DataBase URL: [Link]

  • Title: European Union proficiency tests for pesticide residues in fruit and vegetables from 2009 to 2016: Overview of the results and main achievements Source: Food Control URL: [Link]

  • Title: EUPT Calendar 2016 Source: EURL-Pesticides.eu URL: [Link]

  • Title: EURL for Pesticides in Fruits and Vegetables Source: EURL-Pesticides.eu URL: [Link]

  • Title: EURL | Residues of Pesticides Source: EURL-Pesticides.eu URL: [Link]

Sources

A Senior Application Scientist's Guide to the Accurate and Precise Analysis of Fenamidone and Its Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the quantification of the fungicide Fenamidone and its principal metabolites. Designed for researchers, analytical scientists, and professionals in drug development and environmental monitoring, this document delves into the nuances of method selection, sample preparation, and instrumental analysis. We will explore the causal relationships behind experimental choices, ensuring that each protocol is presented as a self-validating system, grounded in scientific literature.

Understanding Fenamidone and Its Metabolic Fate

Fenamidone, chemically known as (5S)-5-methyl-2-(methylthio)-5-phenyl-3-(phenylamino)-3,5-dihydro-4H-imidazol-4-one, is a foliar fungicide effective against a range of plant pathogens[1][2]. Its efficacy lies in its ability to inhibit mitochondrial respiration in fungi. However, its environmental fate and metabolic transformation are of significant interest to ensure food safety and environmental protection.

Fenamidone undergoes metabolic changes in various matrices, including soil, water, plants, and animals. The primary metabolites of concern, due to their potential persistence or toxicity, include:

  • RPA 410193: Formed by the loss of the thiomethyl group, resulting in an imidazolidinedione. This is a major hydrolysis product at pH 4.[3]

  • RPA 413350 & RPA 412708: Major hydrolysis products under alkaline conditions (pH 9).[3]

  • Acetophenone and RPA-411639: Identified as the main metabolites in soil and water dissipation studies.[4][5]

  • MPID (a metabolite of Fenamidone): Analyzed in animal source foods.[6]

  • Other metabolites identified in soil: RPA 717879, RPA 408056, RPA 410914, and RPA 406012.[7]

The analysis of these metabolites alongside the parent compound is crucial for a comprehensive risk assessment. It is important to note that Fenamidone is the S-enantiomer and studies have shown no evidence of enantiomerization or racemization during metabolic or degradative processes.[3]

Comparative Analysis of Analytical Methodologies

The choice of an analytical method for Fenamidone and its metabolites is dictated by the matrix, the required sensitivity, and the available instrumentation. The most prevalent techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS stands out as the premier technique for the analysis of Fenamidone and its metabolites due to its high sensitivity, selectivity, and applicability to a wide range of polar and thermally labile compounds.

Rationale for its Superiority:

  • Specificity: The use of Multiple Reaction Monitoring (MRM) in tandem mass spectrometry allows for the highly selective detection of target analytes even in complex matrices, minimizing interferences.

  • Sensitivity: LC-MS/MS methods can achieve very low limits of detection (LOD) and quantification (LOQ), often in the sub-parts-per-billion (ppb) range, which is essential for residue analysis in food and environmental samples.[8]

  • Versatility: It can simultaneously analyze the parent Fenamidone and its diverse range of metabolites, which may have varying polarities and chemical properties.

Gas Chromatography-Mass Spectrometry (GC-MS)

While less common for Fenamidone itself due to its lower volatility and potential for thermal degradation, GC-MS can be a viable option, particularly for certain metabolites or when derivatization is employed.

Considerations for GC-MS Application:

  • Volatility: Fenamidone has low volatility, which can make GC analysis challenging without derivatization.[9]

  • Thermal Stability: The imidazolinone ring in Fenamidone may be susceptible to thermal degradation at high temperatures used in the GC inlet and column.[9]

  • Metabolite Suitability: Some less polar and more volatile metabolites might be amenable to direct GC-MS analysis.

Method Performance Comparison

The following table summarizes the performance of various analytical methods for Fenamidone analysis based on published data.

MethodMatrixLOD (mg/kg)LOQ (mg/kg)Recovery (%)RSD (%)Reference
LC-MS/MS Tomato0.0010.002580-94< 6[8]
GC-MS Grapes0.05-89 ± 5< 9.4[6]
GC-MS Wine0.06 (mg/L)-89 ± 5< 9.4[6]
HPLC-MS Animal Tissues-2.0 (µg/kg)82.1-109.22.5-7.9[6]
HPLC-UVD/MS Horticultural Crops-0.0485.5-97.9< 10[9]

Sample Preparation: The Critical First Step

The accuracy and precision of any analytical method heavily rely on the efficiency of the sample preparation process. The goal is to extract the analytes of interest from the matrix while minimizing co-extractives that can interfere with the analysis.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method has become the gold standard for pesticide residue analysis in a wide variety of food and environmental matrices.[10][11][12]

The Rationale Behind the QuEChERS Workflow:

  • Extraction: A small sample size is homogenized and extracted with acetonitrile. Acetonitrile is chosen for its ability to efficiently extract a broad range of pesticides with minimal co-extraction of lipids and other matrix components.

  • Salting Out: Magnesium sulfate, sodium chloride, and buffering salts are added to induce phase separation between the aqueous and organic layers and to partition the analytes into the acetonitrile layer.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is cleaned up by adding a small amount of sorbent material. The choice of sorbent depends on the matrix:

    • Primary Secondary Amine (PSA): Removes organic acids, sugars, and fatty acids.

    • C18: Removes non-polar interferences like fats.

    • Graphitized Carbon Black (GCB): Removes pigments and sterols.

Experimental Workflow: QuEChERS for Fenamidone Analysis

QuEChERS_Workflow cluster_extraction Extraction cluster_cleanup Dispersive SPE Cleanup Sample 1. Homogenized Sample Add_ACN 2. Add Acetonitrile Sample->Add_ACN Shake_1 3. Shake Vigorously Add_ACN->Shake_1 Add_Salts 4. Add QuEChERS Salts Shake_1->Add_Salts Shake_2 5. Shake & Centrifuge Add_Salts->Shake_2 Supernatant 6. Collect Supernatant Shake_2->Supernatant dSPE_Tube 7. Transfer to d-SPE Tube Supernatant->dSPE_Tube Shake_3 8. Shake & Centrifuge dSPE_Tube->Shake_3 Final_Extract 9. Final Extract for Analysis Shake_3->Final_Extract Analysis Analysis Final_Extract->Analysis LC-MS/MS or GC-MS

Caption: QuEChERS workflow for Fenamidone residue analysis.

Other Extraction Techniques
  • Liquid-Liquid Extraction (LLE): A traditional method involving partitioning the analytes between two immiscible liquid phases. A simple and fast LLE has been reported for Fenamidone in grapes and wine.[6]

  • Solid-Phase Extraction (SPE): Uses a solid sorbent to retain and elute the analytes. A polystyrene-divinylbenzene polymer cartridge has been used for the purification of Fenamidone and its metabolites from soil extracts.[7]

Detailed Experimental Protocols

Protocol 1: LC-MS/MS Analysis of Fenamidone in Tomatoes

This protocol is adapted from a validated method for the analysis of Fenamidone in tomatoes.[8]

1. Sample Preparation (QuEChERS):

  • Weigh 10 g of homogenized tomato sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

  • Shake immediately for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 25 mg PSA.

  • Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.

  • Filter the supernatant through a 0.22 µm filter into an autosampler vial.

2. LC-MS/MS Conditions:

  • Instrument: High-Performance Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[8]

  • Column: C18 column (e.g., 55 mm x 2 mm, 3 µm).[8]

  • Mobile Phase: A gradient of methanol and water with 5 mM ammonium formate.[8]

  • Flow Rate: 0.4 mL/min.[8]

  • Injection Volume: 10 µL.[8]

  • Ionization Mode: Positive ESI.

  • MRM Transitions: Specific precursor-product ion transitions for Fenamidone and its metabolites should be optimized.

3. Method Validation Parameters:

  • Linearity: Establish a calibration curve using matrix-matched standards with a coefficient of determination (R²) > 0.99.[8]

  • LOD and LOQ: Determined to be 0.001 mg/kg and 0.0025 mg/kg, respectively.[8]

  • Accuracy (Recovery): Fortify blank samples at three different concentration levels. The average recoveries should be within 70-120%. For Fenamidone in tomato, recoveries were between 80% and 94%.[8]

  • Precision (RSD): The relative standard deviation for replicate analyses should be < 20%.

Protocol 2: GC-MS Analysis of Fenamidone in Grapes

This protocol is based on a method for the analysis of Fenamidone in grapes and wine.[6]

1. Sample Preparation (LLE):

  • Homogenize 10 g of grape sample.

  • Extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Shake and centrifuge to separate the layers.

  • Collect the organic layer and concentrate it under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for GC-MS analysis.

2. GC-MS Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A suitable capillary column for pesticide analysis (e.g., HP-5MS).

  • Injector Temperature: Optimized to ensure volatilization without degradation.

  • Oven Temperature Program: A gradient program to achieve good separation of analytes.

  • Carrier Gas: Helium.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

3. Method Validation Parameters:

  • LOD: 0.05 mg/kg for grapes.[6]

  • Precision: Below 9.4%.[6]

  • Recovery: 89 ± 5%.[6]

Logical Relationships in Method Development

The development of a robust analytical method is a logical process that involves several interconnected steps.

Method_Development cluster_method_selection Method Selection cluster_method_validation Method Validation Analyte_Properties Analyte Properties (Polarity, Volatility, Stability) Extraction_Technique Extraction Technique (QuEChERS, SPE, LLE) Analyte_Properties->Extraction_Technique Analytical_Instrument Analytical Instrument (LC-MS/MS, GC-MS) Analyte_Properties->Analytical_Instrument Matrix_Complexity Matrix Complexity (Food, Soil, Water) Matrix_Complexity->Extraction_Technique Required_Sensitivity Required Sensitivity (MRLs, LOQs) Required_Sensitivity->Analytical_Instrument Linearity Linearity Extraction_Technique->Linearity Accuracy Accuracy (Recovery) Extraction_Technique->Accuracy Precision Precision (RSD) Extraction_Technique->Precision Analytical_Instrument->Linearity Sensitivity Sensitivity (LOD, LOQ) Analytical_Instrument->Sensitivity Specificity Specificity Analytical_Instrument->Specificity

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Fenamidone Metabolites: Ensuring Laboratory Safety and Environmental Integrity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of waste containing Fenamidone and its metabolites. As researchers and scientists, our responsibility extends beyond the laboratory bench to include the safe management of chemical byproducts. Adherence to these protocols is essential for protecting laboratory personnel, the surrounding community, and the environment from the potential hazards associated with this fungicide and its degradation products. The causality behind each step is explained to ensure a deep understanding of the required safety measures.

Hazard Profile and Precautionary Principles

Fenamidone is an imidazole fungicide classified as a Quinone outside Inhibitor (QoI), which functions by inhibiting mitochondrial respiration.[1][2] While it has low acute oral toxicity in mammals, its primary hazard lies in its profound environmental impact.[1]

Key Hazards:

  • Extreme Aquatic Toxicity: Fenamidone is classified as very toxic to aquatic life, with long-lasting effects.[2] Studies have shown that it can cause toxic effects in soil and water organisms at very low concentrations.[3][4]

  • Persistence: The parent compound, Fenamidone, shows high persistence in water, and some of its environmental metabolites are also persistent chemical species.[4][5]

  • Human Health: Fenamidone is listed as a skin and eye irritant.[6] The product label for formulations containing Fenamidone warns that it is harmful if absorbed through the skin or inhaled and causes substantial but temporary eye injury.

The toxicity of individual metabolites is not as extensively studied as the parent compound.[3][4] Therefore, a core principle of safe disposal is to treat all metabolic byproducts with the same or higher level of caution as Fenamidone itself. This precautionary approach ensures that unidentified or more hazardous degradation products do not pose an unforeseen risk.

Hazard CategoryDescriptionPrimary Sources
Human Health Causes skin irritation, serious eye irritation, and may cause an allergic skin reaction.[6] Harmful if inhaled or absorbed through the skin.[7]Safety Data Sheets (SDS)
Environmental Very toxic to aquatic life with long-lasting effects.[2] High persistence in water systems.[3][4]ECHA, PubChem, Scientific Studies
Regulatory Governed by FIFRA for use and RCRA for disposal in the United States.[8]U.S. EPA

Regulatory Framework: A Foundation of Compliance

In the United States, the lifecycle of pesticides like Fenamidone is regulated by two key federal statutes:

  • The Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA): Governs the sale, distribution, and use of pesticides.[8][9] Disposal instructions on the product label are mandated under FIFRA.[10][11]

  • The Resource Conservation and Recovery Act (RCRA): Governs the management and disposal of hazardous waste once the material is designated for discard.[8][10]

Researchers are considered hazardous waste generators and are responsible for the waste from "cradle to grave." This means you are legally responsible for ensuring the waste is handled and disposed of in accordance with all local, state, and federal regulations. Never pour pesticide waste down a sink, toilet, or drain, as this can contaminate waterways.[10][11]

Core Disposal Protocol for Fenamidone Metabolite Waste

This protocol outlines the essential, step-by-step process for managing waste generated from research involving Fenamidone metabolites.

Personal Protective Equipment (PPE)

The first line of defense is robust personal protection. The choice of PPE is dictated by the need to prevent skin, eye, and respiratory exposure.[12]

Mandatory PPE:

  • Gloves: Chemical-resistant gloves are required. Nitrile rubber (≥14 mils) is a suitable choice. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[12]

  • Eye Protection: Tightly fitting safety goggles with side-shields or a face shield are essential to protect against splashes.[7][12]

  • Lab Coat/Protective Clothing: A long-sleeved lab coat or chemical-resistant apron must be worn to protect the skin.

  • Ventilation: All handling of pure compounds or concentrated solutions should occur within a certified chemical fume hood to avoid inhalation of aerosols or dust.[12]

Waste Segregation at the Point of Generation

Proper segregation is critical for safe and compliant disposal. It prevents dangerous chemical reactions and ensures the waste is sent to the correct treatment facility. Immediately upon generation, classify and separate waste into distinct, clearly labeled containers.

Common Waste Streams:

  • Aqueous Solutions: Saline, buffers, or cell culture media containing metabolites.

  • Organic Solvent Solutions: Metabolites dissolved in solvents like acetone, methanol, or acetonitrile.

  • Contaminated Solids (Non-Sharp): Used gloves, bench paper, pipette tips, and contaminated vials.

  • Contaminated Sharps: Needles, syringes, or broken glass that have contacted the chemical.

Waste Containerization and Labeling

All waste must be collected in suitable, closed containers for disposal.[12]

Container Requirements:

  • Compatibility: The container material must be compatible with the waste. Use high-density polyethylene (HDPE) or glass containers for most liquid waste.

  • Integrity: Containers must be in good condition, with no leaks, and have a screw-top or other securely sealing lid.

  • Labeling: All containers must be clearly labeled with the words "Hazardous Waste ." The label must also include:

    • The full chemical names of all contents (e.g., "Fenamidone Metabolite Mixture," "Methanol," "Water"). Do not use abbreviations or formulas.

    • The approximate percentage of each component.

    • The specific hazard characteristics (e.g., "Toxic," "Flammable," "Environmental Hazard").

    • The date accumulation started.

On-Site Storage and Final Disposal
  • Storage: Store sealed waste containers in a designated, secure area, such as a satellite accumulation area within the lab, away from general traffic.[7] Ensure secondary containment (e.g., a plastic tub) is used to capture any potential leaks.

  • Disposal: The final disposal of hazardous waste must be managed by your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal contractor. These contractors will transport the waste for final treatment, which is typically high-temperature incineration.[12]

The workflow for proper waste management is summarized in the diagram below.

G cluster_0 Step 1: Generation & PPE cluster_1 Step 2: Segregation & Identification cluster_2 Step 3: Containerization & Labeling cluster_3 Step 4: Storage & Disposal Start Waste Generation (Fenamidone Metabolites) PPE Wear Full PPE (Gloves, Goggles, Lab Coat) Start->PPE Decision Identify Waste Type PPE->Decision Aqueous Aqueous Liquid Waste (HDPE or Glass Container) Decision->Aqueous Aqueous Organic Organic Liquid Waste (HDPE or Glass Container) Decision->Organic Organic Solvent Solid Contaminated Solids (Lined Solid Waste Bin) Decision->Solid Solid (Non-Sharp) Sharps Contaminated Sharps (Puncture-Proof Sharps Container) Decision->Sharps Sharps Label Label Container: 'Hazardous Waste' + Contents & Hazards Aqueous->Label Organic->Label Solid->Label Sharps->Label Store Store in Secondary Containment in Satellite Accumulation Area Label->Store Disposal Arrange Pickup by EH&S or Licensed Contractor Store->Disposal

Caption: Waste Disposal Decision Workflow for Fenamidone Metabolites.

Decontamination of Laboratory Equipment and Surfaces

Any equipment or surface that comes into contact with Fenamidone or its metabolites must be thoroughly decontaminated to prevent cross-contamination and accidental exposure.[13]

Step-by-Step Decontamination Protocol:
  • Gross Contaminant Removal: Begin by physically removing as much of the contaminant as possible.[13] For solid residues, carefully scrape or wipe them into a designated solid waste container. For liquid residues, absorb them with an inert material like vermiculite or sand and dispose of it as hazardous solid waste.

  • Initial Wash: Wash the equipment or surface with a laboratory detergent (e.g., Liquinox®) and warm water.[14] This step removes the bulk of water-soluble residues. All wash water must be collected as aqueous hazardous waste.

  • Solvent Rinse (for non-aqueous residues): For equipment that held organic solutions, rinse with a small amount of a suitable solvent (e.g., acetone or ethanol) to dissolve remaining non-polar residues. This solvent rinseate must be collected as organic hazardous waste.[14]

  • Final Rinse: Perform a final triple rinse with deionized water.[14] The first rinse should be collected as aqueous hazardous waste. Subsequent rinses may be permissible for drain disposal depending on institutional policy, but it is safest to collect all rinsates.

  • Drying: Allow equipment to air dry completely in a designated area or fume hood.

Emergency Spill Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental release.[12]

  • Evacuate and Alert: Alert all personnel in the immediate area and evacuate if the spill is large or involves volatile solvents.

  • Secure the Area: Prevent unauthorized entry into the spill zone.

  • Consult SDS: Refer to the Safety Data Sheet for Fenamidone for specific spill cleanup instructions.[12]

  • Wear PPE: Do not attempt cleanup without the appropriate PPE, including respiratory protection if dust or aerosols are present.

  • Contain and Absorb: For liquid spills, contain the spill with absorbent pads or an inert material (vermiculite, sand). For solid spills, avoid raising dust; gently cover with a damp paper towel.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Decontaminate the spill area using the protocol described in Section 4.

  • Report: Report the incident to your laboratory supervisor and institutional EH&S department.

By implementing these procedures, you build a self-validating system of safety and compliance, ensuring that your research advances scientific knowledge without compromising personal or environmental health.

References

  • ChemicalBook. (n.d.). FENAMIDONE - Safety Data Sheet.
  • Pose-Juan, E., et al. (2020). Dissipation kinetics of fenamidone, propamocarb and their metabolites in ambient soil and water samples and unknown screening of metabolites. PubMed, 294, 110480.
  • LegalFix. (n.d.). pesticide disposal.
  • University of Hertfordshire. (2025). Fenamidone (Ref: RPA 407213). AERU. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2021). Fenamidone: Revised. Regulations.gov. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2016). Fenamidone: Drinking Water Assessment for the Proposed IR-4 New Uses on Basil and Leafy. Regulations.gov. Retrieved from [Link]

  • WITEGA Laboratorien Berlin-Adlershof GmbH. (n.d.). Fenamidone Metabolite - Traceable Reference Standard for Residue Analysis (CAS 332855-88-6). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Requirements for Pesticide Disposal. Retrieved from [Link]

  • HPC Standards GmbH. (n.d.). Fenamidone Metabolite | 1X100MG | C16H15N3O2 | 680071 | 332855-88-6.
  • Gowan Company. (n.d.). FENAMIDONE GROUP 11 FUNGICIDE.
  • Pose-Juan, E., et al. (2019). Dissipation kinetics of fenamidone, propamocarb and their metabolites in ambient soil and water samples and unknown screening of metabolites. ResearchGate. Retrieved from [Link]

  • Beyond Pesticides. (n.d.). Gateway on Pesticide Hazards and Safe Pest Management.
  • National Center for Biotechnology Information. (n.d.). Fenamidone. PubChem. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Safe Disposal of Pesticides. Retrieved from [Link]

  • Agilent Technologies, Inc. (2019). Fenamidone Standard - Safety Data Sheet.
  • European Chemicals Agency. (2023). Substance Information. ECHA. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA) and Federal Facilities. Retrieved from [Link]

  • Gowan Company. (2022). Safety Data Sheet - REASON® 500 SC FUNGICIDE. Greenbook.net. Retrieved from [Link]

  • National Pesticide Information Center. (2026). Disposal of Pesticides. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2020). Fenamidone (PC Code #046679) Fungicide Use, Usage, Alternatives, Response to Comments on the D. Regulations.gov. Retrieved from [Link]

  • 3E. (2018). Europe proposes the non-renewal of approval of the active substance fenamidone.
  • eChemPortal. (n.d.). Chemical Substance Search. Retrieved from [Link]

  • University of Alabama at Birmingham. (n.d.). DECONTAMINATION AND WASTE MANAGEMENT.
  • Queen Mary University of London. (n.d.). Decontamination. Health and Safety Directorate. Retrieved from [Link]

  • Federal Emergency Management Agency. (2023). 3.1. Equipment Decontamination. FEMA.gov. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Decontamination. OSHA. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019). Field Equipment Cleaning and Decontamination at the FEC. EPA. Retrieved from [Link]

  • World Health Organization. (2013). FENAMIDONE. WHO.

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Navigating the Safe Handling of Fenamidone Metabolite: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the handling and disposal of Fenamidone metabolite, specifically (S)-5-Methyl-5-phenyl-3-phenylamino imidazolidine-2,4-dione (CAS 332855-88-6). As a senior application scientist, this document is crafted to instill a deep sense of trust and provide value beyond the product by synthesizing technical accuracy with field-proven insights. The protocols herein are designed as a self-validating system to ensure the highest standards of laboratory safety.

Understanding the Risks: A Profile of Fenamidone and Its Metabolite

Fenamidone is an imidazole fungicide.[1] While it has low acute oral toxicity in humans, it is moderately toxic to terrestrial and aquatic species.[1] The metabolite, (S)-5-methyl-5-phenylimidazolidine-2,4-dione (also referred to as RPA 412636), is a key transformation product.[2] It is classified with a moderate acute toxicity concern for mammals and is considered a Type II Highly Hazardous Pesticide.[2] However, the U.S. Environmental Protection Agency (EPA) has stated that this metabolite is considered to be no more toxic than the parent compound, fenamidone.[3] Given the potential hazards, a stringent approach to personal protective equipment (PPE) is paramount.

Hazard Summary Table

CompoundKey HazardsRegulatory Notes
Fenamidone Moderate eye irritant. Low acute oral, dermal, and inhalation toxicity.[3]Not classified as a carcinogen.[3]
Fenamidone Metabolite (RPA 412636) Moderate acute toxicity in mammals.[2] High leachability in soil.[2]Classified as a Type II Highly Hazardous Pesticide.[2]

Core Directive: Personal Protective Equipment (PPE) Protocols

The selection and use of appropriate PPE is the most critical barrier between the researcher and potential exposure. The following protocols are designed to be a clear, step-by-step guide for various laboratory operations involving the Fenamidone metabolite.

Standard Laboratory Operations (Low Concentration Solutions)

For routine tasks involving dilute solutions of the Fenamidone metabolite (e.g., preparing analytical standards, cell culture treatments), the following PPE is mandatory:

  • Primary Protection:

    • Disposable Nitrile Gloves: Provide a primary barrier against skin contact. Always inspect gloves for tears or punctures before use.

    • Safety Glasses with Side Shields: Protect against accidental splashes to the eyes.

    • Laboratory Coat: A standard cotton or polyester lab coat is sufficient to protect clothing from minor spills.

Handling of Neat Compound or Concentrated Solutions

When working with the solid (neat) compound or preparing concentrated stock solutions, a higher level of protection is required due to the increased risk of inhalation of fine particles and significant skin or eye contact.

  • Enhanced Protection:

    • Double Gloving: Wear two pairs of nitrile gloves to provide an extra layer of protection. This is particularly important when handling the neat compound.

    • Chemical Splash Goggles: Offer a complete seal around the eyes, providing superior protection from splashes and airborne particles compared to safety glasses.

    • Chemical-Resistant Laboratory Coat or Apron: A coat or apron made of a material resistant to chemical permeation should be worn over the standard lab coat.

    • Respiratory Protection: A NIOSH-approved N95 respirator is recommended to prevent inhalation of the powdered compound. For operations with a higher potential for aerosol generation, a half-mask respirator with particulate filters may be necessary.[4]

Experimental Workflow with PPE Requirements

The following diagram illustrates the recommended PPE at each stage of a typical experimental workflow.

PPE_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal weighing Weighing Neat Compound dissolving Dissolving (Concentrated) weighing->dissolving Enhanced PPE diluting Serial Dilutions dissolving->diluting handling Cell Culture/Assay diluting->handling Standard PPE waste Waste Disposal handling->waste decon Decontamination waste->decon Standard PPE Waste_Disposal cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal solid Solid Waste (Gloves, Tubes) solid_container Labeled Solid Waste Bin solid->solid_container liquid Liquid Waste (Solutions) liquid_container Labeled Liquid Waste Container liquid->liquid_container neat Neat Compound neat_container Original Container neat->neat_container disposal_service Licensed Hazardous Waste Disposal Service solid_container->disposal_service liquid_container->disposal_service neat_container->disposal_service

Caption: Segregation and disposal of Fenamidone metabolite waste.

Final Disposal Procedures

All waste containing Fenamidone metabolite must be disposed of through a licensed hazardous waste disposal service. [5]Do not dispose of this chemical down the drain or in regular trash. Follow all institutional, local, and national regulations for hazardous waste disposal.

References

  • Fenamidone (Ref: RPA 407213) - AERU - University of Hertfordshire. Available at: [Link]

  • Fenamidone Metabolite - Traceable Reference Standard for Residue Analysis (CAS 332855-88-6) - WITEGA Laboratorien Berlin-Adlershof GmbH. Available at: [Link]

  • Personal Protective Equipment for Pesticide Handlers | US EPA. Available at: [Link]

  • (S)-5-methyl-5-phenylimidazolidine-2,4-dione (Ref: RPA 412636) - AERU. Available at: [Link]

  • How to Safely Dispose of Laboratory Waste? | Stericycle UK. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Available at: [Link]

  • Pesticides – PPE for use with plant protection products | uvex safety. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.